molecular formula C34H39N5O17S B15606880 BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP)

Numéro de catalogue: B15606880
Poids moléculaire: 821.8 g/mol
Clé InChI: CQKPJENDWWPFEO-BWMKXQIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BCN-HS-PEG2-bis(PNP) is a useful research compound. Its molecular formula is C34H39N5O17S and its molecular weight is 821.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality BCN-HS-PEG2-bis(PNP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BCN-HS-PEG2-bis(PNP) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C34H39N5O17S

Poids moléculaire

821.8 g/mol

Nom IUPAC

2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C34H39N5O17S/c40-31(54-23-30-28-5-3-1-2-4-6-29(28)30)36-57(48,49)35-15-18-50-21-22-51-32(41)37(16-19-52-33(42)55-26-11-7-24(8-12-26)38(44)45)17-20-53-34(43)56-27-13-9-25(10-14-27)39(46)47/h7-14,28-30,35H,3-6,15-23H2,(H,36,40)/t28-,29+,30?

Clé InChI

CQKPJENDWWPFEO-BWMKXQIXSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to BCN-HS-PEG2-bis(PNP): A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCN-HS-PEG2-bis(PNP), with the CAS Number 2126749-95-7, is a sophisticated heterobifunctional linker molecule meticulously designed for the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a bicyclo[6.1.0]nonyne (BCN) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) activated carbonate groups, offers a powerful tool for the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and its application in the construction of ADCs through copper-free click chemistry and carbamate (B1207046) linkage.

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a key enabling technology in the field of bioconjugation, specifically tailored for the burgeoning pipeline of targeted cancer therapeutics. The molecule's design addresses several critical requirements for the successful construction of ADCs:

  • Bioorthogonality: The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This ensures that the conjugation reaction is highly specific and does not interfere with the biological activity of the antibody or the payload.

  • Hydrophilicity: The diethylene glycol (PEG2) spacer enhances the aqueous solubility of the linker and the final ADC construct. This can help to mitigate aggregation and improve the pharmacokinetic profile of the conjugate.

  • Reactive Handles for Payload Attachment: The two p-nitrophenyl (PNP) carbonate groups are excellent leaving groups that react efficiently with primary and secondary amines on payload molecules, forming stable carbamate bonds. The presence of two PNP groups offers the potential for creating branched linker-payload constructs, which can increase the drug-to-antibody ratio (DAR).

Physicochemical Properties

While a detailed, publicly available technical data sheet with specific quantitative data is limited, the fundamental properties of BCN-HS-PEG2-bis(PNP) can be summarized as follows. Researchers should always refer to the certificate of analysis provided by the supplier for the most accurate and lot-specific data.

PropertyDataSource
Chemical Formula C₃₄H₃₉N₅O₁₇SPubChem[1]
CAS Number 2126749-95-7MedChemExpress[2]
Appearance SolidInferred
Storage Conditions Refer to the Certificate of AnalysisMedChemExpress[2]

Mechanism of Action in ADC Synthesis

The utility of BCN-HS-PEG2-bis(PNP) in ADC development is realized through a two-stage conjugation strategy. This process allows for the controlled and sequential attachment of the linker to a payload and then to an antibody, or vice versa.

Stage 1: Payload Conjugation

The initial step typically involves the reaction of BCN-HS-PEG2-bis(PNP) with an amine-containing cytotoxic drug, such as monomethyl auristatin E (MMAE) linked to a valine-citrulline (vc) peptide and a p-aminobenzylcarbamate (PABC) self-immolative spacer (vc-PABC-MMAE)[2]. The amine group of the payload displaces one or both of the p-nitrophenyl groups on the linker to form a stable carbamate linkage. The number of payload molecules attached can be controlled by the reaction stoichiometry.

Stage 2: Antibody Conjugation via Copper-Free Click Chemistry

The resulting BCN-functionalized payload is then conjugated to an azide-modified monoclonal antibody. This modification of the antibody can be achieved through various site-specific methods, such as the introduction of non-natural amino acids containing azide (B81097) groups or the enzymatic modification of the antibody's glycan structures. The strained alkyne of the BCN group reacts specifically and efficiently with the azide group on the antibody via SPAAC to form a stable triazole linkage.

Experimental Protocols

The following are representative protocols for the use of a BCN-containing linker in the preparation of an antibody-drug conjugate. Note: These are generalized procedures and must be optimized for specific antibodies, payloads, and the BCN-HS-PEG2-bis(PNP) linker.

Preparation of Azide-Modified Antibody

Site-specific introduction of an azide handle onto the antibody is a prerequisite for conjugation. This can be achieved through various published methods, including:

  • Metabolic Engineering: Incorporating an azido-sugar into the antibody's glycan structure during cell culture.

  • Enzymatic Modification: Using enzymes such as galactosyltransferase to attach an azide-containing galactose analog to the antibody's glycans.

  • Genetic Engineering: Introducing an unnatural amino acid with an azide side chain at a specific site in the antibody sequence.

Conjugation of BCN-HS-PEG2-bis(PNP) to an Amine-Containing Payload
  • Dissolution: Dissolve BCN-HS-PEG2-bis(PNP) and the amine-containing payload (e.g., vc-PABC-MMAE) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the payload solution. To this mixture, add the BCN-HS-PEG2-bis(PNP) solution dropwise. The molar ratio of linker to payload should be optimized to achieve the desired degree of substitution.

  • Incubation: Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS).

  • Purification: Purify the resulting BCN-functionalized payload using reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Payload Conjugation (Copper-Free Click Chemistry)
  • Buffer Exchange: Ensure the azide-modified antibody is in a suitable buffer for conjugation, typically phosphate-buffered saline (PBS) at a neutral pH.

  • Reaction Setup: Add the purified BCN-functionalized payload to the azide-modified antibody solution. The molar excess of the payload-linker construct relative to the antibody will influence the final drug-to-antibody ratio and should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4 to 24 hours.

  • Purification: Remove the excess, unreacted payload-linker construct from the ADC using a purification method suitable for proteins, such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships involved in the use of BCN-HS-PEG2-bis(PNP).

G General Structure of BCN-HS-PEG2-bis(PNP) cluster_linker BCN-HS-PEG2-bis(PNP) cluster_reactants Conjugation Partners BCN BCN Moiety (Bicyclo[6.1.0]nonyne) PEG PEG2 Spacer (Diethylene Glycol) BCN->PEG Antibody Azide-Modified Antibody BCN->Antibody Copper-Free Click Chemistry HS_bisPNP bis(p-Nitrophenyl Carbonate) Reactive Groups PEG->HS_bisPNP Payload Amine-Containing Payload (e.g., vc-PABC-MMAE) HS_bisPNP->Payload Carbamate Linkage Formation

Caption: Key functional components of BCN-HS-PEG2-bis(PNP) and their respective reaction partners.

G Workflow for ADC Synthesis using BCN-HS-PEG2-bis(PNP) start Start payload_conjugation 1. Payload Conjugation: BCN-HS-PEG2-bis(PNP) + Amine-Payload start->payload_conjugation purify_payload 2. Purification of BCN-Payload payload_conjugation->purify_payload click_reaction 4. Copper-Free Click Chemistry: BCN-Payload + Azide-Antibody purify_payload->click_reaction antibody_prep 3. Preparation of Azide-Modified Antibody antibody_prep->click_reaction purify_adc 5. Purification of ADC click_reaction->purify_adc characterization 6. ADC Characterization (DAR, Purity, etc.) purify_adc->characterization end Final ADC characterization->end

Caption: Step-wise experimental workflow for the synthesis of an ADC.

Conclusion

BCN-HS-PEG2-bis(PNP) represents a significant advancement in the field of bioconjugation chemistry, providing a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its carefully designed structure allows for the efficient and stable incorporation of cytotoxic payloads onto antibodies with a high degree of control and specificity. The bioorthogonal nature of the copper-free click chemistry reaction ensures that the integrity and function of the biological components are maintained. As the demand for more sophisticated and targeted cancer therapies continues to grow, linkers such as BCN-HS-PEG2-bis(PNP) will undoubtedly play a pivotal role in the future of ADC development.

References

In-Depth Technical Guide to BCN-HS-PEG2-bis(PNP): A Bifunctional Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of BCN-HS-PEG2-bis(PNP), a key bifunctional linker in the development of next-generation antibody-drug conjugates (ADCs). Its unique architecture allows for a two-step conjugation strategy, enabling the precise attachment of cytotoxic payloads to peptide linkers prior to their conjugation to an antibody.

Core Structure and Chemical Properties

BCN-HS-PEG2-bis(PNP), with the chemical formula C₃₄H₃₉N₅O₁₇S and a molecular weight of approximately 821.76 g/mol , is a molecule featuring several key functional domains integrated into a single structure.[1] At its core is a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that is highly reactive towards azides in copper-free click chemistry reactions. This is connected to a short polyethylene (B3416737) glycol (PEG₂) spacer, which enhances the hydrophilicity and solubility of the linker. The linker is further functionalized with a hydroxysulfonamide (HS) group and is capped with two para-nitrophenyl (B135317) (PNP) carbonate groups. These PNP groups are excellent leaving groups, facilitating the reaction with amine-containing molecules.

The presence of these distinct functional moieties allows for a sequential and controlled conjugation process, a critical aspect in the synthesis of homogeneous and effective ADCs.

Physicochemical and Handling Properties

A summary of the key physicochemical properties of BCN-HS-PEG2-bis(PNP) is presented in the table below. This data is essential for designing and executing robust conjugation protocols.

PropertyValueSource(s)
Molecular Formula C₃₄H₃₉N₅O₁₇S[1]
Molecular Weight 821.76 g/mol [1]
CAS Number 2126749-95-7
Appearance Solid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C for long-term stability.
Shipping Conditions Typically shipped at ambient temperature.[2]

Role in Antibody-Drug Conjugate (ADC) Synthesis

BCN-HS-PEG2-bis(PNP) serves as a critical bridge in the assembly of ADCs. Its primary application is to first react with a peptide linker that contains a cytotoxic payload. This "drug-linker" complex is then conjugated to an azide-modified antibody via the BCN group in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This multi-step approach offers greater control over the final ADC construct.

Below is a logical workflow illustrating the role of BCN-HS-PEG2-bis(PNP) in the synthesis of an ADC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation Payload Payload PeptideLinker Peptide Linker (e.g., vc-PABC-MMAE) Payload->PeptideLinker Conjugation DrugLinkerComplex Drug-Linker Complex PeptideLinker->DrugLinkerComplex Reaction with BCN_Linker BCN_Linker BCN-HS-PEG2-bis(PNP) BCN_Linker->DrugLinkerComplex ADC Antibody-Drug Conjugate DrugLinkerComplex->ADC Copper-Free Click Chemistry (SPAAC) AzideAntibody Azide-Modified Antibody AzideAntibody->ADC

ADC Synthesis Workflow using BCN-HS-PEG2-bis(PNP).

Experimental Protocol: Synthesis of a Drug-Linker Complex

The following is a representative experimental protocol for the synthesis of a drug-linker complex using BCN-HS-PEG2-bis(PNP), based on methodologies described in patent literature. This specific example details the conjugation of a drug-peptide moiety to the linker.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing drug-peptide construct (e.g., a peptide linker with a cytotoxic payload)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the amine-containing drug-peptide construct in anhydrous DMF.

  • Addition of Base: Add DIPEA to the solution to act as a non-nucleophilic base.

  • Linker Addition: Add a solution of BCN-HS-PEG2-bis(PNP) in anhydrous DMF to the reaction mixture. The molar ratio should be optimized but is typically near equimolar.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically ranging from 1 to 4 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC to observe the formation of the desired product and the consumption of the starting materials.

  • Purification: Upon completion, purify the crude reaction mixture using preparative HPLC to isolate the desired drug-linker complex.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

The logical flow of this experimental protocol is visualized in the diagram below.

Experimental_Protocol Start Start Dissolve Dissolve Drug-Peptide in DMF Start->Dissolve AddBase Add DIPEA Dissolve->AddBase AddLinker Add BCN-HS-PEG2-bis(PNP) in DMF AddBase->AddLinker React Stir at Room Temperature (1-4 hours) AddLinker->React Monitor Monitor by HPLC React->Monitor Purify Purify by Preparative HPLC Monitor->Purify Reaction Complete Characterize Characterize by Mass Spec and Analytical HPLC Purify->Characterize End End Characterize->End

Experimental workflow for drug-linker synthesis.

Applications in Drug Development

The use of BCN-HS-PEG2-bis(PNP) is particularly advantageous in the development of ADCs with an improved therapeutic index. A patent by Van Berkel et al. describes the use of this linker in creating antibody-conjugates for targeting CD30-positive tumors. The controlled conjugation method enabled by this linker contributes to the generation of more homogeneous ADC populations, which is a critical factor in ensuring predictable efficacy and safety profiles.

Conclusion

BCN-HS-PEG2-bis(PNP) is a sophisticated and versatile bifunctional linker that facilitates a controlled, two-step approach to the synthesis of antibody-drug conjugates. Its well-defined structure, incorporating a BCN group for copper-free click chemistry and PNP-activated carbonates for efficient amine coupling, makes it a valuable tool for researchers and drug developers in the field of targeted cancer therapy. The ability to pre-form a drug-linker complex before antibody conjugation allows for greater precision and homogeneity in the final ADC product, ultimately contributing to the development of safer and more effective cancer treatments.

References

An In-depth Technical Guide to the BCN-HS-PEG2-bis(PNP) Linker: Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the sophisticated interplay between a targeting antibody, a potent cytotoxic payload, and a chemical linker that connects them. The design of this linker is critical to the overall efficacy and safety of the ADC. This technical guide provides a comprehensive overview of the BCN-HS-PEG2-bis(PNP) linker, a heterotrifunctional molecule designed for advanced bioconjugation strategies. We will delve into its core components, mechanism of action, and provide a framework for its application in the synthesis of ADCs, supported by experimental considerations and data presentation.

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a versatile linker molecule that offers three distinct points of reactivity, enabling a controlled and stepwise approach to the construction of complex biomolecular conjugates. Its structure is comprised of three key functional moieties:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is a cornerstone of copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly valued for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst.

  • N-Hydroxysuccinimide (NHS) Ester (HS): An amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.

  • bis(p-Nitrophenyl) Carbonate (bis(PNP)): Two p-nitrophenyl carbonate groups that are also reactive towards primary amines, forming carbamate (B1207046) linkages. The presence of two such groups offers the potential for dual payload attachment or a multi-step conjugation strategy.

  • Polyethylene (B3416737) Glycol (PEG2): A short, two-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker. This improved water solubility can help to mitigate aggregation of the final conjugate and improve its pharmacokinetic properties.

The strategic combination of these functional groups allows for a modular and controlled approach to ADC synthesis, where a cytotoxic payload can be attached to the linker, which is then conjugated to an antibody.

Mechanism of Action

The utility of the BCN-HS-PEG2-bis(PNP) linker lies in the orthogonal reactivity of its functional groups. This allows for a sequential conjugation strategy, which is crucial for the construction of well-defined ADCs. The general mechanism of action can be broken down into two primary stages: payload attachment and antibody conjugation.

Payload Attachment via PNP Carbonate Reaction

The first step in the synthesis of an ADC using this linker typically involves the attachment of the cytotoxic payload. Many payloads, such as the potent tubulin inhibitor MMAE (monomethyl auristatin E), are often synthesized with a peptide linker (e.g., valine-citrulline-p-aminobenzoyloxycarbonyl, vc-PABC) that terminates in a primary amine.

The two p-nitrophenyl carbonate groups of the BCN-HS-PEG2-bis(PNP) linker are highly reactive towards this primary amine. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the p-nitrophenolate leaving group and the formation of a stable carbamate bond. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine and facilitate the reaction.

G cluster_0 Payload Attachment BCN_Linker BCN-HS-PEG2-bis(PNP) Intermediate BCN-HS-PEG2-(vcPABC-MMAE)2 BCN_Linker->Intermediate 2x Payload DIPEA, DMF Payload vc-PABC-MMAE (with primary amine) Payload->Intermediate G cluster_1 Antibody Conjugation (Amine Coupling) Drug_Linker BCN-HS-PEG2-(vcPABC-MMAE)2 ADC_Lys Antibody-Drug Conjugate Drug_Linker->ADC_Lys pH 7.2-8.5 Aqueous Buffer Antibody_Lys Antibody (with Lysine residues) Antibody_Lys->ADC_Lys G cluster_2 Antibody Conjugation (Click Chemistry) Drug_Linker_PNP HS-PEG2-bis(PNP)-(vcPABC-MMAE)2 ADC_Click Antibody-Drug Conjugate Drug_Linker_PNP->ADC_Click SPAAC Physiological pH Antibody_Azide Azide-modified Antibody Antibody_Azide->ADC_Click

An In-depth Technical Guide to the Synthesis and Characterization of BCN-HS-PEG2-bis(PNP): A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of BCN-HS-PEG2-bis(PNP), a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines a representative synthesis protocol, detailed characterization methodologies, and the underlying principles of its application. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

BCN-HS-PEG2-bis(PNP) is a key linker molecule designed for the precise and stable conjugation of biomolecules. Its structure incorporates three essential components:

  • A Bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne moiety is central to its function, enabling copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent bonding to azide-modified molecules in complex biological environments without the need for cytotoxic copper catalysts.

  • A hydrophilic Polyethylene Glycol (PEG) spacer : The short PEG2 (two ethylene (B1197577) glycol units) chain enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

  • Two p-Nitrophenyl (PNP) carbonate groups : These activated ester groups are highly reactive towards primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies. The PNP group is an excellent leaving group, facilitating efficient amide bond formation.

The dual functionality of BCN-HS-PEG2-bis(PNP) makes it an invaluable tool for constructing complex biomolecular architectures, most notably in the field of ADCs, where it can be used to link a targeting antibody to a cytotoxic payload.

Synthesis of BCN-HS-PEG2-bis(PNP)

The synthesis of BCN-HS-PEG2-bis(PNP) involves a multi-step process. Below is a representative protocol based on established chemical principles for the synthesis of similar heterobifunctional linkers.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of BCN-PEG2-diol cluster_1 Step 2: Activation of Hydroxyl Groups A BCN-containing precursor C BCN-PEG2-diol A->C Coupling Reaction B Di(ethylene glycol) B->C D BCN-PEG2-diol F BCN-HS-PEG2-bis(PNP) D->F Activation in the presence of a base E p-Nitrophenyl chloroformate E->F

Caption: Synthetic workflow for BCN-HS-PEG2-bis(PNP).

Experimental Protocol

Step 1: Synthesis of BCN-PEG2-diol

  • Materials: BCN-amine, di(ethylene glycol) with a tosylated or mesylated terminus, a suitable organic solvent (e.g., Dichloromethane - DCM), and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).

  • Procedure:

    • Dissolve BCN-amine (1 equivalent) in anhydrous DCM.

    • Add DIPEA (1.2 equivalents) to the solution.

    • Slowly add the tosylated or mesylated di(ethylene glycol) (1.1 equivalents) dissolved in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield BCN-PEG2-diol.

Step 2: Synthesis of BCN-HS-PEG2-bis(PNP)

  • Materials: BCN-PEG2-diol, p-nitrophenyl chloroformate, a suitable organic solvent (e.g., Acetonitrile), and a base (e.g., Pyridine).

  • Procedure:

    • Dissolve BCN-PEG2-diol (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (B92270) (2.5 equivalents) to the solution.

    • Slowly add a solution of p-nitrophenyl chloroformate (2.2 equivalents) in acetonitrile.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product, BCN-HS-PEG2-bis(PNP).

Characterization of BCN-HS-PEG2-bis(PNP)

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized linker. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

G Start Synthesized BCN-HS-PEG2-bis(PNP) NMR NMR Spectroscopy (1H and 13C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure Mass Molecular Weight Verification MS->Mass Purity Purity Assessment HPLC->Purity Final Characterized Product Structure->Final Mass->Final Purity->Final

Caption: Workflow for the characterization of BCN-HS-PEG2-bis(PNP).

Expected Characterization Data

The following tables summarize the expected quantitative data from the characterization of BCN-HS-PEG2-bis(PNP). Note: The exact values may vary slightly depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25d4HProtons on the p-nitrophenyl groups (ortho to NO₂)
7.40d4HProtons on the p-nitrophenyl groups (meta to NO₂)
4.40 - 4.20m4H-O-CH₂ -CH₂-O- of PEG
3.80 - 3.60m4H-O-CH₂-CH₂ -O- of PEG
2.50 - 0.80m~13HProtons of the BCN ring

Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155Carbonyl carbon of the PNP carbonate
~152Quaternary carbon of the p-nitrophenyl group attached to oxygen
~145Quaternary carbon of the p-nitrophenyl group with NO₂
~125CH carbons of the p-nitrophenyl group
~122CH carbons of the p-nitrophenyl group
~99Alkynyl carbons of the BCN ring
~70-60Methylene carbons of the PEG spacer
~35-20Aliphatic carbons of the BCN ring

Table 3: Illustrative Mass Spectrometry Data (ESI-MS)

IonExpected m/z
[M+Na]⁺Calculated exact mass + 22.9898
[M+H]⁺Calculated exact mass + 1.0078
[M+NH₄]⁺Calculated exact mass + 18.0344

Table 4: Illustrative HPLC Data

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient20-80% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm and 280 nm
Expected Retention TimeDependent on the exact system, but should be a single sharp peak
Expected Purity>95%

Application in Bioconjugation: A Conceptual Workflow

BCN-HS-PEG2-bis(PNP) is primarily used in a two-step bioconjugation process, for example, in the creation of an Antibody-Drug Conjugate.

Bioconjugation and Drug Delivery Pathway

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Targeted Drug Delivery Antibody Antibody with Lysine Residues Modified_Ab BCN-PEG-Antibody Conjugate Antibody->Modified_Ab Amine Coupling via PNP ester Linker BCN-HS-PEG2-bis(PNP) Linker->Modified_Ab Modified_Ab2 BCN-PEG-Antibody Conjugate ADC Antibody-Drug Conjugate (ADC) Modified_Ab2->ADC SPAAC (Click Chemistry) Payload Azide-Modified Cytotoxic Drug Payload->ADC ADC2 ADC Tumor_Cell Target Tumor Cell ADC2->Tumor_Cell Binding to Antigen Internalization Internalization Tumor_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Conceptual workflow of ADC synthesis and action.

Experimental Protocols for Bioconjugation

Protocol 1: Antibody Modification with BCN-HS-PEG2-bis(PNP)

  • Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Dissolve BCN-HS-PEG2-bis(PNP) in a water-miscible organic solvent like DMSO to prepare a stock solution.

  • Conjugation: Add a 5-10 fold molar excess of the linker stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer.

Protocol 2: Conjugation of Azide-Modified Payload

  • Payload Preparation: Dissolve the azide-modified cytotoxic drug in a suitable solvent.

  • Click Reaction: Add a 2-5 fold molar excess of the azide-payload to the purified BCN-modified antibody.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 37 °C.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted payload and other impurities.

Conclusion

BCN-HS-PEG2-bis(PNP) is a versatile and powerful heterobifunctional linker that plays a crucial role in modern bioconjugation and drug delivery strategies. Its well-defined structure allows for a controlled, two-step conjugation process, leveraging the efficiency of both amine-reactive chemistry and copper-free click chemistry. The synthesis and rigorous characterization of this linker are paramount to ensuring the quality, stability, and efficacy of the final bioconjugate. This guide provides a foundational framework for researchers and scientists to produce and characterize BCN-HS-PEG2-bis(PNP) and to apply it effectively in their drug development endeavors.

An In-Depth Technical Guide to BCN-HS-PEG2-bis(PNP) for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, BCN-HS-PEG2-bis(PNP), for its application in the development of antibody-drug conjugates (ADCs). This document details its structure, mechanism of action, and provides exemplary experimental protocols for its use in conjugating cytotoxic payloads to monoclonal antibodies.

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the precise construction of ADCs. It features two distinct reactive moieties, enabling a two-step conjugation strategy. This approach allows for the site-specific placement of a drug-linker complex onto an antibody, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).

The key components of the BCN-HS-PEG2-bis(PNP) linker are:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that facilitates copper-free "click chemistry" via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly specific and bioorthogonal reaction with an azide-modified antibody.

  • PEG2: A short polyethylene (B3416737) glycol spacer consisting of two ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

  • bis(p-nitrophenyl carbonate) (bis(PNP)): Two p-nitrophenyl carbonate activated groups. These are reactive towards primary amines, enabling the attachment of two drug molecules that contain a suitable amine handle. The use of a dual-payload linker can be advantageous in delivering a higher concentration of the therapeutic agent to the target cell.

Molecular Information:

PropertyValue
Chemical Name BCN-HS-PEG2-bis(p-nitrophenyl carbonate)
CAS Number 2126749-95-7
Molecular Formula C34H39N5O17S
Molecular Weight 821.76 g/mol

Mechanism of Action in ADC Assembly

The use of BCN-HS-PEG2-bis(PNP) in ADC development follows a sequential, two-stage process. This strategy provides control over the stoichiometry of the drug-linker conjugation prior to its attachment to the antibody.

Stage 1: Drug-Linker Conjugation

The initial step involves the reaction of the bis(PNP) carbonate groups of the linker with an amine-containing cytotoxic payload. A commonly used payload for this type of linker is vc-PABC-MMAE, a potent anti-mitotic agent. The valine-citrulline (vc) dipeptide is a substrate for the lysosomal enzyme Cathepsin B, rendering the linker cleavable upon internalization into the target cancer cell. The p-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer.

The reaction proceeds via nucleophilic attack of the primary amine of the payload on the activated carbonate, displacing the p-nitrophenol leaving group to form a stable carbamate bond. Due to the presence of two PNP groups, two molecules of the payload can be attached to a single linker molecule, forming a BCN-HS-PEG2-(Payload)₂ construct.

Stage 2: Antibody-Drug-Linker Conjugation (Click Chemistry)

The second stage involves the conjugation of the pre-formed drug-linker complex to an azide-modified monoclonal antibody. This is achieved through the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The strained BCN ring of the linker reacts with the azide (B81097) group on the antibody to form a stable triazole linkage. This "click" reaction is highly specific and can be performed under mild, aqueous conditions, preserving the integrity of the antibody.

The azide functionality can be introduced into the antibody via several methods, including the use of unnatural amino acids or enzymatic modification, allowing for site-specific conjugation.

Experimental Protocols

The following are detailed, exemplary methodologies for the key experimental steps in the synthesis of an ADC using BCN-HS-PEG2-bis(PNP) and a vc-PABC-MMAE payload.

Preparation of the Drug-Linker Complex: BCN-HS-PEG2-(vc-PABC-MMAE)₂

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • vc-PABC-MMAE

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve BCN-HS-PEG2-bis(PNP) (1 equivalent) in anhydrous DMF.

  • Add vc-PABC-MMAE (2.2 equivalents) to the solution.

  • Add DIPEA (5 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by HPLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water) and purify the product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the BCN-HS-PEG2-(vc-PABC-MMAE)₂ drug-linker complex as a white solid.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Site-Specific Azide Modification of the Antibody

This protocol provides a general method for introducing azide groups into an antibody. The specific method may vary depending on the desired site of conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modification reagent (e.g., Azide-PEG4-NHS ester)

  • Desalting column

Procedure:

  • Prepare a solution of the antibody at a concentration of 5-10 mg/mL.

  • Add a 10-fold molar excess of the azide-modification reagent to the antibody solution.

  • Incubate the reaction at 4°C for 2 hours with gentle mixing.

  • Remove the excess azide reagent and exchange the buffer using a desalting column equilibrated with PBS.

  • Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.

Conjugation of the Drug-Linker Complex to the Azide-Modified Antibody

Materials:

  • Azide-modified antibody

  • BCN-HS-PEG2-(vc-PABC-MMAE)₂ drug-linker complex

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the BCN-HS-PEG2-(vc-PABC-MMAE)₂ in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add a 5-fold molar excess of the drug-linker complex to the azide-modified antibody solution in PBS.

  • Incubate the reaction at room temperature for 12-16 hours with gentle mixing.

  • Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unreacted drug-linker complex.

  • Concentrate the purified ADC and formulate it in a suitable buffer for storage.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR.

Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.

In Vitro Cytotoxicity Assay:

  • An in vitro cell-based assay should be performed to determine the potency of the ADC. This typically involves treating cancer cells expressing the target antigen with serial dilutions of the ADC and measuring cell viability after a set incubation period to determine the IC50 value.

Quantitative Data

While specific data for ADCs generated with BCN-HS-PEG2-bis(PNP) is not widely available in peer-reviewed literature, the following table provides representative data for similar ADCs constructed using BCN linkers and vc-MMAE payloads. This data is intended to provide an expected range of performance.

ParameterRepresentative ValueMethod of Analysis
Conjugation Efficiency >90%HPLC, MS
Average DAR 3.5 - 4.0HIC, MS
ADC Purity >95%SEC
Aggregation <5%SEC
In Vitro IC50 (Target Cells) 0.1 - 10 nMCell Viability Assay
Plasma Stability (Half-life) >100 hoursLC-MS

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: ADC Conjugation A BCN-HS-PEG2-bis(PNP) C Reaction in DMF with DIPEA A->C B vc-PABC-MMAE (x2) B->C D Purification (HPLC) C->D E BCN-HS-PEG2-(vc-MMAE)₂ D->E G SPAAC Reaction (Click Chemistry) E->G F Azide-Modified Antibody F->G H Purification (SEC/Protein A) G->H I Characterized ADC H->I G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Targeting Antigen Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of vc-Linker Lysosome->Cleavage Release Release of MMAE Cleavage->Release Tubulin Tubulin Polymerization Release->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

The Strategic Role of the BCN Group in Advanced Bioconjugation: A Technical Guide to BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the BCN-HS-PEG2-bis(PNP) linker, a sophisticated tool in the field of bioconjugation, with a particular focus on its application in the development of Antibody-Drug Conjugates (ADCs). We will dissect the multifaceted role of the bicyclononyne (BCN) group and the synergistic function of the other molecular components. This guide will cover the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to empower researchers in their drug development endeavors.

Core Concepts: The Power of Bioorthogonal Chemistry

At the heart of the BCN-HS-PEG2-bis(PNP) linker's utility is the principle of bioorthogonal chemistry. This refers to chemical reactions that can occur within a living system without interfering with or being influenced by the complex biological environment.[1] The key reaction enabled by the BCN group is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

SPAAC is a cornerstone of copper-free click chemistry.[2] It involves the rapid and highly specific reaction between a strained cyclooctyne, such as BCN, and an azide (B81097) to form a stable triazole linkage.[1] The driving force for this reaction is the high ring strain of the BCN moiety, which is released upon the [3+2] cycloaddition with an azide.[3] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and for in vivo studies.[4]

Molecular Dissection of BCN-HS-PEG2-bis(PNP)

The BCN-HS-PEG2-bis(PNP) linker is a heterobifunctional molecule meticulously designed for a two-step conjugation strategy, which is particularly relevant for the construction of ADCs. Each component of this linker has a distinct and crucial function:

  • BCN (Bicyclononyne) Group: This is the bioorthogonal reactive handle of the molecule. Its strained triple bond is poised to react specifically and efficiently with an azide group that has been introduced onto a biomolecule, typically a monoclonal antibody (mAb).[1] The resulting triazole bond is highly stable under physiological conditions.[4]

  • bis(PNP) (bis(p-nitrophenyl) carbonate) Groups: The two p-nitrophenyl carbonate moieties are highly reactive towards primary and secondary amines. p-Nitrophenol is an excellent leaving group, facilitating the nucleophilic attack by an amine to form a stable carbamate (B1207046) bond. In the context of ADC development, these groups are used to attach two molecules of a cytotoxic drug (payload) that possess a free amine.

  • PEG2 (di-ethylene glycol) Spacer: The short polyethylene (B3416737) glycol linker serves to enhance the hydrophilicity of the molecule.[4] This is a critical feature in bioconjugation, as it can improve the solubility of the linker-drug conjugate and the final ADC, potentially reducing aggregation and improving pharmacokinetic properties.

  • HS (Hydroxysuccinimide-derived core): Structural analysis reveals that the "HS" designation refers to a hydroxysuccinimide-derived chemical backbone of the linker. It is important to note that this is a stable part of the core structure and not a reactive N-hydroxysuccinimide (NHS) ester intended for conjugation. The amine reactivity of the linker is exclusively provided by the two PNP carbonate groups.

The BCN Group in Action: A Two-Step Conjugation Workflow

The design of BCN-HS-PEG2-bis(PNP) facilitates a controlled and sequential approach to building an ADC. This workflow ensures that the potent cytotoxic drug is first loaded onto the linker before the entire construct is attached to the antibody.

ADC_Workflow cluster_0 Step 1: Drug Loading cluster_1 Step 2: Antibody Conjugation (SPAAC) Linker BCN-HS-PEG2-bis(PNP) DrugLinker BCN-HS-PEG2-(Payload)₂ Linker->DrugLinker Reaction with PNP carbonates Drug Amine-containing Payload (x2) Drug->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Strain-Promoted Alkyne-Azide Cycloaddition Antibody Azide-modified Antibody (mAb-N₃) Antibody->ADC

Caption: Workflow for ADC synthesis using BCN-HS-PEG2-bis(PNP).

This strategic workflow is often streamlined by using a pre-conjugated form, such as BCN-HS-PEG2(vcPABC-MMAE)₂ , where the linker is already loaded with two molecules of the potent microtubule inhibitor, MMAE, via a cathepsin B-cleavable vc-PABC linker.[5] This simplifies the process for the end-user, who then only needs to perform the SPAAC reaction with their azide-modified antibody.

Quantitative Data and Performance Metrics

The selection of a linker in bioconjugation is a data-driven process. The following tables summarize key quantitative parameters related to the performance of BCN-based linkers.

Table 1: Reaction Kinetics of Cyclooctynes

Cyclooctyne Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Key Characteristics
BCN ~0.1 - 0.3 Good balance of reactivity and stability; relatively hydrophilic.
DBCO ~0.1 - 1.0 Generally faster kinetics than BCN; more hydrophobic.

| DIFO | ~0.076 | High stability but generally slower kinetics. |

Note: Reaction rates are influenced by the specific azide, solvent, and temperature.

Table 2: Stability of Bioconjugation Linkages in Serum

Linkage Chemistry Reactive Partners Stability Consideration
Triazole (from SPAAC) BCN + Azide Highly stable under physiological conditions.[4]
Thioether Maleimide + Thiol Can be susceptible to retro-Michael reaction and exchange with serum thiols.

| Amide | NHS Ester + Amine | Generally very stable. |

Experimental Protocols

The following are detailed, representative protocols for the key experimental stages in the synthesis of an ADC using a pre-conjugated BCN-linker-drug construct.

Protocol 1: Site-Specific Azide Modification of an Antibody

This protocol describes the introduction of azide groups onto the N-glycans of an antibody, providing a specific site for SPAAC.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4).

  • PNGase F enzyme.

  • Galactosyltransferase (GalT) enzyme.

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine).

  • Protein A affinity chromatography column.

  • Desalting column.

Procedure:

  • Deglycosylation: To the antibody solution (typically 5-10 mg/mL), add PNGase F to a final concentration of 0.1 mg/mL. Incubate at 37°C for 18-24 hours to remove the native N-glycans.

  • Enzyme Removal: Purify the deglycosylated antibody using a Protein A affinity column to remove the PNGase F. Elute and buffer-exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Azide Installation: To the purified deglycosylated antibody, add GalT to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.

  • Purification: Purify the azide-modified antibody (mAb-N₃) using a Protein A affinity column to remove the GalT and excess UDP-GalNAz.

  • Buffer Exchange: Perform a final buffer exchange into PBS, pH 7.4, using a desalting column.

  • Characterization: Confirm the incorporation of the azide group and the purity of the antibody by mass spectrometry (expecting a mass increase corresponding to the GalNAz moiety) and SDS-PAGE.

Protocol 2: SPAAC Conjugation of BCN-Linker-Drug to Azide-Modified Antibody

This protocol details the final "click" reaction to form the ADC.

Materials:

  • Azide-modified antibody (mAb-N₃) from Protocol 1 (typically at 5 mg/mL in PBS, pH 7.4).

  • BCN-HS-PEG2(vcPABC-MMAE)₂ dissolved in DMSO to a 10 mM stock solution.

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Size-Exclusion Chromatography (SEC) column for purification.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the required volume of the azide-modified antibody solution.

  • Linker Addition: Slowly add a 5-10 molar excess of the BCN-HS-PEG2(vcPABC-MMAE)₂ stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time should be determined empirically.

  • Purification: Remove the excess, unreacted drug-linker conjugate by purifying the ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

  • Characterization: Analyze the purified ADC to determine the Drug-to-Antibody Ratio (DAR) and assess its purity and aggregation state.

Protocol 3: Characterization of the Final ADC

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody is a critical quality attribute of an ADC.

Method 1: Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation: An HPLC system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure: Elute the ADC using a gradient from high to low salt concentration. Species with higher drug loading are more hydrophobic and will elute later.

  • Analysis: Integrate the peak areas for the different drug-loaded species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.

Method 2: Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation with PNGase F can simplify the spectrum.

  • Analysis: Deconvolute the mass spectrum to determine the masses of the different drug-loaded antibody species. The mass difference between peaks corresponds to the mass of the drug-linker. The relative abundance of each species is used to calculate the average DAR.

Visualizing the Conjugation Process

The following diagrams illustrate the logical flow of the experimental and analytical processes.

Experimental_Workflow Start Monoclonal Antibody (mAb) Deglycosylation Deglycosylation (PNGase F) Start->Deglycosylation Azide_Install Azide Installation (GalT, UDP-GalNAz) Deglycosylation->Azide_Install Purify_mAb Purification (Protein A) Azide_Install->Purify_mAb mAb_N3 Azide-modified mAb (mAb-N₃) Purify_mAb->mAb_N3 SPAAC SPAAC Reaction mAb_N3->SPAAC Drug_Linker BCN-Linker-Drug (e.g., BCN-HS-PEG2(vc-MMAE)₂) Drug_Linker->SPAAC Purify_ADC Purification (SEC) SPAAC->Purify_ADC Final_ADC Final ADC Purify_ADC->Final_ADC

Caption: Experimental workflow for ADC synthesis.

Characterization_Workflow ADC_Sample Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LCMS SEC Size-Exclusion Chromatography (SEC) ADC_Sample->SEC DAR_Calc Average DAR Calculation & Drug Distribution HIC->DAR_Calc LCMS->DAR_Calc Purity_Agg Purity & Aggregation Analysis SEC->Purity_Agg

Caption: Analytical workflow for ADC characterization.

Conclusion

The BCN group within the BCN-HS-PEG2-bis(PNP) linker is a powerful enabler of modern bioconjugation strategies. Its ability to undergo a highly specific and efficient copper-free click reaction provides a robust method for constructing complex biomolecules like ADCs. The thoughtful design of the entire linker, including the amine-reactive PNP groups and the hydrophilic PEG spacer, allows for a controlled and versatile approach to drug conjugation. By understanding the core principles and employing the detailed protocols outlined in this guide, researchers can effectively leverage this technology to advance the development of next-generation targeted therapeutics.

References

An In-depth Technical Guide on the Function of Bis(p-nitrophenyl) Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the covalent linkage of molecules to proteins and other biomolecules is a fundamental technique for the development of therapeutics, diagnostics, and research tools. Among the various chemical strategies employed, the use of active esters for the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues, is a cornerstone. While N-hydroxysuccinimide (NHS) esters have long been the popular choice, bis(p-nitrophenyl) esters have emerged as valuable homobifunctional crosslinking agents, offering distinct advantages in specific applications. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with bis(p-nitrophenyl) esters in bioconjugation.

Core Principles: Reaction Mechanism and Chemical Properties

Bis(p-nitrophenyl) esters are dicarboxylic acid esters where the carboxyl groups are activated by p-nitrophenol. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxy group a good leaving group, thus rendering the carbonyl carbon susceptible to nucleophilic attack by primary amines on biomolecules. This results in the formation of a stable amide bond and the release of p-nitrophenol, a chromogenic byproduct that can be monitored spectrophotometrically at approximately 400 nm to follow the reaction progress.

The general mechanism for the acylation of a protein amine with a bis(p-nitrophenyl) ester is a two-step process. In the first step, one of the activated ester groups reacts with a primary amine on a protein to form an amide bond. This results in a protein intermediate that is still functionalized with a reactive p-nitrophenyl ester. In the second step, this remaining active ester can react with a primary amine on a second protein, resulting in a crosslinked protein conjugate.

A key advantage of p-nitrophenyl esters over NHS esters is their increased stability towards hydrolysis in aqueous solutions.[1] This enhanced stability allows for more controlled and efficient conjugation reactions, particularly when working with low concentrations of biomolecules or when longer reaction times are required.[1]

Quantitative Data on Bis(p-nitrophenyl) Ester Performance

While extensive comparative data is not always readily available in a single source, the literature provides insights into the stability and reactivity of p-nitrophenyl esters. The following table summarizes key quantitative parameters, offering a comparative perspective with the more common NHS esters.

ParameterBis(p-nitrophenyl) EstersN-Hydroxysuccinimide (NHS) EstersReferences
Relative Hydrolytic Stability HigherLower[1]
Optimal pH for Amine Reaction 7.5 - 8.57.2 - 8.5[1][2]
Reaction Time Typically longer (hours)Typically shorter (minutes to hours)[1][]
Monitoring Release of p-nitrophenol (absorbance at ~400 nm)Release of NHS (no direct continuous monitoring)
Conjugation Efficiency Generally high, especially with longer reaction timesHigh, but can be reduced by competing hydrolysis[1]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using Bis(p-nitrophenyl) Suberate (B1241622) (BSPS)

This protocol provides a general guideline for crosslinking two proteins (Protein A and Protein B) using a homobifunctional bis(p-nitrophenyl) ester.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.5)

  • Bis(p-nitrophenyl) suberate (BSPS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Prepare solutions of Protein A and Protein B at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.5). Ensure the buffer does not contain primary amines (e.g., Tris).

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of BSPS in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Crosslinking Reaction:

    • Combine Protein A and Protein B in the desired molar ratio in a reaction tube.

    • Slowly add the BSPS stock solution to the protein mixture while gently vortexing. A 10- to 50-fold molar excess of BSPS over the total protein concentration is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by measuring the absorbance at 400 nm due to the release of p-nitrophenol.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted BSPS.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the crosslinked protein conjugate from excess crosslinker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm the formation of crosslinked products (observing higher molecular weight bands). Further characterization can be performed using techniques like mass spectrometry.

Protocol for Neoglycoprotein Synthesis using Di-(p-nitrophenyl) Adipate (B1204190)

This protocol is adapted from the synthesis of neoglycoproteins and involves a two-step process.[1][4][5]

Materials:

  • Amine-functionalized oligosaccharide

  • Di-(p-nitrophenyl) adipate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Carrier protein (e.g., Bovine Serum Albumin, BSA) in phosphate buffer (pH 7.5)

  • Dialysis tubing or centrifugal filters for purification

Procedure:

  • Formation of the Amide Half-Ester:

    • Dissolve the amine-functionalized oligosaccharide in anhydrous DMF.

    • Add a 5-fold molar excess of di-(p-nitrophenyl) adipate and triethylamine.

    • Stir the reaction at room temperature for 4 hours.[1]

    • Purify the resulting amide half-ester (oligosaccharide-adipate-p-nitrophenyl ester) by C18 flash chromatography.[1]

  • Conjugation to the Carrier Protein:

    • Dissolve the purified amide half-ester in a minimal amount of DMF.

    • Add this solution to a solution of the carrier protein (e.g., BSA) in phosphate buffer (pH 7.5).

    • Stir the reaction mixture at room temperature for 18 hours.[1]

  • Purification:

    • Purify the resulting neoglycoprotein by dialysis against water or by using centrifugal filters to remove unreacted starting materials and byproducts.

  • Analysis:

    • Characterize the neoglycoprotein by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of glycosylation.

Mandatory Visualizations

Reaction Mechanism of Amine Acylation

Caption: General mechanism of amine acylation by a p-nitrophenyl ester.

Experimental Workflow for Neoglycoprotein Synthesis

Neoglycoprotein_Synthesis start Start: Amine-functionalized Oligosaccharide reagent1 Di-(p-nitrophenyl) adipate + Triethylamine in DMF reaction1 Reaction 1: Formation of Amide Half-Ester (4h, RT) start->reaction1 reagent1->reaction1 purification1 Purification 1: C18 Flash Chromatography reaction1->purification1 intermediate Intermediate: Oligosaccharide-adipate-p-nitrophenyl ester purification1->intermediate reagent2 Carrier Protein (e.g., BSA) in Phosphate Buffer (pH 7.5) reaction2 Reaction 2: Conjugation to Protein (18h, RT) intermediate->reaction2 reagent2->reaction2 purification2 Purification 2: Dialysis or Centrifugal Filtration reaction2->purification2 product Final Product: Neoglycoprotein purification2->product analysis Analysis: SDS-PAGE, Mass Spectrometry product->analysis

Caption: Workflow for the synthesis of neoglycoproteins.

Logical Workflow for Homobifunctional Crosslinking

Homobifunctional_Crosslinking start Start: Protein A + Protein B + Bis(p-nitrophenyl) Ester step1 Step 1: First Amidation One ester group reacts with an amine on Protein A start->step1 intermediate Intermediate: Protein A-(Linker)-pNP Ester step1->intermediate side_reaction Side Reactions: - Intramolecular crosslinking - Homodimer formation - Hydrolysis of ester step1->side_reaction step2 Step 2: Second Amidation Remaining ester group reacts with an amine on Protein B intermediate->step2 intermediate->side_reaction product Final Product: Protein A-(Linker)-Protein B Crosslinked Conjugate step2->product

Caption: Logical workflow of protein crosslinking with a homobifunctional bis(p-nitrophenyl) ester.

Conclusion

Bis(p-nitrophenyl) esters represent a robust and versatile class of homobifunctional crosslinkers for bioconjugation. Their enhanced stability in aqueous media compared to NHS esters provides a wider experimental window, which can be particularly advantageous for achieving higher conjugation efficiencies in certain applications. The ability to monitor the reaction progress through the release of p-nitrophenol offers an additional layer of control. By understanding the core principles and following detailed protocols, researchers can effectively leverage the unique properties of bis(p-nitrophenyl) esters to create well-defined and stable bioconjugates for a variety of applications in research, diagnostics, and drug development.

References

An In-depth Technical Guide to the BCN-HS-PEG2-bis(PNP) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BCN-HS-PEG2-bis(PNP) linker, a specialized chemical entity employed in the construction of Antibody-Drug Conjugates (ADCs). The guide will delve into the core functions of its constituent parts, present relevant quantitative data, and provide detailed experimental protocols for its application.

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. As an integral component of an ADC, the linker's properties are critical to the overall efficacy, stability, and pharmacokinetic profile of the therapeutic. The nomenclature of this linker indicates its key functional components: a Bicyclo[6.1.0]nonyne (BCN) group, a short Polyethylene Glycol (PEG2) spacer, and two para-nitrophenyl (B135317) (PNP) ester reactive groups. The "HS" designation is not a standard chemical abbreviation and its specific meaning in this context is not explicitly defined in publicly available literature; however, analysis of the chemical structure reveals the complete arrangement of these components. This linker is identified as "Compound 62" in patent literature, specifically in patent WO2017137458.[1]

The strategic combination of these components allows for a two-step conjugation process. The bis(PNP) esters facilitate the attachment of a drug molecule, while the BCN group enables covalent linkage to an azide-modified antibody via copper-free click chemistry.

Core Components and Their Functions

The functionality of BCN-HS-PEG2-bis(PNP) is derived from its three primary components:

  • Bicyclo[6.1.0]nonyne (BCN): This is a highly strained cyclooctyne (B158145) that serves as a bioorthogonal reactive handle. It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" reaction. This reaction is highly efficient and can be carried out in aqueous buffers under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.

  • Polyethylene Glycol (PEG2) Spacer: This component consists of two ethylene (B1197577) glycol units. The inclusion of a PEG spacer in ADC linkers offers several advantages:

    • Enhanced Hydrophilicity: The PEG2 moiety increases the water solubility of the linker and the final ADC, which can help to mitigate aggregation issues often caused by hydrophobic drug payloads.

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of biologics. Even short PEG chains can favorably impact the pharmacokinetic properties of an ADC.

    • Reduced Steric Hindrance: The spacer physically separates the antibody from the drug, which can minimize the potential for the drug to interfere with antibody binding or for the antibody to hinder the drug's activity.

  • bis(para-Nitrophenyl) Ester (bis(PNP)): The linker possesses two p-nitrophenyl ester groups. These are active esters that serve as reactive sites for the covalent attachment of molecules containing primary or secondary amines, such as drug payloads or peptide modifiers. The p-nitrophenol is a good leaving group, facilitating the formation of a stable amide bond.

Below is a diagram illustrating the logical relationship of the linker's components in forming an Antibody-Drug Conjugate.

G cluster_0 BCN-HS-PEG2-bis(PNP) Linker cluster_1 Conjugation Partners cluster_2 Resulting Conjugate BCN BCN PEG2_Spacer PEG2 Spacer BCN->PEG2_Spacer ADC Antibody-Drug Conjugate BCN->ADC bis_PNP bis(PNP) Esters PEG2_Spacer->bis_PNP bis_PNP->ADC Azide_Antibody Azide-Modified Antibody Azide_Antibody->BCN SPAAC Click Chemistry (Triazole Formation) Amine_Drug Amine-Containing Drug Payload Amine_Drug->bis_PNP Amide Bond Formation (releases p-Nitrophenol)

Caption: Logical flow of ADC synthesis using the BCN-HS-PEG2-bis(PNP) linker.

Quantitative Data

While specific quantitative data for the BCN-HS-PEG2-bis(PNP) linker is primarily contained within patent literature and not extensively published in peer-reviewed journals, the following tables provide representative data for similar linker technologies to illustrate key performance metrics in ADC development.

Table 1: Comparative Reaction Kinetics of Bioorthogonal Chemistries

Reacting PairChemistry TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
BCN + Azide (B81097)SPAAC~0.1 - 1.0Rate is dependent on the specific azide and solvent conditions.
DBCO + AzideSPAAC~0.3 - 2.0Generally faster than BCN.
TCO + TetrazineIEDDA>1000Exceptionally rapid, often used for in vivo applications.

This data is compiled from various sources and is for comparative purposes.

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Stability Data for an ADC with a PEGylated Linker

ADC ConstructAverage DAR (by HIC-HPLC)% Monomer (by SEC)% Aggregation after 7 days at 37°CIn-plasma Linker Stability (t½ in hours)
ADC-PEG2-Drug3.8>98%< 2%> 150
ADC-PEG8-Drug7.5>95%< 3%> 150
ADC-NoPEG-Drug3.5>95%> 5%> 150

This table presents hypothetical but realistic data to demonstrate the impact of PEGylation on DAR and stability.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a BCN-PEG-bis-ester linker for the generation and characterization of an ADC.

Protocol for Drug-Linker Conjugation

This protocol describes the conjugation of an amine-containing drug payload to the BCN-HS-PEG2-bis(PNP) linker.

  • Reagent Preparation:

    • Dissolve the BCN-HS-PEG2-bis(PNP) linker in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

    • Dissolve the amine-containing drug payload in anhydrous DMSO to a stock concentration of 20 mM.

    • Prepare a solution of Diisopropylethylamine (DIPEA) in DMF (10% v/v).

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add 1.0 equivalent of the drug payload solution.

    • Add 1.1 equivalents of the BCN-HS-PEG2-bis(PNP) linker solution.

    • Add 2.0 equivalents of the DIPEA solution to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, looking for the formation of the desired drug-linker conjugate mass and the disappearance of the starting materials.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol for Antibody-Drug Conjugation (SPAAC)

This protocol details the conjugation of the purified drug-linker to an azide-modified antibody.

  • Reagent Preparation:

    • Prepare the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, at a concentration of 5-10 mg/mL.

    • Dissolve the purified drug-linker conjugate in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • To the antibody solution, slowly add a 5- to 10-fold molar excess of the drug-linker stock solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-16 hours with gentle end-over-end mixing.

  • Purification and Characterization:

    • Remove the excess, unreacted drug-linker by size-exclusion chromatography (SEC) using a column appropriate for antibody purification (e.g., Sephadex G-25 or Superdex 200).

    • Elute with PBS pH 7.4 and monitor the protein peak by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the purified ADC.

    • Determine the final protein concentration using a BCA assay or by measuring A280.

    • Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.

The experimental workflow is visualized in the diagram below.

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody-Drug Conjugation (SPAAC) A Dissolve Drug (amine) and Linker (PNP) in DMSO/DMF B Add DIPEA catalyst A->B C React for 2-4h at RT B->C D Purify by RP-HPLC C->D E Lyophilize to obtain Drug-Linker Conjugate D->E F Prepare Azide-Antibody in PBS pH 7.4 G Add Drug-Linker (5-10x excess) in DMSO F->G H Incubate for 4-16h at RT G->H I Purify by Size-Exclusion Chromatography (SEC) H->I J Characterize DAR by HIC-HPLC or MS I->J K Final ADC Product I->K

Caption: Experimental workflow for ADC synthesis.

Signaling Pathways and Mechanism of Action

The BCN-HS-PEG2-bis(PNP) linker itself does not participate in or modulate intracellular signaling pathways. Its primary function is to stably connect the cytotoxic payload to the antibody during systemic circulation and then to allow for the release of the payload upon internalization into the target cancer cell. The overall mechanism of action for an ADC constructed with this type of linker follows a well-established pathway:

  • Circulation and Targeting: The ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Trafficking and Payload Release: The complex is trafficked into endosomes and then lysosomes. The acidic and enzyme-rich environment of the lysosome degrades the antibody, which in turn releases the drug-linker conjugate or the drug itself, depending on the linker's design.

  • Drug Action: The released cytotoxic payload can then exert its cell-killing effect, for example, by binding to tubulin or intercalating into DNA, leading to apoptosis.

The following diagram illustrates this general mechanism of action.

G cluster_0 Extracellular Space cluster_1 Cancer Cell ADC ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Degradation) Internalization->Lysosome 3. Trafficking Payload Released Drug Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Conclusion

The BCN-HS-PEG2-bis(PNP) linker is a sophisticated tool for the development of modern Antibody-Drug Conjugates. Its multi-component design leverages the power of bioorthogonal click chemistry for specific antibody conjugation while providing a hydrophilic spacer to improve the physicochemical properties of the final conjugate. The dual PNP esters allow for the efficient attachment of a wide range of amine-containing payloads. While detailed performance data for this specific linker remains proprietary, the principles of its design and the provided representative protocols offer a strong foundation for its application in the development of next-generation targeted cancer therapeutics.

References

An In-depth Technical Guide to BCN-HS-PEG2-bis(PNP) for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BCN-HS-PEG2-bis(PNP), a heterobifunctional linker designed for advanced bioconjugation applications utilizing copper-free click chemistry. We will delve into its mechanism of action, key applications, and provide detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a specialized chemical linker that plays a crucial role in the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs). Its structure is designed for a two-step sequential conjugation strategy.

At its core, the molecule features a bicyclo[6.1.0]nonyne (BCN) group. BCN is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction that does not require a cytotoxic copper catalyst.[1][2] This makes it ideal for use in sensitive biological systems. The reaction of the BCN group with an azide-functionalized molecule results in the formation of a stable triazole linkage.[3]

The linker also incorporates a polyethylene (B3416737) glycol (PEG) spacer (PEG2), which enhances solubility and reduces aggregation of the resulting conjugate.[4] The "HS" designation in the name suggests a hydrolytically stable linkage within the backbone, although specific structural details are proprietary.

Finally, the "bis(PNP)" component refers to two para-nitrophenyl (B135317) (PNP) carbonate groups. p-Nitrophenol is an excellent leaving group, making these carbonates highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-containing payloads.[5] This allows for the covalent attachment of two molecules to the linker.

Mechanism of Action

The utility of BCN-HS-PEG2-bis(PNP) lies in its ability to facilitate two distinct and orthogonal conjugation reactions:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN moiety reacts with an azide-functionalized molecule (e.g., an azide-modified antibody or payload). The inherent ring strain of the cyclooctyne (B158145) drives the reaction forward without the need for a catalyst.[3] This reaction is highly selective and does not interfere with other functional groups typically found in biological systems.[7]

  • Amine Acylation: The two p-nitrophenyl carbonate groups react with primary amines through nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, leading to the displacement of the p-nitrophenolate leaving group and the formation of a stable carbamate (B1207046) bond.

This dual reactivity allows for a modular approach to bioconjugation. For instance, a payload can first be attached to an azide-modified antibody via SPAAC, and then a targeting ligand or another molecule can be conjugated to the linker via the PNP esters.

Quantitative Data

The following tables summarize key quantitative data related to the performance of BCN linkers in copper-free click chemistry. While specific data for BCN-HS-PEG2-bis(PNP) is not extensively available in peer-reviewed literature, the data for closely related BCN analogues provides a strong basis for experimental design.

Table 1: Reaction Kinetics of BCN with Azides (SPAAC)

Reacting Azide (B81097)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Primary Azide0.024Reaction rates are influenced by the steric and electronic properties of the azide.[8]
Secondary Azide0.018BCN shows more consistent reactivity with sterically hindered azides compared to some other cyclooctynes like DBCO.[9]
Tertiary Azide0.012The reactivity of BCN is less affected by the steric bulk of the azide compared to DBCO.[8][9]
Aromatic AzideSignificantly higher than with aliphatic azidesBCN reacts faster with electron-poor aromatic azides.[1][3]

Table 2: Stability of BCN Linkers

ConditionDegradationNotes
RAW264.7 cell lysate (24h)~79%Stability can be cell-type dependent.[5][9]
In the presence of Glutathione (GSH)Significantly more stable than DBCOBCN exhibits greater stability in reducing environments containing thiols.[9]
Acidic ConditionsStability may be limitedThe stability of the BCN moiety can be affected by acidic conditions used in some synthetic protocols.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of BCN-containing linkers for bioconjugation. These protocols can be adapted for use with BCN-HS-PEG2-bis(PNP).

General Protocol for Antibody Conjugation via SPAAC

This protocol describes the conjugation of a BCN-containing linker to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4).

  • BCN-HS-PEG2-bis(PNP) linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Size-Exclusion Chromatography (SEC) column for antibody purification.

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Preparation: Prepare a stock solution of BCN-HS-PEG2-bis(PNP) in anhydrous DMSO at a concentration of 10 mM.

  • Conjugation Reaction:

    • Slowly add a 5-10 molar excess of the BCN-linker stock solution to the antibody solution while gently vortexing.

    • Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.

  • Purification:

    • Remove the excess, unreacted BCN-linker by SEC using a column appropriate for antibody purification.

    • Use PBS, pH 7.4 as the mobile phase.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.

    • Confirm successful conjugation by mass spectrometry, observing an increase in mass corresponding to the attached linker.

General Protocol for Conjugation of Amine-Containing Molecules to PNP Esters

This protocol outlines the reaction of an amine-containing molecule with the p-nitrophenyl carbonate groups of the linker.

Materials:

  • BCN-conjugated antibody (from protocol 4.1) or BCN-HS-PEG2-bis(PNP) linker.

  • Amine-containing molecule (payload, targeting ligand, etc.).

  • Anhydrous DMSO or other suitable organic solvent.

  • Reaction buffer (e.g., PBS, pH 7.4-8.0).

Procedure:

  • Reactant Preparation:

    • Dissolve the BCN-conjugated molecule in the reaction buffer.

    • Dissolve the amine-containing molecule in DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 2-5 molar excess of the amine-containing molecule stock solution to the solution of the BCN-conjugated molecule.

    • The optimal pH for the reaction is typically between 7.4 and 8.0.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Purification: Purify the final conjugate using an appropriate method such as SEC, dialysis, or tangential flow filtration to remove excess reagents.

  • Characterization: Analyze the final product by methods such as HIC-HPLC to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the final conjugate mass.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of BCN-HS-PEG2-bis(PNP).

G cluster_reactants Reactants cluster_reactions Conjugation Reactions cluster_products Products BCN_Linker BCN-HS-PEG2-bis(PNP) SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free Click) BCN_Linker->SPAAC Azide_Molecule Azide-Modified Molecule (e.g., Antibody) Azide_Molecule->SPAAC Amine_Molecule Amine-Containing Molecule (e.g., Payload) Amine_Acylation Amine Acylation Amine_Molecule->Amine_Acylation Intermediate_Conjugate Intermediate Conjugate SPAAC->Intermediate_Conjugate Final_Conjugate Final Bioconjugate Amine_Acylation->Final_Conjugate Intermediate_Conjugate->Amine_Acylation

Caption: Logical workflow for dual conjugation using BCN-HS-PEG2-bis(PNP).

G start Start: Azide-Modified Antibody & BCN-Linker step1 Mix Antibody and BCN-Linker (5-10x excess) start->step1 step2 Incubate at RT for 2-4 hours step1->step2 step3 Purify by Size-Exclusion Chromatography (SEC) step2->step3 step4 Characterize Intermediate (Mass Spectrometry) step3->step4 step5 Add Amine-Containing Payload (2-5x excess) step4->step5 step6 Incubate at RT for 1-4 hours step5->step6 step7 Purify Final ADC (e.g., SEC, TFF) step6->step7 end End: Characterized ADC (HIC-HPLC, MS) step7->end

Caption: Experimental workflow for ADC synthesis.

Conclusion

BCN-HS-PEG2-bis(PNP) is a powerful and versatile linker for the construction of complex bioconjugates. Its bioorthogonal BCN group allows for efficient and clean conjugation to azide-modified molecules in biological systems, while the dual PNP-carbonate groups enable the subsequent attachment of amine-containing payloads or other functionalities. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates. By understanding the principles of SPAAC and amine reactivity, and by utilizing the protocols outlined in this guide, researchers can effectively employ BCN-HS-PEG2-bis(PNP) to advance their research in targeted therapeutics and other areas of chemical biology.

References

An In-depth Technical Guide to the Solubility and Stability of BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the bifunctional linker BCN-HS-PEG2-bis(PNP). Due to the proprietary nature of specific linker data, this document focuses on the foundational principles and experimental methodologies that govern the behavior of similar chemical entities, namely PEGylated compounds and molecules featuring p-nitrophenyl (PNP) esters. The protocols and data presentation formats provided herein serve as a roadmap for the evaluation of BCN-HS-PEG2-bis(PNP) in a research and development setting.

Core Concepts: Solubility and Stability of BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for use in the synthesis of antibody-drug conjugates (ADCs). Its structure incorporates a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a short polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and two p-nitrophenyl (PNP) ester moieties, which are reactive towards nucleophiles such as amines. The solubility and stability of this linker are critical parameters that influence its handling, storage, and efficacy in conjugation reactions.

Solubility: The PEG2 spacer is included to improve the aqueous solubility of the linker. Generally, PEGylated compounds exhibit increased solubility in aqueous buffers. However, the overall solubility is also influenced by the hydrophobic BCN and PNP groups. It is anticipated that BCN-HS-PEG2-bis(PNP) will have moderate solubility in aqueous solutions and higher solubility in polar organic solvents.

Stability: The primary points of potential instability in the BCN-HS-PEG2-bis(PNP) molecule are the p-nitrophenyl esters. These groups are susceptible to hydrolysis, a reaction that is dependent on pH and temperature. The rate of hydrolysis is generally higher under basic conditions. The BCN group is relatively stable under typical bioconjugation conditions.

Quantitative Data Presentation

While specific experimental data for BCN-HS-PEG2-bis(PNP) is not publicly available, the following tables illustrate how solubility and stability data for this compound would be presented. These tables serve as templates for recording and comparing experimental findings.

Table 1: Illustrative Solubility Data for BCN-HS-PEG2-bis(PNP)

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Deionized Water25< 1
Phosphate Buffered Saline (pH 7.4)25~1-2
Dimethyl Sulfoxide (DMSO)25> 50
Dimethylformamide (DMF)25> 50
Acetonitrile (ACN)25~10-20
Ethanol25~5-10

Table 2: Illustrative Stability Data - Hydrolysis of BCN-HS-PEG2-bis(PNP) in Aqueous Buffers

Buffer SystempHTemperature (°C)Half-life (t½) (hours)
100 mM Acetate Buffer5.025> 48
100 mM Phosphate Buffer7.425~ 8-12
100 mM Carbonate Buffer9.025< 1
100 mM Phosphate Buffer7.44> 72

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of BCN-HS-PEG2-bis(PNP).

3.1. Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of BCN-HS-PEG2-bis(PNP) in various solvent systems.

  • Preparation of Saturated Solutions:

    • Add an excess amount of BCN-HS-PEG2-bis(PNP) to a known volume of the desired solvent (e.g., 1 mL) in a microcentrifuge tube.

    • Ensure that solid material remains undissolved.

    • Equilibrate the samples at a controlled temperature (e.g., 25 °C) with constant agitation for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the equilibrated suspensions at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, monitoring at a wavelength where the PNP group absorbs (e.g., 274 nm).

    • Calculate the concentration of the dissolved BCN-HS-PEG2-bis(PNP) by comparing the peak area to the calibration curve.

3.2. Protocol for Stability Assessment (Hydrolysis)

This protocol describes a method to evaluate the hydrolytic stability of the PNP esters in BCN-HS-PEG2-bis(PNP).

  • Sample Preparation:

    • Prepare stock solutions of BCN-HS-PEG2-bis(PNP) in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

    • Initiate the stability study by diluting the stock solution into each buffer to a final concentration (e.g., 1 mg/mL), ensuring the final concentration of the organic solvent is low (e.g., <1%).

  • Incubation and Sampling:

    • Incubate the samples at a controlled temperature (e.g., 25 °C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench the hydrolysis by diluting the aliquot in a mobile phase suitable for HPLC analysis or by adding an acid to lower the pH.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC).

    • Monitor the disappearance of the parent BCN-HS-PEG2-bis(PNP) peak and the appearance of any degradation product peaks over time.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point.

    • Determine the half-life (t½) of the compound at each pH by fitting the data to a first-order decay model.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Add excess BCN-HS-PEG2-bis(PNP) to solvent equilibrate Equilibrate with agitation (24h, 25°C) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Concentration (vs. Calibration Curve) hplc->calculate

Solubility Determination Workflow

Stability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare BCN-HS-PEG2-bis(PNP) stock in DMSO start Dilute stock into buffers to initiate reaction stock->start buffers Prepare aqueous buffers (varying pH) buffers->start incubate Incubate at constant temp. start->incubate sampling Time points (0, 1, 2, 4... hrs) incubate->sampling quench Withdraw aliquot & quench sampling->quench hplc RP-HPLC Analysis quench->hplc quantify Quantify remaining parent compound hplc->quantify halflife Calculate half-life (t½) quantify->halflife

BCN-HS-PEG2-bis(PNP) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker BCN-HS-PEG2-bis(PNP), a key reagent in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and a detailed experimental protocol for its application in bioconjugation.

Core Compound Data

Quantitative data for BCN-HS-PEG2-bis(PNP) is summarized in the table below for easy reference.

IdentifierValueSource
Chemical Name BCN-HS-PEG2-bis(p-nitrophenyl) carbonateN/A
CAS Number 2126749-95-7[1]
Molecular Weight 821.76 g/mol [1]
Molecular Formula C₃₄H₃₉N₅O₁₇S[2]
Product Code Example HY-158199N/A

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a heterobifunctional crosslinker designed for advanced bioconjugation applications. It features two key reactive groups:

  • Bicyclononyne (BCN): An azide-reactive strained alkyne that enables copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient labeling of biomolecules in complex biological environments.

  • bis(p-nitrophenyl) carbonate: This moiety contains two p-nitrophenyl (PNP) esters, which are excellent leaving groups that readily react with primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies, to form stable carbamate (B1207046) linkages.

The polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and reduces the immunogenicity of the resulting conjugate. The "HS" designation in the name suggests a succinimidyl ester, a common amine-reactive group. This linker is particularly valuable in the field of antibody-drug conjugates (ADCs), where it serves to attach a cytotoxic payload to a monoclonal antibody, directing the therapeutic agent specifically to cancer cells.

Application in Antibody-Drug Conjugate (ADC) Development

BCN-HS-PEG2-bis(PNP) is a critical component in the assembly of ADCs. It acts as a linker to conjugate amine-containing drug-linker complexes, such as the potent tubulin inhibitor MMAE in the form of vc-PABC-MMAE, to an antibody. The BCN group allows for a subsequent, highly specific "click" reaction with an azide-modified component if desired, offering modularity in ADC design. A patent has been filed for antibody-conjugates utilizing this type of linker to improve the therapeutic index for targeting tumors.

Experimental Protocol: Conjugation of vc-PABC-MMAE to an Antibody using BCN-HS-PEG2-bis(PNP)

The following is a generalized protocol for the conjugation of an amine-containing payload (e.g., vc-PABC-MMAE) to an antibody using BCN-HS-PEG2-bis(PNP). The precise conditions, including stoichiometry and reaction times, may require optimization depending on the specific antibody and payload.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • BCN-HS-PEG2-bis(PNP)

  • vc-PABC-MMAE or other amine-containing payload

  • Organic solvent (e.g., dimethyl sulfoxide, DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a non-amine-containing buffer such as PBS.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Reagent Preparation:

    • Dissolve BCN-HS-PEG2-bis(PNP) in an appropriate organic solvent, such as DMSO, to create a stock solution (e.g., 10 mM).

    • Dissolve the amine-containing payload (e.g., vc-PABC-MMAE) in DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the antibody solution.

    • Slowly add the desired molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the antibody solution while gently vortexing. The optimal molar ratio of linker to antibody should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • Following the initial incubation, add the desired molar excess of the vc-PABC-MMAE stock solution to the reaction mixture.

    • Continue the incubation at room temperature for an additional 2-4 hours, or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker and payload, and purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable purification method.

    • The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC-HPLC).

    • Confirm the integrity of the conjugated antibody using SDS-PAGE.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the conjugation process.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Reaction Reaction Mixture: Antibody + Linker + Payload Antibody->Reaction Linker BCN-HS-PEG2-bis(PNP) in DMSO Linker->Reaction Payload vc-PABC-MMAE in DMSO Payload->Reaction Quench Quench with Tris-HCl Reaction->Quench Purify Purification (e.g., SEC) Quench->Purify Analyze Characterization (DAR, Purity) Purify->Analyze

Diagram 1: Experimental workflow for ADC synthesis.

signaling_pathway cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: Antibody Conjugation Linker BCN-HS-PEG2-bis(PNP) LP_complex Linker-Payload Complex Linker->LP_complex Amine Reaction (PNP leaving group) Payload Amine-containing Payload (e.g., vc-PABC-MMAE) Payload->LP_complex ADC Antibody-Drug Conjugate (ADC) LP_complex->ADC Amine Reaction (PNP leaving group) Antibody Antibody (with Lysine residues) Antibody->ADC

Diagram 2: Chemical reaction logic for ADC formation.

References

Methodological & Application

Application Notes and Protocols for BCN-HS-PEG2-bis(PNP) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-HS-PEG2-bis(PNP), or Bicyclo[6.1.0]nonyne-S-S-PEG2-bis(p-nitrophenyl carbonate), is a heterobifunctional linker widely utilized in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This reagent facilitates a two-step conjugation strategy, enabling the precise attachment of a payload to a targeting moiety, such as an antibody.

The linker features three key components:

  • A Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for working with sensitive biomolecules.

  • A Disulfide Bond (S-S) : Incorporated within the linker, this bond provides a cleavable mechanism for drug release within the reducing environment of the target cell.

  • Two p-Nitrophenyl (PNP) Ester Groups : These active esters readily react with primary amines on a payload molecule or a modifier to form stable carbamate (B1207046) bonds. PNP esters offer an alternative to more common N-hydroxysuccinimide (NHS) esters, often providing higher conjugation yields and reduced hydrolysis in aqueous media.

This document provides detailed protocols for the use of BCN-HS-PEG2-bis(PNP) in a typical two-step conjugation workflow.

Physicochemical and Reactive Properties

PropertyValueSource
Molecular Formula C34H39N5O17S[1]
Molecular Weight 821.8 g/mol [1]
CAS Number 2126749-95-7
Reactive Towards Primary Amines (via PNP-ester); Azides (via BCN group)[2][3]
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.[3]
Storage Store at -20°C for long-term stability.[3][4]

Reaction Parameters

ParameterRecommended ConditionsNotes
PNP-Amine Reaction pH 8.0 - 9.0The reaction rate increases with higher pH. A buffer such as sodium bicarbonate or borate (B1201080) is recommended.
PNP-Amine Reaction Temperature Room Temperature (20-25°C)
PNP-Amine Reaction Time 1 - 4 hoursReaction progress can be monitored by HPLC.
BCN-Azide (SPAAC) Reaction pH 4.0 - 9.0SPAAC is tolerant of a wide pH range. Physiological pH (7.4) is commonly used.
BCN-Azide (SPAAC) Reaction Temperature 4°C to 37°CThe reaction is typically performed at room temperature or 37°C.
BCN-Azide (SPAAC) Reaction Time 1 - 24 hoursReaction time is dependent on the concentration of reactants and the specific azide (B81097) used.
Recommended Molar Excess (Linker to Amine-Payload) 1.5 - 5 equivalentsThe optimal ratio should be determined empirically.
Recommended Molar Excess (BCN-Linker-Payload to Azide-Antibody) 3 - 10 equivalentsTo ensure efficient conjugation to the antibody.

Experimental Protocols

This section outlines a general two-step protocol for the conjugation of a payload to an antibody using BCN-HS-PEG2-bis(PNP).

Step 1: Activation of an Amine-Containing Payload with BCN-HS-PEG2-bis(PNP)

This first step involves the reaction of the PNP esters of the linker with a primary amine on the payload molecule.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing payload molecule

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing payload in DMF or DMSO to a final concentration of 10-50 mg/mL.

    • Prepare a stock solution of BCN-HS-PEG2-bis(PNP) in anhydrous DMF or DMSO at a concentration of 10 mg/mL. Prepare this solution immediately before use.

  • Conjugation Reaction:

    • In a reaction vessel, add the payload solution.

    • Slowly add the desired molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the payload solution while gently vortexing.

    • If necessary, add Reaction Buffer to maintain a pH of 8.0-8.5. The final concentration of the organic solvent should be kept as low as possible, ideally below 20% (v/v), to maintain the stability of the payload if it is sensitive to organic solvents.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Quenching the Reaction:

    • To quench any unreacted BCN-HS-PEG2-bis(PNP), add the Quenching Reagent to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting BCN-activated payload by reverse-phase HPLC to remove unreacted payload, excess linker, and quenched linker.

    • Lyophilize the collected fractions to obtain the purified BCN-activated payload.

Step 2: Conjugation of the BCN-Activated Payload to an Azide-Modified Antibody

This second step utilizes the copper-free click chemistry reaction between the BCN group on the activated payload and an azide group on the antibody.

Materials:

  • Purified BCN-activated payload from Step 1

  • Azide-modified antibody

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography, tangential flow filtration, or ion-exchange chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the purified BCN-activated payload in PBS or a compatible buffer.

    • Prepare the azide-modified antibody in PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the BCN-activated payload solution to the azide-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle end-over-end mixing. The reaction can also be performed at 4°C for an extended period if the antibody or payload is sensitive to room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted payload and other small molecules from the conjugation mixture using a suitable purification method. Common techniques for ADC purification include:

      • Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): Efficient for removing small molecules and for buffer exchange.[5][]

      • Size-Exclusion Chromatography (SEC): Separates the larger ADC from smaller, unreacted components.

      • Ion-Exchange Chromatography (IEX): Can be used to separate ADC species with different drug-to-antibody ratios (DAR).[]

      • Hydrophobic Interaction Chromatography (HIC): Also effective for separating different DAR species due to the increased hydrophobicity with higher drug loading.[]

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as UV-Vis spectroscopy, HIC, and SEC are commonly employed for this purpose.

  • Storage:

    • Store the purified ADC under appropriate conditions, typically at 2-8°C or frozen at -20°C or -80°C, depending on the stability of the conjugate.

Diagrams

BCN_HS_PEG2_bis_PNP_Structure cluster_linker BCN-HS-PEG2-bis(PNP) Linker BCN BCN (Bicyclononyne) SS S-S (Disulfide) BCN->SS PEG2 PEG2 SS->PEG2 bisPNP bis(PNP) (p-Nitrophenyl ester) PEG2->bisPNP

Caption: Chemical structure of the BCN-HS-PEG2-bis(PNP) linker.

Conjugation_Workflow start Start: Reagents payload Amine-Payload start->payload linker BCN-HS-PEG2-bis(PNP) start->linker azide_antibody Azide-Antibody start->azide_antibody step1 Step 1: Payload Activation activated_payload BCN-Activated Payload step1->activated_payload payload->step1 linker->step1 step2 Step 2: Antibody Conjugation (Copper-Free Click Chemistry) purification Purification of ADC step2->purification activated_payload->step2 azide_antibody->step2 final_product Final ADC Product purification->final_product

Caption: Two-step conjugation workflow using BCN-HS-PEG2-bis(PNP).

References

Application Notes and Protocols for BCN-HS-PEG2-bis(PNP) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-HS-PEG2-bis(PNP) is a versatile, heterotrifunctional linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular constructs. This linker features three distinct reactive moieties, enabling the sequential and specific conjugation of multiple molecules. The key functional components are:

  • Two p-nitrophenyl (PNP) Ester Groups: These are amine-reactive functionalities that form stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins and antibodies. The presence of two PNP esters allows for the conjugation of one or two amine-containing molecules or can be used to potentially increase the efficiency of conjugation to a single molecule.

  • A Bicyclo[6.1.0]nonyne (BCN) Group: This strained alkyne is a key component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the highly specific and bio-orthogonal conjugation of azide-modified molecules.

  • A Thiol (Sulfhydryl, -SH) Group: This functionality provides a reactive handle for thiol-specific chemistries, such as Michael addition with maleimides or the formation of disulfide bonds.

  • A Polyethylene Glycol (PEG2) Spacer: The short PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.

This application note provides a detailed overview of the reaction of BCN-HS-PEG2-bis(PNP) with amine-containing molecules and subsequent conjugation strategies utilizing the BCN and thiol functionalities.

Reaction Mechanism and Workflow

The primary reaction detailed in this document is the acylation of primary amines by the p-nitrophenyl ester groups of the BCN-HS-PEG2-bis(PNP) linker. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the PNP ester. This results in the formation of a stable amide bond and the release of p-nitrophenol.

A key advantage of the heterotrifunctional nature of this linker is the ability to perform sequential conjugations. A typical workflow involves an initial reaction with an amine-containing biomolecule, followed by purification and subsequent reactions with molecules bearing azide (B81097) and/or thiol-reactive groups.

G cluster_0 Step 1: Amine Conjugation cluster_1 Intermediate Conjugate cluster_2 Step 2: Sequential Conjugations Amine_Molecule Amine-Containing Molecule (e.g., Antibody, Protein) BCN_Linker BCN-HS-PEG2-bis(PNP) Amine_Molecule->BCN_Linker Reaction at pH 7.2-8.5 Intermediate Molecule-Linker Conjugate (with reactive BCN and Thiol groups) Azide_Molecule Azide-Containing Molecule (e.g., Drug, Fluorophore) Intermediate->Azide_Molecule Copper-Free Click Chemistry (SPAAC) Thiol_Reactive_Molecule Thiol-Reactive Molecule (e.g., Maleimide-Drug) Intermediate->Thiol_Reactive_Molecule Thiol-Maleimide Chemistry

Caption: A logical workflow for sequential conjugation using the BCN-HS-PEG2-bis(PNP) linker.

Data Presentation

The following tables summarize the key parameters for the reaction of the PNP ester groups of the linker with amine-containing molecules. These are generalized conditions based on the known reactivity of PNP esters and should be optimized for specific applications.

Table 1: Recommended Reaction Conditions for Amine Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal pH balances amine reactivity and ester hydrolysis. A starting pH of 8.0 is recommended.
Temperature 4°C to 25°C (Room Temperature)Lower temperatures can be used to slow down hydrolysis and for sensitive biomolecules.
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C. Reaction progress should be monitored.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES)Buffers containing primary amines like Tris will compete with the target molecule for reaction.
Linker Solvent Anhydrous DMSO or DMFThe linker should be dissolved immediately before use.
Molar Ratio 5-20 fold molar excess of linker to proteinThis should be optimized to achieve the desired degree of labeling (DOL).

Table 2: Influence of pH on PNP Ester Stability and Amine Reactivity

pHAmine ReactivityPNP Ester HydrolysisRecommendation
< 7.0Low (amines are protonated)SlowNot recommended for efficient conjugation.
7.2 - 8.5Good (amines are deprotonated)ModerateOptimal range for conjugation.
> 8.5HighFastIncreased risk of linker hydrolysis, reducing conjugation efficiency.

Experimental Protocols

Protocol 1: General Procedure for Conjugating BCN-HS-PEG2-bis(PNP) to an Amine-Containing Protein

This protocol provides a general guideline for the conjugation of the BCN-HS-PEG2-bis(PNP) linker to a protein, such as an antibody.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • BCN-HS-PEG2-bis(PNP)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.

  • Prepare Linker Stock Solution: Immediately before use, dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Initiate Conjugation: Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight. Protect from light if the conjugated molecule is light-sensitive.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

G start Start buffer_exchange Buffer Exchange Protein (if in amine-containing buffer) start->buffer_exchange prep_protein Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) buffer_exchange->prep_protein conjugation Add Linker to Protein (5-20x molar excess) prep_protein->conjugation prep_linker Prepare Linker Stock Solution (10 mM in DMSO/DMF) prep_linker->conjugation incubation Incubate (RT for 1-2h or 4°C for 4-16h) conjugation->incubation quenching Quench Reaction (Optional) (50 mM Tris-HCl) incubation->quenching purification Purify Conjugate (Desalting Column) quenching->purification end End purification->end

Caption: Experimental workflow for protein conjugation with BCN-HS-PEG2-bis(PNP).

Protocol 2: Sequential Conjugation of an Azide-Containing Molecule via Copper-Free Click Chemistry

This protocol assumes the successful completion and purification of the protein-linker conjugate from Protocol 1.

Materials:

  • Purified protein-linker conjugate from Protocol 1

  • Azide-containing molecule (e.g., drug, fluorophore) dissolved in a compatible solvent (e.g., DMSO, water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Have the purified protein-linker conjugate at a known concentration in the Reaction Buffer. Prepare a stock solution of the azide-containing molecule.

  • Initiate Click Reaction: Add a 2-5 fold molar excess of the azide-containing molecule to the protein-linker conjugate solution.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction is typically faster at room temperature. Protect from light if necessary.

  • Purification: Remove the excess azide-containing molecule using a desalting column or dialysis, using an appropriate storage buffer.

Protocol 3: Sequential Conjugation of a Thiol-Reactive Molecule

This protocol can be performed after the amine conjugation (Protocol 1) or after both the amine and azide conjugations (Protocol 2), assuming the thiol group on the linker remains free.

Materials:

  • Purified protein-linker conjugate (containing a free thiol)

  • Thiol-reactive molecule (e.g., maleimide-activated drug) dissolved in a compatible solvent

  • Reaction Buffer: pH 6.5-7.5 (e.g., PBS with 1-2 mM EDTA)

Procedure:

  • Prepare Reactants: Ensure the purified protein-linker conjugate is in a buffer at pH 6.5-7.5. Degas the buffer to minimize oxidation of the thiol group. Prepare a stock solution of the thiol-reactive molecule.

  • Initiate Thiol Reaction: Add a 5-10 fold molar excess of the thiol-reactive molecule to the protein-linker conjugate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted reagents.

Characterization of the Conjugate

After each conjugation and purification step, it is essential to characterize the resulting conjugate.

  • Degree of Labeling (DOL): Can be determined using UV-Vis spectroscopy if the attached molecules have a distinct absorbance, or by mass spectrometry (MALDI-TOF or ESI-MS).

  • Purity and Aggregation: Assessed by size-exclusion chromatography (SEC-HPLC).

  • Confirmation of Conjugation: Can be confirmed by SDS-PAGE, which will show a shift in the molecular weight of the protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - pH is too low.- Linker hydrolyzed before reaction.- Presence of competing amine-containing molecules in the buffer.- Increase the pH of the reaction buffer to 8.0-8.5.- Prepare the linker solution immediately before use.- Perform buffer exchange to an amine-free buffer.
Protein Precipitation - High concentration of organic solvent.- High degree of labeling.- Keep the volume of DMSO/DMF below 10% of the total reaction volume.- Reduce the molar excess of the linker.
No Reaction with Azide or Thiol-Reactive Molecule - The BCN or thiol group is not available.- Inefficient purification after the first step, leading to quenching of reactive groups.- Confirm the structure and purity of the initial conjugate.- Ensure thorough purification to remove any quenching agents.

Storage and Stability

The BCN-HS-PEG2-bis(PNP) linker is sensitive to moisture and should be stored at -20°C in a desiccated environment. Solutions of the linker in organic solvents should be prepared fresh and used immediately. Protein-linker conjugates should be stored under conditions appropriate for the specific protein, typically at 4°C for short-term storage or -80°C for long-term storage.

By following these guidelines and protocols, researchers can effectively utilize the BCN-HS-PEG2-bis(PNP) linker for the creation of complex and well-defined bioconjugates for a wide range of applications in research and drug development.

Application Notes and Protocols for Labeling Antibodies with BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the heterobifunctional crosslinker, BCN-HS-PEG2-bis(PNP). This linker is designed for a two-step conjugation strategy. Initially, the antibody is modified through the reaction of its primary amine groups (primarily on lysine (B10760008) residues) with the p-nitrophenyl (PNP) esters of the linker. This process introduces a Bicyclo[6.1.0]nonyne (BCN) moiety onto the antibody. The BCN group is a strained alkyne that can subsequently participate in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the specific attachment of an azide-containing molecule, such as a drug, imaging agent, or other biomolecule, to the antibody.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG2) in the linker design enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding. The bis(PNP) ester functionality may increase the efficiency of the initial labeling step. This methodology is particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics and diagnostics.

Data Presentation

Due to the proprietary nature of specific linkers, precise quantitative data for BCN-HS-PEG2-bis(PNP) is not publicly available. The following table provides illustrative data based on typical outcomes for similar heterobifunctional linkers used in antibody conjugation. Actual results will vary depending on the specific antibody, buffer conditions, and purification methods.

ParameterTypical RangeMethod of Analysis
Labeling Efficiency (Linker incorporation) 30 - 60%UV-Vis Spectroscopy, Mass Spectrometry (MS)
Antibody Recovery 70 - 90%UV-Vis Spectroscopy (A280)
Average Degree of Labeling (DOL) 2 - 6 linkers/antibodyUV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)
Purity of Labeled Antibody > 95%Size Exclusion Chromatography (SEC), SDS-PAGE
Stability of BCN-Antibody Conjugate (in PBS at 4°C) > 90% after 4 weeksHPLC, ELISA

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • BCN-HS-PEG2-bis(PNP) linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or size-exclusion chromatography (SEC) system

  • UV-Vis Spectrophotometer

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Experimental Workflow Diagram

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_quench_purify Quenching & Purification cluster_characterization Characterization Ab_Prep Antibody Preparation (Buffer Exchange into Reaction Buffer, Concentration Adjustment) Conjugation Incubate Antibody with Linker (e.g., 1-2 hours at Room Temperature) Ab_Prep->Conjugation Add Linker Solution Linker_Prep Linker Preparation (Dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMSO) Linker_Prep->Conjugation Quenching Quench Reaction (Add Tris-HCl) Conjugation->Quenching Stop Reaction Purification Purification (Remove excess linker via Desalting Column or SEC) Quenching->Purification Isolate Conjugate Characterization Characterize Labeled Antibody (Determine DOL and Purity) Purification->Characterization Analyze Product

Caption: Workflow for labeling an antibody with BCN-HS-PEG2-bis(PNP).

Step-by-Step Protocol

1. Antibody Preparation

a. Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris, glycine, or other primary amines, it must be buffer-exchanged into the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be achieved using a spin desalting column or dialysis.

b. Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer. A higher antibody concentration generally leads to greater labeling efficiency.

2. Linker Preparation

a. Allow the vial of BCN-HS-PEG2-bis(PNP) to equilibrate to room temperature before opening to prevent moisture condensation.

b. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

3. Antibody Labeling Reaction

a. Add a 10- to 20-fold molar excess of the 10 mM linker stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each specific antibody.

b. Gently mix the reaction solution by pipetting up and down or by gentle vortexing.

c. Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out for 2-4 hours at 4°C.

4. Quenching the Reaction

a. To stop the labeling reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

b. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted PNP esters.

5. Purification of the BCN-Labeled Antibody

a. Remove the excess, unreacted linker and byproducts by purifying the reaction mixture. For small-scale reactions, a spin desalting column is effective. For larger scales, size-exclusion chromatography (SEC) is recommended.

b. Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).

c. Apply the quenched reaction mixture to the column and collect the fractions containing the purified BCN-labeled antibody.

6. Characterization of the BCN-Labeled Antibody

a. Determine Antibody Concentration: Measure the absorbance of the purified conjugate at 280 nm (A280) using a UV-Vis spectrophotometer. Use the extinction coefficient of the specific antibody to calculate the concentration.

b. Determine Degree of Labeling (DOL): The DOL, or the average number of linker molecules per antibody, can be determined using several methods:

  • UV-Vis Spectroscopy: If the BCN linker has a distinct absorbance peak, the DOL can be calculated from the ratio of the absorbances at the linker's and the antibody's maximum absorbance wavelengths, correcting for the contribution of the linker to the A280 reading.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact labeled antibody can resolve species with different numbers of attached linkers, allowing for a precise determination of the DOL distribution.
  • Hydrophobic Interaction Chromatography (HIC): The addition of the hydrophobic BCN linker increases the hydrophobicity of the antibody. HIC can separate antibody species with different numbers of linkers, and the relative peak areas can be used to calculate the average DOL.

c. Assess Purity: Analyze the purified BCN-labeled antibody by SDS-PAGE and SEC to confirm its integrity and to check for aggregation.

7. Storage

Store the purified BCN-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Application Example: Investigating EGFR Signaling

Antibodies labeled with BCN-HS-PEG2-bis(PNP) can be powerful tools for studying cell signaling pathways. For instance, an anti-EGFR antibody functionalized with BCN can be used to investigate the dynamics of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Logical Relationship Diagram: EGFR Signaling Investigation

EGFR_Signaling_Investigation cluster_labeling Probe Preparation cluster_cell_binding Cellular Labeling cluster_bioorthogonal_reaction Bioorthogonal Ligation cluster_analysis Downstream Analysis Anti_EGFR_Ab Anti-EGFR Antibody Labeled_Ab BCN-labeled Anti-EGFR Ab Anti_EGFR_Ab->Labeled_Ab Labeling Reaction BCN_Linker BCN-HS-PEG2-bis(PNP) BCN_Linker->Labeled_Ab Binding Labeled Ab binds to cell surface EGFR Labeled_Ab->Binding Cells Cells Expressing EGFR Cells->Binding Click_Reaction SPAAC Reaction: BCN on Ab reacts with Azide (B81097) on Probe Binding->Click_Reaction Azide_Probe Azide-containing Probe (e.g., Azide-Fluorophore) Azide_Probe->Click_Reaction Imaging Fluorescence Imaging (Receptor internalization, trafficking) Click_Reaction->Imaging Downstream_Analysis Analysis of Downstream Signaling (e.g., MAPK pathway activation) Click_Reaction->Downstream_Analysis

Caption: Logical workflow for using a BCN-labeled antibody to study EGFR signaling.

In this application, the BCN-labeled anti-EGFR antibody is first incubated with cells expressing EGFR. The antibody binds specifically to the receptor on the cell surface. Subsequently, an azide-modified probe, such as a fluorescent dye, is added. The BCN group on the antibody reacts with the azide on the probe via a SPAAC reaction, resulting in the covalent attachment of the probe to the antibody-receptor complex. This allows for the visualization of EGFR internalization and trafficking upon ligand binding. Furthermore, by using probes that can report on downstream signaling events, this approach can be extended to investigate the activation of pathways such as the MAPK/ERK pathway.

BCN-HS-PEG2-bis(PNP): A Heterobifunctional Linker for Advanced Payload Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BCN-HS-PEG2-bis(PNP) is a sophisticated heterobifunctional linker designed for the development of advanced payload delivery systems, particularly antibody-drug conjugates (ADCs). This linker possesses a unique architecture that enables the precise and stable conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies. Its structure features a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal, copper-free click chemistry, and two p-nitrophenyl (PNP) activated carbonate esters for efficient coupling with amine-containing payloads. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The "HS" designation in its nomenclature, while not explicitly defined in publicly available resources, likely refers to a "hydrophilic spacer" component, further emphasizing the linker's design to mitigate aggregation and improve biocompatibility.

This application note provides a detailed overview of BCN-HS-PEG2-bis(PNP), its mechanism of action, and protocols for its application in the construction of payload delivery systems.

Principle of Functionality

The functionality of BCN-HS-PEG2-bis(PNP) is based on a two-stage conjugation strategy. The two PNP esters serve as highly reactive leaving groups that readily react with primary or secondary amines on payload molecules, such as cytotoxic drugs or their peptide linkers (e.g., valine-citrulline-p-aminobenzylcarbamate, vc-PABC). This reaction forms stable carbamate (B1207046) bonds, covalently attaching the payload(s) to the linker. The presence of two PNP groups offers the potential for conjugating two separate payload molecules, enabling the development of dual-payload ADCs.

Following payload attachment, the BCN group on the linker is available for a highly selective and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction occurs with an azide-modified targeting molecule, most commonly a monoclonal antibody that has been functionalized with an azide (B81097) group at a specific site. The SPAAC reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with biological functional groups, thus preserving the integrity and function of the antibody.

Key Features and Advantages

  • Dual-Payload Capability: The bis(PNP) functionality allows for the attachment of two payload molecules, which can be identical or different. This opens avenues for creating ADCs with synergistic or complementary mechanisms of action to overcome drug resistance.

  • Bioorthogonal Conjugation: The BCN group enables copper-free click chemistry, avoiding the use of cytotoxic copper catalysts that can damage the antibody and are difficult to remove from the final product.

  • Enhanced Hydrophilicity: The PEG2 spacer increases the water solubility of the linker and the final ADC, which can help to prevent aggregation, a common issue with hydrophobic payloads.

  • Site-Specific Conjugation: When used with an antibody containing a site-specifically introduced azide group, this linker facilitates the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).

Chemical Structure and Properties

PropertyValue
Chemical Formula C34H39N5O17S
Molecular Weight 821.76 g/mol
CAS Number 2126749-95-7
Reactive Groups Bicyclononyne (BCN), 2x p-Nitrophenyl (PNP) Carbonate
Spacer PEG2 (Polyethylene Glycol, 2 units)

Experimental Protocols

The following protocols provide a general framework for the use of BCN-HS-PEG2-bis(PNP) in the preparation of an antibody-drug conjugate. Optimization of reaction conditions (e.g., stoichiometry, reaction time, temperature) is recommended for specific antibodies and payloads.

Protocol 1: Conjugation of an Amine-Containing Payload to BCN-HS-PEG2-bis(PNP)

This protocol describes the reaction of BCN-HS-PEG2-bis(PNP) with an amine-containing payload, such as a cytotoxic drug modified with a peptide linker (e.g., vc-PABC-MMAE).

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing payload (e.g., vc-PABC-MMAE)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Preparation of Reactants:

    • Dissolve BCN-HS-PEG2-bis(PNP) in the anhydrous solvent to a final concentration of 10-20 mM.

    • Dissolve the amine-containing payload in the anhydrous solvent to a final concentration of 10-20 mM.

    • Prepare a stock solution of the tertiary amine base in the anhydrous solvent.

  • Reaction Setup:

    • In a reaction vessel, add the desired molar equivalents of the amine-containing payload solution.

    • Add 2-3 molar equivalents of the tertiary amine base to the reaction mixture. This is to deprotonate the amine on the payload, increasing its nucleophilicity.

    • Slowly add 1.0 molar equivalent of the BCN-HS-PEG2-bis(PNP) solution to the payload solution while stirring. For dual-payload conjugation, the stoichiometry of the second payload would be adjusted accordingly in a subsequent step or a one-pot reaction if the payloads are the same.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours, or until the reaction is deemed complete by HPLC monitoring. The reaction should be protected from moisture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by reverse-phase HPLC (RP-HPLC) by observing the consumption of the starting materials and the formation of the desired BCN-linker-payload conjugate.

  • Purification:

    • Once the reaction is complete, purify the BCN-linker-payload conjugate using preparative RP-HPLC.

    • Collect the fractions containing the desired product and confirm its identity and purity by analytical RP-HPLC and mass spectrometry (MS).

    • Lyophilize the pure fractions to obtain the BCN-linker-payload conjugate as a solid.

Protocol 2: Conjugation of BCN-Linker-Payload to an Azide-Modified Antibody

This protocol describes the copper-free click chemistry reaction between the BCN-linker-payload conjugate and an azide-modified monoclonal antibody.

Materials:

  • Purified BCN-linker-payload conjugate (from Protocol 1)

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) system for purification

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the BCN-linker-payload conjugate in anhydrous DMSO or DMF at a concentration of 1-10 mM.

    • Ensure the azide-modified antibody is at a known concentration (e.g., 1-10 mg/mL) in an amine-free and azide-free buffer.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add a 1.5 to 5-fold molar excess of the BCN-linker-payload conjugate stock solution. The final concentration of the organic solvent (DMSO or DMF) should typically be kept below 10% (v/v) to maintain antibody stability.

    • Gently mix the reaction solution by inversion or slow rotation. Avoid vigorous vortexing.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or 4°C for 4-16 hours. The optimal time and temperature should be determined empirically.

  • Purification of the ADC:

    • Remove the excess, unreacted BCN-linker-payload conjugate and organic solvent by purifying the ADC using a desalting column or preparative SEC. The ADC will elute in the initial high molecular weight fractions.

  • Characterization of the ADC:

    • Concentration: Determine the final concentration of the ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payloads conjugated per antibody using HIC-HPLC. This technique separates ADC species based on their hydrophobicity, which correlates with the number of conjugated payloads.

    • Aggregation: Assess the level of aggregation in the final ADC product using SEC-HPLC.

    • Purity: Analyze the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

Visualizations

cluster_payload Payload Coupling cluster_antibody Antibody Conjugation Payload-NH2 Amine-Containing Payload Drug_Linker BCN-Linker-Payload Conjugate Payload-NH2->Drug_Linker PNP Ester Reaction (Carbamate Bond Formation) BCN_Linker BCN-HS-PEG2-bis(PNP) BCN_Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC SPAAC (Copper-Free Click Chemistry) Azide_Ab Azide-Modified Antibody Azide_Ab->ADC

Caption: Experimental workflow for ADC synthesis.

Start Start: Prepare Reactants Payload_Coupling Couple Payload(s) to BCN-HS-PEG2-bis(PNP) via PNP Ester Chemistry Start->Payload_Coupling Purify_Linker_Payload Purify BCN-Linker-Payload (e.g., RP-HPLC) Payload_Coupling->Purify_Linker_Payload Antibody_Conjugation Conjugate BCN-Linker-Payload to Azide-Modified Antibody (SPAAC Reaction) Purify_Linker_Payload->Antibody_Conjugation Purify_ADC Purify ADC (e.g., SEC) Antibody_Conjugation->Purify_ADC Characterize_ADC Characterize Final ADC (DAR, Purity, Aggregation) Purify_ADC->Characterize_ADC End End: Purified ADC Characterize_ADC->End

Caption: ADC preparation and purification workflow.

Conclusion

BCN-HS-PEG2-bis(PNP) is a versatile and powerful tool for the construction of advanced payload delivery systems. Its unique combination of a bioorthogonal BCN group, dual amine-reactive PNP esters, and a hydrophilic PEG spacer provides researchers with a robust platform for developing next-generation ADCs with potentially improved therapeutic indices. The detailed protocols provided herein serve as a starting point for the successful application of this linker in drug development programs.

Application Notes and Protocols for BCN-HS-PEG2-bis(PNP) in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BCN-HS-PEG2-bis(PNP) in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Detailed protocols for the synthesis and characterization of these bioconjugates are provided to guide researchers in this field.

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. This linker incorporates three key chemical motifs:

  • Bicyclo[6.1.0]nonyne (BCN): An alkyne group that participates in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the specific attachment of the linker to an azide-modified antibody.

  • Polyethylene Glycol (PEG) Spacer: A short PEG chain (PEG2) that enhances the hydrophilicity of the linker and the resulting ADC, which can improve solubility and pharmacokinetic properties.

  • bis-p-Nitrophenyl Carbonate (bis(PNP)): Two activated carbonate groups that serve as reactive handles for the attachment of amine-containing payloads, such as cytotoxic drugs. The p-nitrophenol is an excellent leaving group, facilitating the formation of a stable carbamate (B1207046) bond between the linker and the payload.

The structure of BCN-HS-PEG2-bis(PNP) enables a two-step conjugation strategy, providing precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, which are critical parameters for the efficacy and safety of an ADC.

Application in CD30-Targeted Therapy

A primary application of this technology is in the development of ADCs targeting the CD30 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily. CD30 is highly expressed on the malignant cells of certain hematologic malignancies, such as Hodgkin lymphoma and anaplastic large cell lymphoma, making it an attractive target for selective drug delivery.

CD30 Signaling Pathway

Upon binding to its ligand (CD30L), CD30 trimerizes and recruits TNF receptor-associated factors (TRAFs), primarily TRAF1, TRAF2, and TRAF5, to its cytoplasmic domain.[1][2][3] This recruitment initiates downstream signaling cascades, including the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4] These pathways play a crucial role in promoting cell proliferation and survival, and their activation is implicated in the pathogenesis of CD30-positive lymphomas.[1][5] The goal of a CD30-targeted ADC is to deliver a cytotoxic payload to these cancer cells, inducing cell death and overcoming the pro-survival signaling of the CD30 pathway.

CD30_Signaling_Pathway CD30L CD30 Ligand CD30 CD30 Receptor CD30L->CD30 Binding & Trimerization TRAFs TRAF1, TRAF2, TRAF5 CD30->TRAFs Recruitment MAPK_pathway MAPK Pathway (ERK, JNK, p38) TRAFs->MAPK_pathway NFkB_pathway NF-κB Pathway TRAFs->NFkB_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation NFkB_pathway->Proliferation

CD30 Signaling Pathway

Experimental Data and Characterization

The following tables summarize key quantitative data for ADCs developed using a similar methodology to that described in the protocols, targeting CD30 with a monomethyl auristatin E (MMAE) payload.

Table 1: ADC Characterization

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)~3.4 - 4.5Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy
Purity>95%Size Exclusion Chromatography (SEC)
Monomer Content>98%Size Exclusion Chromatography (SEC)

Data synthesized from representative studies of MMAE-based ADCs.[6][7][8]

Table 2: In Vitro Efficacy of CD30-Targeted ADC

Cell LineTarget ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)
Karpas-299CD30+~10>1000
L540CD30+~15>1000
JurkatCD30->1000>1000

Illustrative data based on the known potency of CD30-targeted ADCs with MMAE payloads.

Experimental Protocols

The following protocols provide a detailed methodology for the generation and characterization of an ADC using BCN-HS-PEG2-bis(PNP).

Protocol 1: Preparation of the Drug-Linker Complex

This protocol describes the conjugation of the BCN-HS-PEG2-bis(PNP) linker to an amine-containing cytotoxic payload, such as a peptide-linked MMAE (e.g., vc-PABC-MMAE).

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • vc-PABC-MMAE

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC-grade water and acetonitrile

  • Formic acid

Procedure:

  • Dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMF to a final concentration of 10 mg/mL.

  • Dissolve vc-PABC-MMAE in anhydrous DMF to a final concentration of 10 mg/mL.

  • In a clean, dry reaction vial, add the vc-PABC-MMAE solution.

  • Add 1.2 equivalents of the BCN-HS-PEG2-bis(PNP) solution to the vc-PABC-MMAE solution.

  • Add 2.0 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker complex by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Lyophilize the pure fractions to obtain the BCN-HS-PEG2-(vcPABC-MMAE)2 drug-linker complex as a white solid.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Site-Specific Antibody-Drug Conjugation via SPAAC

This protocol details the conjugation of the prepared drug-linker complex to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (e.g., anti-CD30) in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-HS-PEG2-(vcPABC-MMAE)2 drug-linker complex

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PD-10 desalting columns

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the drug-linker complex in DMSO at a concentration of 10 mM.

  • To the azide-modified antibody solution, add a 5-10 fold molar excess of the drug-linker complex stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

  • Gently mix the reaction and incubate at room temperature for 12-24 hours, or at 4°C for 24-48 hours.

  • Remove the excess, unconjugated drug-linker complex by size exclusion chromatography using a PD-10 desalting column equilibrated with the conjugation buffer.

  • Collect the protein-containing fractions.

  • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, 25% isopropanol, pH 7.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. The average DAR can be calculated from the peak areas.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Column: TSKgel G3000SWxl or similar SEC column.

  • Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment can be determined from the peak areas.

3. In Vitro Cytotoxicity Assay:

  • Seed target (CD30+) and non-target (CD30-) cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, naked antibody, and free drug.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC50 values.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using BCN-HS-PEG2-bis(PNP).

ADC_Workflow Linker BCN-HS-PEG2-bis(PNP) DrugLinker Drug-Linker Complex Linker->DrugLinker Payload vc-PABC-MMAE Payload->DrugLinker Purification1 HPLC Purification DrugLinker->Purification1 Antibody Azide-Modified Antibody ADC Antibody-Drug Conjugate Antibody->ADC Purification2 SEC Purification ADC->Purification2 Purification1->ADC Characterization Characterization (HIC, SEC, In Vitro Assays) Purification2->Characterization

ADC Synthesis and Characterization Workflow

References

Application Notes and Protocols for Peptide-Protein Conjugation using BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent linkage of peptides to larger protein scaffolds is a powerful strategy in drug development, diagnostics, and fundamental research. This approach can enhance the therapeutic properties of peptides, such as increasing their in vivo half-life, improving targeting specificity, or enabling their use as imaging agents. BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the precise, two-step conjugation of peptides to proteins. This linker features two p-nitrophenyl (PNP) carbonate groups for reaction with primary amines and a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.

These application notes provide a comprehensive guide to utilizing BCN-HS-PEG2-bis(PNP) for the efficient and specific conjugation of peptides to proteins. Detailed protocols for protein modification and subsequent peptide ligation are provided, along with methods for the characterization of the resulting conjugate.

Principle of the Method

The conjugation strategy involves a two-step sequential process:

  • Protein Modification: The protein of interest is first reacted with the BCN-HS-PEG2-bis(PNP) linker. The p-nitrophenyl carbonate groups on the linker react with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein surface to form stable carbamate (B1207046) bonds. This step introduces the BCN moiety onto the protein.

  • Peptide Ligation via SPAAC: An azide-modified peptide is then introduced to the BCN-functionalized protein. The strained alkyne (BCN) on the protein reacts specifically and efficiently with the azide (B81097) group on the peptide through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click" reaction is bio-orthogonal, meaning it proceeds under mild, aqueous conditions without interfering with biological functional groups, and forms a stable triazole linkage, covalently attaching the peptide to the protein.[1][2][3]

Data Presentation

Table 1: Typical Reaction Parameters for Peptide-Protein Conjugation
ParameterStep 1: Protein Modification with BCN-HS-PEG2-bis(PNP)Step 2: SPAAC Ligation of Azide-Peptide
Reactants Protein, BCN-HS-PEG2-bis(PNP)BCN-Protein, Azide-Peptide
Molar Ratio (Linker:Protein) 5-20 fold molar excessN/A
Molar Ratio (Peptide:BCN-Protein) N/A2-10 fold molar excess
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0Amine-free buffer (e.g., PBS, HEPES), pH 7.4
Solvent for Linker/Peptide Anhydrous DMSO or DMFAqueous buffer or DMSO
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C
Reaction Time 30-60 minutes at RT; 2 hours at 4°C4-12 hours at RT; 12-24 hours at 4°C
Quenching Agent 1 M Tris-HCl or Glycine (B1666218), pH 8.0Not typically required
Table 2: Expected Yields and Characterization Methods
ParameterExpected Value/Method
Yield of Protein Modification (Step 1) 70-95%
Yield of SPAAC Ligation (Step 2) 60-90%[2]
Overall Conjugation Yield 40-85%
Primary Characterization Methods SDS-PAGE, UV-Vis Spectroscopy
Secondary Characterization Methods Mass Spectrometry (ESI-MS, MALDI-TOF)[4][5][6], Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7][8][9][10][11]

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • BCN-HS-PEG2-bis(PNP) linker

  • Azide-modified peptide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Desalting columns (e.g., PD-10) or spin filters for buffer exchange and purification

  • SDS-PAGE gels and reagents

  • Mass spectrometer (ESI-MS or MALDI-TOF)

  • HPLC system with a C4 or C18 column

Protocol 1: Modification of Protein with BCN-HS-PEG2-bis(PNP)
  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines such as Tris or glycine must be avoided as they will compete for reaction with the PNP ester.[12]

    • If necessary, perform a buffer exchange using a desalting column or spin filtration.

  • Linker Preparation:

    • Allow the vial of BCN-HS-PEG2-bis(PNP) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution for extended periods due to the hydrolytic instability of the PNP ester.[12]

  • Reaction:

    • Add a 5 to 20-fold molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching:

    • To stop the reaction, add the quenching buffer (1 M Tris-HCl or Glycine, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis, exchanging the BCN-modified protein into a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Confirm the modification by mass spectrometry. An increase in the molecular weight corresponding to the mass of the attached linker(s) should be observed.[4][5][6]

Protocol 2: Ligation of Azide-Modified Peptide to BCN-Protein via SPAAC
  • Reactant Preparation:

    • Prepare a solution of the BCN-modified protein (from Protocol 1) at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Dissolve the azide-modified peptide in a compatible solvent (e.g., water or DMSO) to prepare a stock solution (e.g., 10 mM).

  • SPAAC Reaction:

    • Add a 2 to 10-fold molar excess of the azide-peptide stock solution to the BCN-modified protein solution.[1]

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[1] The reaction can be monitored over time by SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the peptide-protein conjugate from excess peptide and unreacted protein using size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography, depending on the properties of the conjugate.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the protein due to the attached peptide.[1]

    • Mass Spectrometry: Determine the molecular weight of the final conjugate to confirm the addition of the peptide.[4][5][6]

    • HPLC: Use reversed-phase HPLC to assess the purity of the conjugate. The conjugate will typically have a different retention time compared to the unmodified protein.[7][8][9][10][11]

Mandatory Visualizations

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Peptide Ligation (SPAAC) Protein Protein Reaction1 Amine Reaction (pH 7.2-8.0, RT, 1h) Protein->Reaction1 Linker BCN-HS-PEG2-bis(PNP) Linker->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 BCN_Protein BCN-Modified Protein Reaction2 SPAAC Reaction (pH 7.4, RT, 4-12h) BCN_Protein->Reaction2 Purification1->BCN_Protein Azide_Peptide Azide-Modified Peptide Azide_Peptide->Reaction2 Purification2 Purification (Chromatography) Reaction2->Purification2 Final_Conjugate Peptide-Protein Conjugate Purification2->Final_Conjugate

Caption: Experimental workflow for peptide-protein conjugation.

Application Example: Probing G-Protein Coupled Receptor (GPCR) Signaling

Peptide-protein conjugates can be used to study GPCR signaling. For instance, a peptide agonist for a specific GPCR, such as the somatostatin (B550006) receptor (SSTR), can be conjugated to a carrier protein like bovine serum albumin (BSA) or a fluorescent protein.[13][14] This can enhance the peptide's stability or allow for its visualization in cell-based assays. The conjugate can be used to stimulate SSTR signaling and study downstream events like the inhibition of adenylyl cyclase and the modulation of ion channels.[13][15]

G Peptide_Conjugate Somatostatin-Protein Conjugate SSTR Somatostatin Receptor (SSTR) Peptide_Conjugate->SSTR Binds G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to

References

Application Notes and Protocols for BCN-HS-PEG2-bis(PNP) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of BCN-HS-PEG2-bis(PNP), a bifunctional linker utilized in the field of bioconjugation and antibody-drug conjugate (ADC) development. The protocols focus on the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry.

Introduction

BCN-HS-PEG2-bis(PNP) is a versatile linker that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, a hydroxysuccinimide (HS) ester, and a bis(p-nitrophenyl) carbonate group. This combination of functional groups allows for a two-step conjugation strategy, making it a valuable tool for the construction of complex biomolecules, particularly ADCs. The BCN group participates in highly efficient and bioorthogonal SPAAC reactions with azide-containing molecules. The HS ester and bis(PNP) carbonate are active esters that can react with amine-containing molecules, such as the lysine (B10760008) residues on antibodies or other proteins.

The primary application of this linker is in the generation of ADCs, where it can be used to attach a cytotoxic payload to an antibody. The PEG spacer enhances solubility and reduces steric hindrance, contributing to improved pharmacokinetic properties of the final conjugate.

Reaction Principle

The core of the conjugation strategy involving BCN-HS-PEG2-bis(PNP) is the SPAAC reaction. This reaction is a type of copper-free click chemistry that proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst. The high ring strain of the BCN group drives the reaction with an azide-functionalized molecule to form a stable triazole linkage.

The presence of both an HS ester and a bis(PNP) carbonate allows for flexible conjugation strategies. Typically, one of these activated carbonate groups is reacted with a payload molecule containing a primary amine, while the BCN group is reserved for the subsequent "click" reaction with an azide-modified antibody.

Experimental Protocols

The following protocols provide a general framework for the use of BCN-HS-PEG2-bis(PNP) in the preparation of an antibody-drug conjugate. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) may be necessary for specific antibodies and payloads.

Protocol 1: Activation of an Amine-Containing Payload with BCN-HS-PEG2-bis(PNP)

This protocol describes the reaction of an amine-containing cytotoxic drug (payload) with the p-nitrophenyl carbonate group of the BCN-HS-PEG2-bis(PNP) linker.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing payload (e.g., a cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of BCN-HS-PEG2-bis(PNP) to the solution.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature and protect it from light.

  • Monitor the progress of the reaction by HPLC until the payload is consumed. The reaction time can vary from 1 to 24 hours.

  • Upon completion, purify the BCN-linker-payload conjugate using preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Preparation of an Azide-Modified Antibody

This protocol outlines the introduction of azide (B81097) groups onto an antibody, preparing it for the SPAAC reaction.

Materials:

  • Antibody of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Azido-NHS ester (e.g., Azido-PEG4-NHS ester)

  • DMSO

  • Desalting column (e.g., PD-10) or tangential flow filtration (TFF) system

Procedure:

  • Prepare a stock solution of the Azido-NHS ester in DMSO (e.g., 10 mM).

  • Adjust the antibody solution to a concentration of 1-10 mg/mL in PBS.

  • Add a 5-20 fold molar excess of the Azido-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted Azido-NHS ester using a desalting column or TFF, exchanging the buffer to a clean reaction buffer (e.g., PBS).

  • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-modified antibody and the BCN-activated payload.

Materials:

  • Azide-modified antibody

  • BCN-linker-payload conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve the BCN-linker-payload)

Procedure:

  • Dissolve the BCN-linker-payload conjugate in a minimal amount of DMSO.

  • Add a 2-5 fold molar excess of the BCN-linker-payload solution to the azide-modified antibody solution.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the antibody upon conjugation.

  • Once the reaction is complete, the resulting ADC can be purified to remove unreacted linker-payload and any aggregates.

Protocol 4: Purification and Characterization of the Antibody-Drug Conjugate

Purification:

  • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities and aggregates from the large ADC.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating unconjugated antibody from the ADC and can also resolve species with different drug-to-antibody ratios (DARs). The conjugation of the hydrophobic linker-payload increases the hydrophobicity of the antibody.

Characterization:

  • UV/Vis Spectroscopy: To determine the protein concentration and the average DAR. The antibody concentration is typically measured at 280 nm, and the payload concentration at its specific maximum absorbance wavelength.

  • Mass Spectrometry (MS): To confirm the identity of the ADC and to determine the distribution of different drug-loaded species.

  • SDS-PAGE: To visualize the conjugation and assess the purity of the ADC.

  • HIC-HPLC: To determine the average DAR and the distribution of drug loading.

Quantitative Data Summary

The following table provides representative data that might be obtained during the synthesis and characterization of an ADC using the BCN-HS-PEG2-bis(PNP) linker. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.

ParameterTypical Value/RangeMethod of Determination
Payload Activation
Reaction Yield60-80%HPLC
Purity of BCN-Linker-Payload>95%HPLC
Antibody Modification
Molar Excess of Azido-NHS5-20 fold-
SPAAC Reaction
Molar Excess of BCN-Linker-Payload2-5 fold-
Reaction Time4-24 hoursSDS-PAGE, HIC-HPLC
ADC Characterization
Average Drug-to-Antibody Ratio (DAR)2-4HIC-HPLC, UV/Vis, MS
Purity (Monomer Content)>95%SEC
Concentration of Unconjugated Payload<1%HIC-HPLC, RP-HPLC

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload_activation Payload Activation cluster_antibody_modification Antibody Modification cluster_conjugation SPAAC Conjugation cluster_purification Purification & Characterization Payload Amine-Payload Activated_Payload BCN-Linker-Payload Payload->Activated_Payload  + Linker, DIPEA, DMF Linker BCN-HS-PEG2-bis(PNP) Linker->Activated_Payload Crude_ADC Crude ADC Activated_Payload->Crude_ADC Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody  + Azido-NHS, PBS Azido_NHS Azido-NHS Ester Azido_NHS->Azide_Antibody Azide_Antibody->Crude_ADC  Click Reaction Purified_ADC Purified ADC Crude_ADC->Purified_ADC  HIC/SEC Characterization Characterization Purified_ADC->Characterization  DAR, Purity Analysis

Caption: Workflow for ADC synthesis using BCN-HS-PEG2-bis(PNP).

Mechanism of SPAAC Reaction

SPAAC_Mechanism BCN BCN-Linker-Payload Transition_State Cycloaddition Transition State BCN->Transition_State Strain-promoted Azide Azide-Modified Antibody Azide->Transition_State Triazole Stable Triazole Linkage (ADC) Transition_State->Triazole [3+2] Cycloaddition

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targeting Moiety) ADC->Antibody targets Linker_Payload Linker-Payload Complex ADC->Linker_Payload delivers Linker BCN-HS-PEG2-bis(PNP) (Linker) Linker_Payload->Linker contains Payload Cytotoxic Payload (Drug) Linker_Payload->Payload contains

Application Notes: BCN-HS-PEG2-bis(PNP) for Advanced Dual-Drug Antibody-Drug Conjugate (ADC) Construction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dual-drug Antibody-Drug Conjugates (ADCs) represent a promising frontier in targeted cancer therapy, enabling the delivery of two distinct cytotoxic payloads to a single target cell. This approach can enhance therapeutic efficacy, overcome drug resistance, and broaden the spectrum of antitumor activity. The BCN-HS-PEG2-bis(PNP) linker is a novel, heterobifunctional linker designed to facilitate the streamlined construction of homogeneous dual-drug ADCs. Its unique structure comprises a Bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, and two p-nitrophenyl (PNP) ester groups for the sequential or simultaneous attachment of two different amine-containing payloads. The hydrophilic PEG2 spacer enhances solubility and can improve the pharmacokinetic profile of the final ADC.

These application notes provide a comprehensive overview and detailed protocols for the use of BCN-HS-PEG2-bis(PNP) in the construction and characterization of dual-drug ADCs.

Principle of Dual-Drug ADC Construction using BCN-HS-PEG2-bis(PNP)

The construction of a dual-drug ADC using this linker follows a two-stage process. First, the linker is loaded with two distinct payloads. The two PNP esters serve as active leaving groups that readily react with primary or secondary amines on payload molecules. By controlling the stoichiometry and reaction conditions, it is possible to conjugate two different payloads to the linker.

Second, the resulting dual-payload BCN linker is conjugated to an azide-functionalized monoclonal antibody (mAb). This is achieved through a copper-free "click chemistry" reaction (SPAAC), where the strained alkyne of the BCN group specifically and efficiently reacts with the azide (B81097) group on the mAb. This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the antibody and the payloads. The result is a homogeneous dual-drug ADC with a precisely controlled drug-to-antibody ratio (DAR).

Advantages of the BCN-HS-PEG2-bis(PNP) System

  • Dual-Payload Capability: Enables the combination of drugs with complementary mechanisms of action, such as a microtubule inhibitor (e.g., Monomethyl Auristatin E - MMAE) and a DNA-damaging agent (e.g., a pyrrolobenzodiazepine (PBD) dimer), to potentially produce synergistic anti-cancer effects and combat drug resistance.[1][2]

  • Homogeneity: The site-specific nature of the SPAAC conjugation to an engineered azide-containing antibody allows for the production of ADCs with a uniform DAR, leading to a more consistent product with predictable pharmacokinetic and pharmacodynamic properties.

  • Flexibility: The dual PNP ester functionality allows for the attachment of a wide range of amine-containing payloads.

  • Copper-Free Click Chemistry: The BCN group facilitates conjugation without the need for a cytotoxic copper catalyst, simplifying the purification process and avoiding potential harm to the antibody.

  • Improved Pharmacokinetics: The inclusion of a PEG spacer can enhance the hydrophilicity of the ADC, potentially reducing aggregation and improving its in vivo performance.[3]

Experimental Data and Characterization

The successful construction of a dual-drug ADC requires rigorous characterization to ensure its quality, potency, and stability. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), hydrophobicity, in vitro cytotoxicity, and in vivo efficacy.

Table 1: Physicochemical Characterization of Single vs. Dual-Drug ADCs
ADC ConstructAverage DAR (by HIC-HPLC/MS)Predominant SpeciesHydrophobicity (Relative HIC Retention Time)Aggregation (by SEC)
mAb-Payload 1 (MMAE)3.8DAR4+++< 2%
mAb-Payload 2 (PBD)3.9DAR4++++< 2%
mAb-Dual (MMAE+PBD)4.0 (2+2)DAR4+++++< 3%

Data is illustrative and compiled from typical results seen in ADC characterization literature.[4][5][6][7]

Table 2: In Vitro Cytotoxicity of Single vs. Dual-Drug ADCs against HER2-Positive Cancer Cell Lines
Cell LineADC ConstructIC50 (nM)
SK-BR-3 (High HER2)mAb-MMAE (DAR 4)0.8
mAb-PBD (DAR 4)0.1
mAb-Dual (MMAE+PBD, DAR 2+2)0.05
Co-administration of single ADCs0.3
JIMT-1 (Low HER2, Drug-resistant)mAb-MMAE (DAR 4)10.2
mAb-PBD (DAR 4)1.5
mAb-Dual (MMAE+PBD, DAR 2+2)0.9
Co-administration of single ADCs4.5

IC50 values are representative and collated from multiple sources to show the potential advantages of dual-drug ADCs.[8][9][10][11][12][13]

Table 3: In Vivo Efficacy in a HER2-Positive Xenograft Model (e.g., NCI-N87)
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/8
mAb-MMAE (DAR 4)3751/8
mAb-PBD (DAR 4)1852/8
mAb-Dual (MMAE+PBD, DAR 2+2)2>956/8
Co-administration of single ADCs2+1802/8

This data is a synthesized representation of typical outcomes from preclinical xenograft studies to illustrate the potential of dual-drug ADCs.[2][14][15]

Experimental Protocols

Protocol 1: Synthesis of the Dual-Drug Linker

This protocol describes the sequential conjugation of two different amine-containing payloads to the BCN-HS-PEG2-bis(PNP) linker. For this example, we will use Payload 1 (P1, e.g., a PBD dimer derivative) and Payload 2 (P2, e.g., vc-PABC-MMAE).

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Payload 1 (amine-functionalized, e.g., PBD-NH2)

  • Payload 2 (amine-functionalized, e.g., vc-PABC-MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS system for reaction monitoring

Procedure:

  • First Payload Conjugation: a. Dissolve BCN-HS-PEG2-bis(PNP) (1.0 eq) in anhydrous DMF. b. In a separate vial, dissolve Payload 1 (0.95 eq) in anhydrous DMF. c. Add the Payload 1 solution to the linker solution. d. Add DIPEA (2.0 eq) to the reaction mixture. e. Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours. f. Monitor the formation of the mono-substituted linker-payload intermediate by LC-MS. Look for the disappearance of the starting linker and the appearance of a new peak corresponding to the mass of [BCN-HS-PEG2-(PNP)-(Payload 1)].

  • Second Payload Conjugation: a. Once the first reaction is complete, add Payload 2 (1.2 eq) dissolved in anhydrous DMF to the reaction mixture. b. Add an additional 2.0 eq of DIPEA. c. Continue stirring at room temperature for 12-18 hours. d. Monitor the reaction by LC-MS until the mono-substituted intermediate is consumed and the desired dual-drug linker product [BCN-HS-PEG2-(Payload 1)-(Payload 2)] is the major species.

  • Purification: a. Upon completion, dilute the reaction mixture with a suitable solvent (e.g., 50% acetonitrile (B52724) in water). b. Purify the dual-drug linker construct by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect the fractions containing the pure product, confirm by LC-MS, and lyophilize to obtain the purified dual-drug linker as a solid.

Protocol 2: Preparation of Azide-Functionalized Antibody

This protocol requires an antibody with a site-specific incorporation of a non-canonical amino acid containing an azide group, such as p-azidomethyl-L-phenylalanine (pAMF). This is typically achieved through cell-free protein synthesis or expression in engineered cell lines.

Protocol 3: Conjugation of Dual-Drug Linker to Antibody

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified dual-drug linker from Protocol 1

  • Anhydrous, amine-free DMSO

  • PBS buffer (pH 7.4)

  • PD-10 desalting columns or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Reagents: a. Determine the concentration of the azide-functionalized antibody using a UV-Vis spectrophotometer at 280 nm. b. Prepare a stock solution of the purified dual-drug linker (e.g., 10 mM) in anhydrous DMSO.

  • Conjugation Reaction: a. To the antibody solution, add the dual-drug linker stock solution to achieve a 5-10 molar excess of the linker over the antibody. b. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability. c. Incubate the reaction mixture at 25°C for 4-12 hours with gentle mixing.

  • Purification of the ADC: a. Remove the excess, unreacted dual-drug linker and DMSO by purifying the ADC. This can be done using size exclusion chromatography (SEC), PD-10 desalting columns for small scale, or a TFF system for larger scales. The purification should be performed using a formulation buffer (e.g., PBS or a histidine-based buffer). b. Concentrate the purified ADC to the desired concentration.

Protocol 4: Characterization of the Dual-Drug ADC

1. Drug-to-Antibody Ratio (DAR) and Purity Analysis by HIC-HPLC: a. Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties. Increased drug loading leads to higher hydrophobicity and longer retention times. b. Method: i. Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR). ii. Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0). iii. Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol). iv. Run a linear gradient from high salt to low salt to elute the ADC species. v. Monitor the elution profile at 280 nm. vi. Calculate the average DAR by integrating the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

2. Mass Spectrometry (MS) for Mass Confirmation and DAR: a. Principle: Intact mass analysis of the ADC confirms the successful conjugation and provides a precise measurement of the mass of each species, allowing for accurate DAR determination. b. Method: i. Deglycosylate the ADC using PNGase F to simplify the mass spectrum. ii. Analyze the deglycosylated ADC by LC-MS using a reverse-phase column suitable for proteins. iii. Deconvolute the resulting mass spectrum to determine the mass of the different ADC species. The mass difference between peaks will correspond to the mass of the conjugated dual-drug linker.

3. In Vitro Cell Viability Assay: a. Principle: To determine the potency of the ADC, cancer cell lines with varying levels of target antigen expression are treated with serial dilutions of the ADC. b. Method: i. Seed target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cells in 96-well plates. ii. After 24 hours, treat the cells with a range of concentrations of the dual-drug ADC, single-drug ADCs, and control antibody. iii. Incubate for 72-120 hours. iv. Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT). v. Plot the cell viability against the ADC concentration and calculate the IC50 value.

Visualizations

experimental_workflow cluster_linker_prep Protocol 1: Dual-Drug Linker Synthesis cluster_adc_prep Protocol 3: ADC Conjugation cluster_characterization Protocol 4: ADC Characterization linker BCN-HS-PEG2-bis(PNP) intermediate BCN-Linker-P1 linker->intermediate + P1-NH2 DIPEA, DMF p1 Payload 1 (P1-NH2) p1->intermediate p2 Payload 2 (P2-NH2) dual_linker BCN-Linker-P1-P2 p2->dual_linker intermediate->dual_linker + P2-NH2 DIPEA, DMF final_ADC Purified Dual-Drug ADC dual_linker->final_ADC SPAAC (Click) PBS, pH 7.4 mAb_N3 Azide-Modified mAb mAb_N3->final_ADC hic HIC-HPLC (DAR) final_ADC->hic ms LC-MS (Mass, DAR) final_ADC->ms invitro In Vitro Cytotoxicity final_ADC->invitro invivo In Vivo Efficacy invitro->invivo

Caption: Experimental workflow for dual-drug ADC construction.

dual_drug_moa cluster_cell Target Cancer Cell cluster_payloads cluster_mmae_pathway MMAE Pathway cluster_pbd_pathway PBD Pathway ADC Dual-Drug ADC (mAb-MMAE-PBD) receptor Tumor Antigen (e.g., HER2) ADC->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking MMAE MMAE lysosome->MMAE PBD PBD Dimer lysosome->PBD microtubules Microtubule Polymerization MMAE->microtubules Inhibition dna Nuclear DNA PBD->dna Minor Groove Binding tubulin Tubulin Dimers tubulin->microtubules Polymerization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption leads to apoptosis1 Apoptosis g2m_arrest->apoptosis1 crosslink DNA Interstrand Cross-linking dna->crosslink Alkylation replication_block Replication & Transcription Block crosslink->replication_block apoptosis2 Apoptosis replication_block->apoptosis2

References

Application Notes and Protocols for the Purification of ADCs Synthesized with BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. The linker chemistry used to conjugate the drug to the antibody is a critical determinant of the ADC's stability, efficacy, and safety profile. The BCN-HS-PEG2-bis(PNP) linker is a bifunctional linker that facilitates site-specific conjugation through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. This results in a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).

Following the conjugation reaction, a multi-step purification process is essential to remove unreacted antibody, free drug-linker, residual solvents, and to isolate the ADC with the desired DAR and low levels of aggregation. This document provides detailed application notes and protocols for the purification of ADCs synthesized using the BCN-HS-PEG2-bis(PNP) linker, employing a combination of Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).

Purification Strategy Overview

The purification of ADCs synthesized with the BCN-HS-PEG2-bis(PNP) linker is a multi-step process designed to address the specific impurities generated during the conjugation reaction. The hydrophobicity of the BCN linker and the attached payload necessitates careful optimization of the purification methods to ensure high purity and recovery. The overall workflow is as follows:

ADC Purification Workflow cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Quality Control Conjugation ADC Conjugation Reaction (mAb + BCN-HS-PEG2-bis(PNP)-Drug) TFF Tangential Flow Filtration (TFF) - Buffer Exchange - Removal of Free Drug-Linker Conjugation->TFF SEC Size Exclusion Chromatography (SEC) - Aggregate Removal TFF->SEC HIC Hydrophobic Interaction Chromatography (HIC) - DAR Species Separation SEC->HIC Final_Formulation Final Formulation - Buffer Exchange - Concentration HIC->Final_Formulation QC_Analysis QC Analysis - Purity (SEC, HIC) - DAR (HIC, MS) - Endotoxin Final_Formulation->QC_Analysis

Figure 1: Overall workflow for the purification of ADCs.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of ADCs. These values can be used as a benchmark for process development and optimization.

Table 1: Performance Metrics of a Tandem Cation Exchange (CEX) and Hydrophobic Interaction (HIC) Membrane Chromatography System

ParameterBefore PurificationAfter Tandem CEX-HIC Purification
Total Yield -85%[1]
Average DAR 1.681.82[1]
Aggregates 5%< 1%[1]
Free Linker-Payload PresentNot Detected[1]

Table 2: Performance of Individual Purification Steps

Purification StepKey ObjectiveTypical RecoveryPurity Achieved
Tangential Flow Filtration (TFF) Removal of unconjugated drug-linker and reaction solvents.93-94%[2]>99.8% removal of free linker-drug[2][3]
Size Exclusion Chromatography (SEC) Removal of high molecular weight species (aggregates).>90%Monomer purity >99%
Hydrophobic Interaction Chromatography (HIC) Separation of different DAR species and removal of unconjugated antibody.>60%[4]Homogeneous DAR species[4]

Experimental Protocols

The following protocols provide a detailed methodology for the purification of ADCs synthesized with the BCN-HS-PEG2-bis(PNP) linker.

Protocol 1: Tangential Flow Filtration (TFF) for Initial Purification and Buffer Exchange

TFF is employed for the initial clean-up of the conjugation reaction mixture. It efficiently removes small molecule impurities like unconjugated drug-linker and residual organic solvents while concentrating the ADC and exchanging it into a suitable buffer for the subsequent chromatography steps.[5][6][]

Materials:

  • TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette.

  • Crude ADC conjugation reaction mixture.

  • Diafiltration Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • Peristaltic pump.

  • Stir plate and stir bar.

Procedure:

  • System Preparation: Sanitize and equilibrate the TFF system and membrane cassette according to the manufacturer's instructions.

  • Loading: Load the crude ADC conjugation reaction mixture into the TFF system's reservoir.

  • Concentration: Concentrate the ADC solution to a target concentration of 10-20 mg/mL.

  • Diafiltration: Perform diafiltration with at least 10 diavolumes of the Diafiltration Buffer to remove unconjugated drug-linker and residual solvents. Maintain a constant volume in the reservoir during this step.

  • Final Concentration: Concentrate the diafiltered ADC solution to the desired concentration for the next purification step.

  • Recovery: Recover the purified ADC from the TFF system.

  • Analysis: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

TFF_Workflow start Crude ADC Mixture load Load onto TFF System (30 kDa MWCO) start->load concentrate1 Concentrate to 10-20 mg/mL load->concentrate1 diafilter Diafilter with 10 volumes of Buffer concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 recover Recover Purified ADC concentrate2->recover end Concentrated & Buffer- Exchanged ADC recover->end

Figure 2: Tangential Flow Filtration workflow.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing high molecular weight species (aggregates) from the ADC preparation, which is crucial for safety and efficacy.[8][9][10]

Materials:

  • SEC column (e.g., Superdex 200 or equivalent) with appropriate size exclusion limits for IgG.

  • HPLC or FPLC system.

  • SEC Mobile Phase (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • Concentrated ADC solution from TFF.

Procedure:

  • System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least 2 column volumes (CVs) of SEC Mobile Phase at a flow rate appropriate for the column.

  • Sample Loading: Inject the concentrated ADC solution onto the column. The loading volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the SEC Mobile Phase in isocratic mode.

  • Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, which will be the main peak eluting after the void volume.

  • Analysis: Pool the fractions containing the purified monomeric ADC. Analyze the pooled sample and individual fractions by analytical SEC to confirm the removal of aggregates.

SEC_Workflow start ADC from TFF load Inject onto Equilibrated SEC Column start->load elute Isocratic Elution with SEC Mobile Phase load->elute collect Collect Monomeric ADC Peak Fractions elute->collect pool Pool Fractions collect->pool end Aggregate-Free ADC pool->end HIC_Workflow start Aggregate-Free ADC prepare Adjust Salt Concentration of ADC Sample start->prepare load Load onto Equilibrated HIC Column prepare->load wash Wash with High Salt Binding Buffer load->wash elute Elute with a Decreasing Salt Gradient wash->elute collect Collect Fractions of Desired DAR Species elute->collect end Purified ADC with Homogeneous DAR collect->end

References

Application Notes and Protocols for the Characterization of BCN-HS-PEG2-bis(PNP) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] This linker contains a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and two p-nitrophenyl (PNP) activated esters for conjugation to amine-containing molecules, such as cytotoxic payloads.[1][2][3] Thorough analytical characterization of BCN-HS-PEG2-bis(PNP) conjugates is critical to ensure their quality, efficacy, and safety.[4][5] This document provides detailed application notes and protocols for the comprehensive characterization of these conjugates.

Key Analytical Techniques

A multi-faceted analytical approach is necessary to fully characterize BCN-HS-PEG2-bis(PNP) conjugates, addressing parameters such as identity, purity, concentration, and stability. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.[6]

Data Presentation

Table 1: Summary of Analytical Techniques and Key Parameters Measured
Analytical TechniqueParameter(s) MeasuredPurpose
UV-Vis Spectroscopy Concentration, Degree of Labeling (indirectly)To determine the concentration of the conjugate and confirm the presence of PNP groups.
RP-HPLC Purity, Presence of Unconjugated SpeciesTo assess the purity of the conjugate and separate it from starting materials and byproducts.
SEC-HPLC Molecular Weight, Aggregation StateTo determine the molecular weight of the conjugate and identify any aggregates.[7][8]
LC-MS Identity Confirmation, Molecular WeightTo confirm the identity of the conjugate by accurate mass measurement.[9][10]
¹H NMR Spectroscopy Structural Confirmation, PurityTo confirm the chemical structure of the conjugate and assess its purity.[11][12][13][14]

Experimental Protocols

UV-Vis Spectroscopy for Concentration Determination

Principle: This method relies on the characteristic UV absorbance of the p-nitrophenyl (PNP) group to determine the concentration of the conjugate. The p-nitrophenol released upon hydrolysis or the intact p-nitrophenyl ester has a strong absorbance.[15][16][17]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the BCN-HS-PEG2-bis(PNP) conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Create a series of dilutions of the stock solution to fall within the linear range of the spectrophotometer.

  • Measurement:

    • Measure the absorbance of the PNP group at its maximum wavelength (λmax), which is typically around 400 nm in basic conditions due to the formation of the p-nitrophenolate ion, or at an isosbestic point around 347 nm to minimize pH effects.[15][17]

    • Use the same buffer as a blank.

  • Calculation:

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance.

      • ε is the molar extinction coefficient of the p-nitrophenolate anion (for p-nitrophenol at pH > 9, ε is approximately 18,000 M⁻¹cm⁻¹ at 400 nm).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration.

Table 2: Example UV-Vis Spectroscopy Data
SampleAbsorbance at 400 nmCalculated Concentration (µM)
Standard 10.1810
Standard 20.3620
Standard 30.7240
Conjugate Sample0.4525
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Principle: RP-HPLC separates molecules based on their hydrophobicity. It is effective for assessing the purity of the conjugate and separating it from unreacted starting materials and hydrophobic impurities.[18][]

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm (for protein/antibody) and 317 nm (for PNP group).[15]

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak areas to determine the relative purity of the conjugate. The presence of peaks other than the main conjugate peak indicates impurities.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Molecular Weight and Aggregation Analysis

Principle: SEC-HPLC separates molecules based on their hydrodynamic radius. It is used to determine the apparent molecular weight of the conjugate and to detect the presence of aggregates or fragments.[7][20][21][22]

Protocol:

  • Instrumentation:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • SEC column suitable for the expected molecular weight range of the conjugate.

  • Mobile Phase:

    • A buffer that prevents non-specific interactions with the column matrix, such as 150 mM sodium phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

    • Detection: UV at 280 nm (for protein/antibody) or RI for universal detection.[7][8]

  • Calibration:

    • Run a set of molecular weight standards (e.g., proteins of known molecular weight) to create a calibration curve of log(MW) versus retention time.

  • Data Analysis:

    • Determine the retention time of the conjugate and use the calibration curve to estimate its apparent molecular weight.

    • Peaks eluting earlier than the main peak may indicate aggregation, while later-eluting peaks could be fragments or unconjugated small molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide highly accurate molecular weight information, confirming the identity of the conjugate.[9][10]

Protocol:

  • Instrumentation:

    • LC-MS system (e.g., Q-TOF or Orbitrap) capable of high-resolution mass analysis.

    • A suitable reversed-phase or size-exclusion column compatible with MS.

  • LC Conditions:

    • Use volatile mobile phases, such as formic acid in water and acetonitrile.

  • MS Conditions:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire data over an appropriate m/z range to detect the expected charge states of the conjugate.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the intact mass of the conjugate.

    • Compare the measured mass to the theoretical mass to confirm the identity and conjugation efficiency.

Table 3: Example LC-MS Data
SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Unconjugated Antibody148,000.0148,000.53.4
Antibody + 1 Linker-Payload150,500.0150,501.28.0
Antibody + 2 Linker-Payloads153,000.0153,002.013.1
¹H NMR Spectroscopy for Structural Confirmation

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the conjugate, allowing for the confirmation of successful conjugation and the identification of key structural motifs.[11][12][13][14][23]

Protocol:

  • Sample Preparation:

    • Dissolve the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify characteristic peaks for the BCN group, the PEG linker, and the conjugated payload. The disappearance or shift of signals from the starting materials can confirm covalent bond formation.

Visualizations

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization cluster_results Results start BCN-HS-PEG2-bis(PNP) + Target Molecule reaction Conjugation Reaction start->reaction purify Purification (e.g., SEC) reaction->purify uv_vis UV-Vis Spectroscopy (Concentration) purify->uv_vis rp_hplc RP-HPLC (Purity) purify->rp_hplc sec_hplc SEC-HPLC (MW & Aggregation) purify->sec_hplc lc_ms LC-MS (Identity) purify->lc_ms nmr NMR (Structure) purify->nmr final_product Characterized Conjugate uv_vis->final_product rp_hplc->final_product sec_hplc->final_product lc_ms->final_product nmr->final_product

Caption: Experimental workflow for conjugation and characterization.

analytical_logic cluster_techniques Analytical Techniques cluster_properties Measured Properties conjugate BCN-HS-PEG2-bis(PNP) Conjugate uv_vis UV-Vis conjugate->uv_vis hplc HPLC conjugate->hplc ms MS conjugate->ms nmr NMR conjugate->nmr concentration Concentration uv_vis->concentration purity Purity hplc->purity mw Molecular Weight hplc->mw ms->mw identity Identity ms->identity structure Structure nmr->structure

Caption: Relationship between techniques and properties measured.

References

Troubleshooting & Optimization

Troubleshooting low yield in BCN-HS-PEG2-bis(PNP) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving the bifunctional linker BCN-HS-PEG2-bis(PNP).

Frequently Asked Questions (FAQs)

Q1: What is the function of each reactive group on the BCN-HS-PEG2-bis(PNP) linker?

A1: The BCN-HS-PEG2-bis(PNP) linker is a heterobifunctional crosslinker with three key components:

  • Bicyclo[6.1.0]nonyne (BCN): This is a strained alkyne that reacts with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes.[1][2][3]

  • bis(p-nitrophenyl) ester (bis(PNP)): These are active esters that react with primary and secondary amines to form stable amide bonds. The p-nitrophenol is a good leaving group, facilitating the reaction. This functionality is often used to conjugate the linker to proteins or peptides through their lysine (B10760008) residues.[4][5][6]

  • PEG2: The short polyethylene (B3416737) glycol chain acts as a spacer, improving solubility and potentially reducing steric hindrance between the conjugated molecules.

Q2: What are the optimal storage conditions for BCN-HS-PEG2-bis(PNP) to prevent degradation?

A2: BCN-HS-PEG2-bis(PNP) should be stored under desiccated conditions at -20°C. It is crucial to protect the reagent from moisture to prevent the hydrolysis of the p-nitrophenyl esters, which would render the linker inactive for amine conjugation.

Q3: At what wavelength can I monitor the progress of the PNP-ester reaction?

A3: The reaction of the p-nitrophenyl ester with an amine releases p-nitrophenol, which can be monitored spectrophotometrically. The resulting p-nitrophenoxide ion has a characteristic absorbance around 400 nm.[7] This allows for real-time tracking of the conjugation progress.

Troubleshooting Low Yields

Low yields in BCN-HS-PEG2-bis(PNP) reactions can arise from issues related to either the amine-PNP ester conjugation step or the azide-BCN cycloaddition step. The following sections address common problems and their solutions.

Problem 1: Low efficiency in the initial amine conjugation (PNP-ester reaction).

This is often indicated by a low degree of labeling on your amine-containing molecule (e.g., an antibody).

  • Incorrect pH: The reaction between a PNP ester and a primary amine is highly pH-dependent. While the reaction proceeds at neutral pH, it is significantly more efficient at a slightly basic pH.

    • Solution: Adjust the reaction buffer to a pH of 8.0-8.5. Be cautious with higher pH values as this can accelerate the hydrolysis of the PNP ester.[5]

  • Hydrolysis of the PNP Ester: The PNP ester is susceptible to hydrolysis, especially in aqueous buffers at basic pH. This will compete with the desired amine reaction.

    • Solution: Prepare fresh solutions of the linker immediately before use. Avoid prolonged incubation times at high pH. If possible, perform the reaction in a buffer with a lower water content, though this may not be feasible for biomolecules.

  • Suboptimal Molar Ratio: An insufficient excess of the BCN-HS-PEG2-bis(PNP) linker will result in incomplete conjugation.

    • Solution: Increase the molar excess of the linker relative to the amine-containing molecule. A typical starting point is a 5 to 20-fold molar excess.

  • Presence of Nucleophiles in the Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the PNP ester.

    • Solution: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.

pHMolar Excess of LinkerAverage Yield (%)
7.45:135
7.410:155
8.55:160
8.510:185
9.010:175 (yield drops due to hydrolysis)

Note: This data is illustrative and actual results may vary depending on the specific reactants and conditions.

Problem 2: Low efficiency in the second conjugation step (BCN-azide reaction).

This issue arises when the BCN-functionalized intermediate fails to react efficiently with your azide-containing molecule.

  • Steric Hindrance: The BCN group may be sterically hindered by the molecule it is attached to, preventing the azide (B81097) from approaching.

    • Solution: While the PEG2 spacer is designed to mitigate this, if steric hindrance is suspected, a linker with a longer PEG chain may be necessary.

  • Low Reactivity of the Azide: The kinetics of the SPAAC reaction can be influenced by the electronic properties of the azide.

    • Solution: If possible, use an azide that is electron-deficient, as this can enhance the reaction rate with BCN.[8]

  • Suboptimal Reaction Conditions: While SPAAC reactions are generally robust, factors like concentration and solvent can play a role.

    • Solution: Ensure that the reactants are at a sufficient concentration. The reaction can be performed in a variety of aqueous and organic solvents. If working with hydrophobic components, the addition of a small amount of a water-miscible organic solvent like DMSO can improve solubility and reaction rates.[9]

Concentration of BCN-IntermediateConcentration of Azide-MoleculeReaction Time (h)Average Yield (%)
1 mg/mL1.5 equivalents465
1 mg/mL3 equivalents480
5 mg/mL1.5 equivalents490
5 mg/mL3 equivalents4>95

Note: This data is illustrative and actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Two-Step Conjugation

Step 1: Reaction of BCN-HS-PEG2-bis(PNP) with an Amine-Containing Protein

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve BCN-HS-PEG2-bis(PNP) in an anhydrous, water-miscible organic solvent (e.g., DMSO) to a concentration of 10-20 mM.

  • Reaction: Add a 10-fold molar excess of the dissolved linker to the protein solution. Incubate at room temperature for 1-2 hours.

  • Purification: Remove the excess linker and p-nitrophenol byproduct using size exclusion chromatography (SEC) or dialysis. The buffer should be exchanged to one suitable for the subsequent SPAAC reaction (e.g., PBS pH 7.4).[][11]

Step 2: SPAAC Reaction with an Azide-Modified Molecule

  • Reactant Preparation: Dissolve the azide-modified molecule in the same buffer as the purified BCN-functionalized protein.

  • Reaction: Add a 1.5 to 3-fold molar excess of the azide-modified molecule to the BCN-functionalized protein. Incubate at room temperature for 2-4 hours, or overnight at 4°C.[8]

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange, or hydrophobic interaction chromatography) to remove any unreacted material.[][12]

Visual Guides

Experimental Workflow

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: SPAAC Reaction Protein_Amine Protein with Amine Groups (e.g., Lysine) Reaction1 Mix in pH 8.5 Buffer (e.g., Phosphate) Protein_Amine->Reaction1 Linker BCN-HS-PEG2-bis(PNP) Linker->Reaction1 Purification1 Purify (SEC or Dialysis) to remove excess linker Reaction1->Purification1 Intermediate BCN-Functionalized Protein Reaction2 Mix in pH 7.4 Buffer (e.g., PBS) Intermediate->Reaction2 Purification1->Intermediate Azide_Molecule Azide-Modified Molecule Azide_Molecule->Reaction2 Purification2 Final Purification (e.g., SEC, IEX) Reaction2->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: General workflow for a two-step conjugation using BCN-HS-PEG2-bis(PNP).

Troubleshooting Low Yield

G Start Low Final Yield Check_Step1 Analyze Intermediate Purity/ Degree of Labeling Start->Check_Step1 Low_DOL Low Degree of Labeling Check_Step1->Low_DOL Low Good_DOL Sufficient Labeling Check_Step1->Good_DOL Good Check_pH Is pH 8.0-8.5? Low_DOL->Check_pH Check_SPAAC Troubleshoot SPAAC Reaction Good_DOL->Check_SPAAC Check_Buffer Is buffer non-nucleophilic? Check_pH->Check_Buffer Yes Check_Linker Was linker fresh? Increase molar excess. Check_pH->Check_Linker No Check_Buffer->Check_Linker Yes Check_Buffer->Check_Linker No Increase_Conc Increase reactant concentrations. Increase reaction time. Check_SPAAC->Increase_Conc

Caption: Decision tree for troubleshooting low yield in BCN-HS-PEG2-bis(PNP) reactions.

Potential Side Reactions

G Desired_Product Desired Conjugate Side_Reaction1 Hydrolysis of PNP Ester Side_Reaction2 Reaction with Buffer Nucleophile Inactive_Linker Inactive Carboxylic Acid Linker Inactive_Linker->Side_Reaction1 Buffer_Adduct Buffer-Linker Adduct Buffer_Adduct->Side_Reaction2 Start_Linker BCN-HS-PEG2-bis(PNP) Start_Linker->Desired_Product Target Amine + Target Azide Start_Linker->Side_Reaction1 H₂O (High pH) Start_Linker->Side_Reaction2 e.g., Tris Buffer

Caption: Potential side reactions leading to low yield.

References

Technical Support Center: Optimizing BCN-HS-PEG2-bis(PNP) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-HS-PEG2-bis(PNP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the efficient use of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what is its primary application?

A1: BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] It features two key reactive functionalities:

  • bis(p-nitrophenyl) ester : Two p-nitrophenyl (PNP) ester groups that react with primary amines (e.g., on a payload molecule or linker) to form a stable amide bond.

  • Bicyclo[6.1.0]nonyne (BCN) : A strained alkyne that undergoes a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-modified molecules (e.g., antibodies).[3][4][5]

The PEG2 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance between the conjugated molecules.[3][6]

Q2: What is the overall workflow for using this linker?

A2: The conjugation process is a two-step reaction:

  • Amine Conjugation : The BCN-HS-PEG2-bis(PNP) linker is first reacted with an amine-containing molecule (e.g., a drug payload with a linker containing a primary amine). One of the PNP esters is displaced by the amine, forming an amide bond and releasing p-nitrophenol (PNP).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The resulting BCN-containing intermediate is then reacted with an azide-modified biomolecule (e.g., an antibody) to form a stable triazole linkage.[3][5]

Q3: Why is the SPAAC reaction "copper-free" and why is that important?

A3: SPAAC utilizes the high ring strain of the BCN group to react spontaneously with azides.[3][] This avoids the need for a copper(I) catalyst, which is required for the conventional "Click Chemistry" reaction (CuAAC). Copper catalysts can be cytotoxic and may denature or aggregate sensitive biomolecules like proteins, making SPAAC a more biocompatible choice for biological applications.[4]

Q4: How does the length of the PEG linker affect my conjugate?

A4: The PEG linker length is a critical parameter that can influence the physicochemical and biological properties of the final conjugate. Longer PEG linkers generally improve solubility, reduce aggregation, and can lead to a longer circulation half-life in vivo.[6][8] However, there can be a trade-off, as very long linkers might decrease the binding affinity or in vitro potency of the conjugate.[8][9] The PEG2 linker in this reagent provides a short, hydrophilic spacer.

Troubleshooting Guides

Problem 1: Low Yield in the First Step (Amine Conjugation to PNP Ester)
Possible Cause Suggested Solution
Hydrolysis of PNP Ester The PNP ester is susceptible to hydrolysis, especially at neutral to high pH.[10] This is often the primary cause of low yield. • Perform the reaction at a slightly acidic to neutral pH (6.5-7.5) to balance amine reactivity and ester stability. • Use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions and minimize water content in the reaction. • Always use freshly prepared linker stock solutions.
Suboptimal pH The primary amine on your payload must be deprotonated (nucleophilic) to react efficiently. • The optimal pH is a compromise. While higher pH deprotonates the amine, it also accelerates hydrolysis of the PNP ester.[10] Start with pH 7.4 and optimize by testing a range (e.g., pH 7.0-8.0).
Low Reagent Concentration The reaction kinetics may be too slow at low concentrations. • Increase the concentration of the reactants. Ensure the final DMSO or organic solvent concentration is compatible with your payload's stability, typically keeping it below 20%.[4][5]
Steric Hindrance The amine on your payload may be sterically hindered. • Increase the reaction temperature (e.g., from 4°C to room temperature) and extend the reaction time. Monitor the reaction to avoid degradation.
Problem 2: Low Yield in the Second Step (SPAAC Reaction)
Possible Cause Suggested Solution
Inefficient BCN-Payload Purification Residual unreacted payload from the first step can interfere with the SPAAC reaction or purification of the final conjugate. • Ensure complete removal of unreacted amine-payload after the first step using appropriate chromatography (e.g., RP-HPLC, silica (B1680970) gel).
Suboptimal Molar Ratio An insufficient amount of the BCN-functionalized payload will lead to incomplete conjugation to the azide-modified biomolecule. • Use a molar excess of the BCN-reagent. A 2 to 4-fold molar excess over the azide-modified biomolecule is a common starting point.[3]
Incorrect Buffer Composition The presence of primary amines (e.g., Tris buffer) will compete with the intended reaction in the first step and should be avoided. While less critical for the SPAAC step, it's good practice to use non-nucleophilic buffers. • Use an amine-free buffer such as PBS for the SPAAC reaction.[3]
Side Reaction with Thiols BCN can exhibit some cross-reactivity with free thiols (e.g., cysteine residues).[5] • If your biomolecule has free cysteines that are not intended for conjugation, consider blocking them with a reagent like N-ethylmaleimide prior to the SPAAC reaction.
Problem 3: Conjugate Instability or Aggregation
Possible Cause Suggested Solution
Hydrophobicity of Payload If the payload molecule is highly hydrophobic, it can cause the final conjugate to aggregate, especially at high drug-to-antibody ratios (DAR). • The short PEG2 linker provides some hydrophilicity, but may not be sufficient for very hydrophobic payloads. Consider using a linker with a longer PEG chain if aggregation persists.[6][8]
Incorrect Storage The final conjugate may have specific stability requirements. • Store the purified conjugate under optimal conditions. For antibody conjugates, this is typically at 4°C or frozen at -80°C in a suitable buffer. Perform stability studies to determine the best storage conditions.

Data Presentation

Table 1: Optimizing Reaction Conditions for Amine-PNP Ester Conjugation

ParameterConditionExpected OutcomeRationale
pH 6.5 - 7.5Optimal balanceMinimizes PNP ester hydrolysis while ensuring sufficient amine deprotonation for reaction.[10]
> 8.0Low yieldIncreased rate of PNP ester hydrolysis competes with the aminolysis reaction.
Temperature 4°C - RTVariableLower temperature reduces hydrolysis but slows the reaction. Start at RT unless reactants are unstable.
Solvent Anhydrous DMSO/DMFHigher yieldMinimizes water for hydrolysis. Ensure final concentration is compatible with biomolecules.
Molar Ratio 1.5 - 3 fold excess of amine-payloadHigher yieldDrives the reaction to completion.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthClearance Rate (mL/kg/day)Binding Affinity (IC50)General Trend
No PEG~8.5-Baseline
PEG2~7.0Lower Affinity (Higher IC50)Short linkers may offer higher stability but can sometimes reduce binding if the conjugation site is near the binding region.[6]
PEG4~5.5--
PEG8~2.5Higher Affinity (Lower IC50)Longer linkers can decrease clearance (longer half-life) and overcome steric hindrance, potentially improving binding.[6][8]
PEG12~2.5--
Data synthesized from studies on non-binding IgG-MMAE conjugates and Gastrin-Releasing Peptide Receptor (GRPR) binding ligands.[6]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Payload to BCN-HS-PEG2-bis(PNP)
  • Reagent Preparation :

    • Dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMSO to prepare a 10 mM stock solution.

    • Dissolve your amine-containing payload in a compatible buffer (e.g., PBS, pH 7.4, with a co-solvent like DMSO if needed).

  • Reaction Setup :

    • In a microcentrifuge tube, combine the amine-containing payload with the BCN-HS-PEG2-bis(PNP) stock solution. A 1.1 to 1.5 molar excess of the linker is a good starting point.

    • Ensure the final concentration of organic solvent (e.g., DMSO) is kept to a minimum that allows solubility, ideally below 20%.

  • Incubation :

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by observing the release of the p-nitrophenol byproduct, which has a characteristic absorbance at ~400 nm.

    • Reaction progress can be more accurately monitored by RP-HPLC.

  • Purification :

    • Once the reaction is complete, purify the BCN-functionalized payload from excess linker and the PNP byproduct using reverse-phase HPLC.

Protocol 2: SPAAC Reaction of BCN-Functionalized Payload with an Azide-Modified Antibody
  • Reagent Preparation :

    • Ensure the azide-modified antibody is in an amine-free buffer, such as PBS (pH 7.4).[3]

    • Use the purified BCN-functionalized payload from Protocol 1, dissolved in a minimal amount of DMSO.

  • Reaction Setup :

    • Add the BCN-functionalized payload to the azide-modified antibody solution. Use a 2-4 fold molar excess of the BCN-reagent over the antibody.[3]

  • Incubation :

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] The optimal time may vary depending on the specific reactants.

  • Analysis and Purification :

    • Analysis : The conjugation can be analyzed by SDS-PAGE, which may show a band shift for the conjugated antibody, or by mass spectrometry (ESI-MS) to confirm the increase in molecular weight.[3]

    • Purification : Remove excess, unreacted BCN-payload using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: SPAAC Reaction reagent1 BCN-HS-PEG2-bis(PNP) reaction1 Mix in Buffer (pH 7.4) Incubate RT, 1-4h reagent1->reaction1 reagent2 Amine-Payload (R-NH2) reagent2->reaction1 product1 BCN-Payload Intermediate reaction1->product1 byproduct1 p-Nitrophenol reaction1->byproduct1 purify1 Purify (RP-HPLC) product1->purify1 reaction2 Mix in PBS (pH 7.4) Incubate RT, 4-12h purify1->reaction2 Purified BCN-Payload reagent3 Azide-Antibody (Ab-N3) reagent3->reaction2 product2 Final Conjugate (Ab-Linker-Payload) reaction2->product2 purify2 Purify (SEC/Desalting) product2->purify2 troubleshooting_logic start Low Final Yield check_step1 Check Step 1 Yield (Amine Conjugation) start->check_step1 check_step2 Check Step 2 Yield (SPAAC) check_step1->check_step2 OK step1_low Step 1 Yield is Low check_step1->step1_low Low step2_low Step 2 Yield is Low check_step2->step2_low Low cause1a PNP Ester Hydrolysis? step1_low->cause1a cause1b Suboptimal pH? step1_low->cause1b cause2a Incorrect Molar Ratio? step2_low->cause2a cause2b Thiol Side Reaction? step2_low->cause2b solution1a Use Anhydrous Solvent Check pH (7.0-7.5) cause1a->solution1a cause1b->solution1a solution2a Increase BCN-Payload (2-4x excess) cause2a->solution2a

References

How to prevent aggregation during BCN-HS-PEG2-bis(PNP) labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during labeling with BCN-HS-PEG2-bis(PNP).

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what is its primary application?

A1: BCN-HS-PEG2-bis(PNP) is a homobifunctional crosslinking reagent. Let's break down its components:

  • BCN (Bicyclononyne): A reactive group used in copper-free click chemistry.[1][2][3]

  • PEG2 (Polyethylene Glycol): A short, hydrophilic spacer that helps to improve the solubility of the labeled molecule.[4]

  • bis(PNP) (bis-p-nitrophenyl carbonate): Two identical amine-reactive groups. p-nitrophenyl (PNP) esters react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable carbamate (B1207046) bonds.[1][2][3]

Being homobifunctional means it has two identical reactive ends.[5][6][7][8] This reagent is designed to crosslink molecules containing primary amines. A primary application is in the development of antibody-drug conjugates (ADCs), where it can be used to link components together.[1]

Q2: What is the most likely cause of aggregation when using BCN-HS-PEG2-bis(PNP)?

A2: The most probable cause of aggregation is intermolecular crosslinking .[9][10] Because the reagent has two reactive ends, if one end reacts with an amine on one protein molecule and the other end reacts with an amine on a different protein molecule, it will link them together. This process can continue, leading to the formation of large, insoluble polymers and aggregates.[11][12]

Other contributing factors include:

  • High Protein Concentration: Increases the likelihood of collisions between protein molecules, favoring intermolecular reactions.[13][14]

  • High Reagent-to-Protein Molar Ratio: A high concentration of the crosslinker increases the chances of multiple proteins being linked together.

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents can reduce protein solubility and promote aggregation.[15]

  • Hydrophobicity: Although the PEG2 spacer adds hydrophilicity, the overall hydrophobicity of the crosslinker or the conjugated payload can contribute to aggregation.[15]

Q3: How can I control the labeling reaction to favor intramolecular crosslinking over intermolecular aggregation?

A3: To favor intramolecular crosslinking (linking two amines within the same protein) or to simply modify the protein with the linker without extensive crosslinking, you should aim to minimize the chances of multiple protein molecules interacting with the same crosslinker molecule. This can be achieved by:

  • Using a dilute protein solution. [13]

  • Controlling the molar ratio of the crosslinker to the protein.

  • Adding the crosslinker solution slowly and with gentle mixing to avoid localized high concentrations.[15]

Q4: What role do excipients play in preventing aggregation?

A4: Excipients are additives that help stabilize proteins and prevent aggregation.[9] They work through various mechanisms, such as preferential hydration, shielding hydrophobic regions, and reducing surface tension.[5][10][16] Common stabilizing excipients include sugars (like sucrose (B13894) and trehalose), amino acids (such as arginine and glycine), and non-ionic surfactants (e.g., Polysorbate 20).[5][9]

Troubleshooting Guide: Preventing Aggregation

If you observe visible precipitation, cloudiness, or an increase in hydrodynamic radius (as measured by Dynamic Light Scattering) during or after your labeling reaction, consult the following troubleshooting table.

Observation Potential Cause Recommended Solution
Immediate & heavy precipitation upon adding the crosslinker. Localized high concentration of the crosslinker causing rapid, uncontrolled intermolecular crosslinking.1. Ensure the BCN-HS-PEG2-bis(PNP) is fully dissolved in an appropriate organic solvent (e.g., DMSO or DMF) before adding it to the protein solution.[14][17] 2. Add the dissolved crosslinker to the protein solution dropwise while gently stirring.[15]
Cloudiness or precipitation develops over the course of the reaction. 1. Intermolecular crosslinking is occurring. 2. The protein is unstable under the reaction conditions (e.g., pH, temperature).1. Reduce the protein concentration. [13][15] 2. Decrease the molar ratio of BCN-HS-PEG2-bis(PNP) to the protein. Start with a lower ratio and optimize. 3. Lower the reaction temperature (e.g., perform the reaction at 4°C for a longer duration).[15] This slows down both the labeling reaction and aggregation.
The final product shows signs of aggregation after purification. 1. The buffer conditions are not optimal for the stability of the conjugated protein. 2. The addition of the linker has increased the overall hydrophobicity of the protein.1. Add stabilizing excipients to the reaction and storage buffers. Refer to the table of common stabilizers below.[5][15] 2. Optimize the buffer pH. While the reaction is most efficient at pH 8.0-8.5, some proteins may be more stable at a lower pH.[14][15] 3. Increase the ionic strength of the buffer by adding NaCl (e.g., 150 mM) to screen electrostatic interactions that may lead to aggregation.[13]
Table of Common Stabilizing Excipients
Excipient Category Example Typical Working Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Preferential exclusion, stabilizing the native protein structure.[5]
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes the protein.[15]
Amino Acids Arginine50-100 mMSuppresses aggregation by interacting with hydrophobic patches and increasing protein solubility.[15][16]
Glycine100-250 mMActs as a stabilizing agent.
Surfactants Polysorbate 20 (Tween-20)0.01-0.1% (v/v)Prevents surface-induced aggregation and can help solubilize hydrophobic molecules.[5][9]

Experimental Protocols & Methodologies

General Protocol for BCN-HS-PEG2-bis(PNP) Labeling

This protocol provides a starting point and should be optimized for your specific protein.

1. Buffer Preparation:

  • Prepare your protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES.

  • Adjust the pH of the buffer to 8.0-8.5 using 1 M sodium bicarbonate or a similar base.[14][15] The reaction is pH-dependent; higher pH increases the reaction rate but also the rate of hydrolysis of the PNP ester.[18]

  • If desired, add stabilizing excipients to the buffer before introducing the protein.

2. Protein Preparation:

  • Dialyze or desalt your protein into the prepared reaction buffer to remove any interfering substances (e.g., Tris buffer, ammonium (B1175870) salts).

  • Adjust the protein concentration. It is recommended to start with a lower concentration (e.g., 1-2 mg/mL) to minimize intermolecular crosslinking.[13]

3. Reagent Preparation:

  • Immediately before use, dissolve the BCN-HS-PEG2-bis(PNP) in fresh, anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[15][17]

4. Labeling Reaction:

  • Calculate the required volume of the BCN-HS-PEG2-bis(PNP) stock solution to achieve the desired molar excess. Start with a low molar ratio (e.g., 5:1 or 10:1 of linker to protein) and optimize as needed.

  • Add the calculated volume of the dissolved crosslinker to the protein solution slowly, with gentle mixing.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[15] Protect from light if any components are light-sensitive.

5. Purification:

  • Remove excess, unreacted crosslinker and byproducts immediately after the reaction using size-exclusion chromatography (SEC), dialysis, or a spin desalting column.[15]

  • The purification step also allows for buffer exchange into a stable storage buffer, which should ideally also contain stabilizing excipients.

Visualizations

Experimental Workflow for BCN-HS-PEG2-bis(PNP) Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification p_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) reaction Combine Protein and Reagent (pH 8.0-8.5, Gentle Mixing) p_prep->reaction r_prep Reagent Preparation (Dissolve BCN-HS-PEG2-bis(PNP) in DMSO/DMF) r_prep->reaction incubation Incubate (Room Temp or 4°C) reaction->incubation purify Purify Conjugate (SEC, Dialysis, or Desalting) incubation->purify analysis Analysis & Storage (Characterize and Store in Stable Buffer) purify->analysis

Caption: Workflow for protein labeling with BCN-HS-PEG2-bis(PNP).

Logical Relationships in Aggregation Prevention

G goal Prevent Aggregation cause1 Intermolecular Crosslinking cause1->goal cause2 Protein Instability cause2->goal sol1a Low Protein Concentration sol1a->cause1 Reduces sol1b Low Molar Ratio sol1b->cause1 Reduces sol1c Slow Reagent Addition sol1c->cause1 Reduces sol1d Low Temperature sol1d->cause1 Reduces sol2a Optimize Buffer (pH, Ionic Strength) sol2a->cause2 Improves sol2b Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) sol2b->cause2 Improves

Caption: Key factors and solutions for preventing aggregation.

References

Side reactions of BCN-HS-PEG2-bis(PNP) and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-HS-PEG2-bis(PNP), a heterobifunctional linker designed for advanced bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs). This guide provides detailed information on potential side reactions and strategies to avoid them, ensuring the successful use of this versatile linker in your research.

Frequently Asked Questions (FAQs)

Q1: What is the BCN-HS-PEG2-bis(PNP) linker and what are its reactive groups?

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker featuring three key reactive moieties:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for highly specific conjugation to azide-modified molecules.

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues of proteins.

  • bis(p-Nitrophenyl) Carbonate: Another amine-reactive group that forms carbamate (B1207046) linkages. The p-nitrophenol is an excellent leaving group, facilitating the reaction.[1]

The polyethylene (B3416737) glycol (PEG2) spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate, which can help to reduce aggregation.[2]

Q2: What is the primary side reaction associated with the BCN group?

The most significant side reaction of the BCN group is its reaction with free thiol (sulfhydryl) groups, commonly found on cysteine residues in proteins.[3] This "thiol-yne" reaction is an undesired side reaction that can lead to non-specific labeling and a heterogeneous product.[3][4]

Q3: How can I prevent the thiol-yne side reaction with the BCN group?

There are two primary strategies to minimize or prevent the thiol-yne side reaction:

  • Thiol Blocking: Before introducing the BCN-containing linker, you can block the free thiols on your biomolecule. A common method is the alkylation of thiols using reagents like iodoacetamide (B48618) (IAM).[4]

  • Competitive Inhibition: The addition of a small molecule thiol, such as β-mercaptoethanol (β-ME), to the reaction mixture can reduce the undesired reaction of BCN with cysteines on the protein of interest.[5]

Q4: What are the major side reactions for the NHS ester and bis(PNP) carbonate groups?

The primary side reaction for both the NHS ester and the bis(PNP) carbonate is hydrolysis . In the presence of water, these ester and carbonate groups can hydrolyze, rendering them inactive for conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly under basic conditions.[6][7]

Q5: How do I minimize the hydrolysis of the NHS ester and bis(PNP) carbonate groups?

To minimize hydrolysis, consider the following:

  • pH Control: Perform your conjugation reaction in a pH range of 7.2 to 8.5.[6][8] While slightly alkaline conditions are needed for the deprotonation of primary amines to make them nucleophilic, a pH above 8.5 will dramatically increase the rate of hydrolysis.[6][9]

  • Buffer Selection: Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[8] Buffers containing primary amines, like Tris, will compete with your target molecule for reaction with the linker.[7]

  • Reagent Preparation: Dissolve the BCN-HS-PEG2-bis(PNP) linker in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][10] Do not prepare and store stock solutions in aqueous buffers.

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can help to reduce the rate of hydrolysis, but may require a longer reaction time.[8]

Q6: Which amine-reactive group is more reactive, the NHS ester or the bis(PNP) carbonate?

While both groups react with primary amines, there is limited direct comparative data on their relative reactivity within the same molecule. Generally, NHS esters are highly reactive and widely used for bioconjugation.[11] Some studies suggest that p-nitrophenyl (PNP) esters can offer greater stability against hydrolysis compared to other activated esters, potentially leading to higher conjugation yields.[12] It is advisable to empirically determine the reaction conditions for your specific application, especially if a sequential conjugation strategy is planned.

Q7: Can intramolecular reactions occur with this linker?

While theoretically possible due to the presence of multiple reactive groups, significant intramolecular side reactions are not commonly reported under standard bioconjugation conditions. Following a sequential conjugation protocol, where one reactive group is consumed before the introduction of the second target molecule, is the best strategy to avoid such issues.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of NHS ester/PNP carbonate: The linker was exposed to aqueous buffer for too long before reaction, or the pH was too high.[6][7] 2. Suboptimal pH: The pH was too low, leading to protonated and unreactive primary amines. 3. Competing nucleophiles: The reaction buffer contained primary amines (e.g., Tris).[7] 4. Thiol-yne side reaction: The BCN group reacted with free thiols on the biomolecule.[3][4] 5. Steric hindrance: The conjugation site on the biomolecule is not easily accessible.1. Prepare the linker solution in anhydrous DMSO/DMF immediately before use. Perform the reaction at a controlled pH (7.2-8.5).[7][8] 2. Optimize the reaction pH within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point.[11] 3. Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation.[7] 4. Block free thiols with a reagent like iodoacetamide prior to adding the linker.[4] 5. The PEG2 spacer is designed to reduce steric hindrance, but if this is still an issue, consider alternative conjugation strategies or linker lengths.
Heterogeneous Product/ Non-specific Labeling 1. Reaction with thiols: The BCN group reacted with cysteine residues.[3][4] 2. Reaction with other nucleophiles: At very high pH, NHS esters can have some reactivity with other nucleophiles like tyrosines or histidines, although this is much less efficient than with primary amines.1. Use a thiol-blocking agent or a competitive inhibitor as described in the FAQs.[4][5] 2. Maintain the reaction pH within the recommended range of 7.2-8.5 to ensure specificity for primary amines.[8]
Precipitation/ Aggregation of Conjugate 1. Hydrophobicity of the linker/payload: Although the PEG2 spacer adds hydrophilicity, the BCN and PNP groups are hydrophobic. 2. High degree of conjugation: Too many linker molecules attached to the biomolecule can alter its properties and lead to aggregation.1. The PEG2 spacer is intended to mitigate this. Ensure the final concentration of organic solvent (e.g., DMSO) is kept to a minimum (typically <10% v/v). 2. Optimize the molar ratio of the linker to your biomolecule. Perform small-scale pilot reactions with varying molar excesses to find the optimal ratio.
Linker Insoluble in Reaction Buffer 1. Poor aqueous solubility: The BCN-HS-PEG2-bis(PNP) linker has limited solubility in aqueous buffers.1. Dissolve the linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution before adding it to the reaction buffer containing your biomolecule.

Experimental Protocols

Protocol 1: Sequential Conjugation Strategy

This protocol is designed for a scenario where you want to first conjugate a payload to the linker via an amine reaction, and then conjugate the resulting molecule to an azide-containing biomolecule.

Step 1: Reaction with the First Amine-Containing Molecule (Payload)

  • Reagent Preparation:

    • Equilibrate the BCN-HS-PEG2-bis(PNP) vial to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve your amine-containing payload in a compatible buffer (e.g., PBS, pH 7.4).

  • Conjugation:

    • Add a 1.5 to 3-fold molar excess of the dissolved payload to the BCN-HS-PEG2-bis(PNP) solution.

    • The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.

    • Note: Due to the presence of two types of amine-reactive groups (NHS and PNP), this step may result in a mixture of products. It is recommended to analyze the reaction progress by LC-MS to determine the optimal reaction time.

  • Purification:

    • Purify the BCN-linker-payload conjugate using an appropriate method such as reversed-phase HPLC to remove unreacted linker and payload.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Reagent Preparation:

    • Prepare your azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • SPAAC Reaction:

    • Add a 2 to 5-fold molar excess of the purified BCN-linker-payload conjugate to the azide-modified biomolecule.

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The optimal time will depend on the specific reactants.

  • Final Purification:

    • Purify the final conjugate using a method appropriate for your biomolecule, such as size exclusion chromatography (SEC), to remove excess BCN-linker-payload.

Data Presentation

Table 1: Reactivity and Side Reactions of Functional Groups
Functional GroupTargetPrimary ReactionMajor Side Reaction(s)Optimal pHIncompatible Buffers
BCN AzideStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Thiol-yne reaction with cysteines[3][4]6.5 - 8.5N/A
NHS Ester Primary AmineAmide bond formationHydrolysis[6][7]7.2 - 8.5[8]Tris, Glycine[7]
bis(PNP) Carbonate Primary AmineCarbamate bond formationHydrolysis[7]~7.0 - 8.5Tris, Glycine
Table 2: Comparison of NHS Ester and PNP Carbonate Hydrolysis
ParameterNHS Esterp-Nitrophenyl (PNP) Carbonate
Leaving Group N-hydroxysuccinimidep-nitrophenol
Hydrolysis Half-life at pH 7.0 (0°C) 4-5 hours[6][9]Generally considered more stable than other activated esters like TFP esters under certain conditions, but specific half-life data for this linker is not readily available.[12]
Hydrolysis Half-life at pH 8.6 (4°C) 10 minutes[6][9]Hydrolysis rate increases significantly with pH.[7]

Visualizations

Diagram 1: Reaction Scheme of BCN-HS-PEG2-bis(PNP)

G Linker BCN-PEG2-NHS-bis(PNP) Conj1 BCN-PEG2-Linker-R1 Linker->Conj1 + R1-NH2 (NHS or PNP reaction) pH 7.2-8.5 Mol1 R1-NH2 Mol1->Conj1 Mol2 R2-N3 Conj2 R2-Triazole-PEG2-Linker-R1 Mol2->Conj2 Conj1->Conj2 + R2-N3 (SPAAC Reaction)

Caption: Sequential conjugation workflow using BCN-HS-PEG2-bis(PNP).

Diagram 2: Troubleshooting Logic for Low Conjugation Yield

Caption: Troubleshooting workflow for low yield in conjugation reactions.

References

Improving the stability of BCN-HS-PEG2-bis(PNP) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-HS-PEG2-bis(PNP) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of these specialized linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what are its primary applications?

A1: BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker used in bioconjugation and for the development of Antibody-Drug Conjugates (ADCs).[1][2] It contains three key functional groups:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne for copper-free click chemistry (SPAAC) with azide-modified molecules.

  • Hindered Succinimidyl (HS) Ester and bis(p-nitrophenyl) (bis(PNP)) Esters: These are active esters that react with primary amines (e.g., lysine (B10760008) residues on antibodies) to form stable amide bonds. The PNP esters offer an alternative reactivity profile to the HS ester.

  • Polyethylene Glycol (PEG2): A short PEG spacer that enhances solubility and can reduce steric hindrance.[3]

Its primary use is to link a targeting moiety (like an antibody) to a payload molecule (like a cytotoxic drug) in a precise and controlled manner.

Q2: What are the main stability concerns for BCN-HS-PEG2-bis(PNP)?

A2: The primary stability concern for BCN-HS-PEG2-bis(PNP) is the hydrolysis of its active ester groups (HS and bis(PNP)).[4][5] These esters are susceptible to cleavage by water, which can lead to the inactivation of the linker before it can react with the desired amine-containing molecule. Additionally, the BCN group can be sensitive to strongly acidic conditions.[6]

Q3: How should I store BCN-HS-PEG2-bis(PNP)?

A3: For optimal stability, BCN-HS-PEG2-bis(PNP) should be stored under desiccated conditions at -20°C or lower. It is crucial to minimize exposure to moisture and atmospheric humidity to prevent hydrolysis of the active esters. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.

Q4: At what pH should I perform my conjugation reaction?

A4: The optimal pH for conjugation reactions with active esters like those in BCN-HS-PEG2-bis(PNP) is typically between 7.2 and 8.5. In this pH range, the target primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the esters. However, be aware that the rate of hydrolysis also increases with pH.[5] Therefore, it is a trade-off between reaction efficiency and linker stability.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

If you are observing low yields of your desired conjugate, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Hydrolysis of Active Esters 1. Ensure the linker is stored properly under dry conditions. 2. Prepare reaction buffers with degassed, anhydrous solvents if possible. 3. Perform the conjugation reaction immediately after dissolving the linker.
Suboptimal Reaction pH 1. Verify the pH of your reaction buffer. 2. Perform small-scale optimization experiments across a pH range (e.g., 7.2, 7.5, 8.0, 8.5) to find the best balance between conjugation and hydrolysis.
Presence of Nucleophilic Contaminants 1. Use high-purity buffers and reagents. Avoid buffers containing primary amines (e.g., Tris), as these will compete with your target molecule for reaction with the linker. Phosphate-buffered saline (PBS) or HEPES are generally good choices.
Steric Hindrance If your target molecule is large, the PEG spacer may not be sufficient to overcome steric hindrance. Consider a linker with a longer PEG chain.[3]
Issue 2: Inconsistent Results

Variability between experiments can be frustrating. Here are some common sources of inconsistency.

Factor Recommendation for Consistency
Temperature Maintain a consistent temperature for all conjugation reactions. Higher temperatures can accelerate both the conjugation and hydrolysis reactions.[7]
Reaction Time Optimize and standardize the reaction time. Extended reaction times can lead to increased hydrolysis of the unreacted linker.
Reagent Concentration Accurately determine the concentration of your target molecule and the linker. Use a slight excess of the linker, but avoid large excesses which can lead to multiple conjugations on the same molecule.
Buffer Preparation Prepare fresh buffers for each experiment to ensure consistent pH and purity.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation
  • Antibody Preparation:

    • Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Linker Preparation:

    • Allow the vial of BCN-HS-PEG2-bis(PNP) to warm to room temperature in a desiccator.

    • Dissolve the linker in an anhydrous, water-miscible solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the dissolved linker to the antibody solution.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Assessing Linker Hydrolysis by HPLC
  • Sample Preparation:

    • Dissolve BCN-HS-PEG2-bis(PNP) in an appropriate buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at a set temperature (e.g., 25°C).

  • HPLC Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile (B52724) (both with 0.1% TFA) as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact linker over time.

    • Calculate the percentage of remaining linker at each time point to determine the hydrolysis rate.

Visualizations

Hydrolysis_Pathway A BCN-HS-PEG2-bis(PNP) (Active) B Hydrolyzed Linker (Inactive) A->B Hydrolysis (H2O) C Conjugated Product A->C Conjugation D Target Molecule (Amine-containing)

Caption: Competing reaction pathways for BCN-HS-PEG2-bis(PNP).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_linker Dissolve Linker in Anhydrous Solvent mix Combine Linker and Target (Optimized pH and Temp) prep_linker->mix prep_target Prepare Target Molecule in Amine-Free Buffer prep_target->mix incubate Incubate (Optimized Time) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Characterize Product (e.g., HPLC, MS) purify->analyze

References

Technical Support Center: BCN-HS-PEG2-bis(PNP) Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the bifunctional linker, BCN-HS-PEG2-bis(PNP). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what are its primary applications?

A1: BCN-HS-PEG2-bis(PNP) is a heterobifunctional crosslinker. It contains two key reactive groups: a bicyclononyne (BCN) moiety and two p-nitrophenyl (PNP) esters. The BCN group reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The PNP esters react with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. The short polyethylene (B3416737) glycol (PEG2) spacer enhances hydrophilicity. This linker is primarily used in the development of antibody-drug conjugates (ADCs), allowing for the sequential or one-pot conjugation of two different molecules to a central scaffold.

Q2: What are the key reaction steps when using this linker?

A2: The use of this linker typically involves two main steps:

  • Amine Reaction: One or both of the PNP esters are reacted with a molecule containing a primary amine.

  • SPAAC Reaction: The BCN group is reacted with a molecule containing an azide (B81097) group.

The order of these reactions can be adjusted depending on the experimental design and the stability of the molecules being conjugated.

Q3: What is the optimal pH for the reaction of the PNP ester with an amine?

A3: The optimal pH for the aminolysis of PNP esters is typically in the range of 7.2 to 8.5. At a lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction. At a pH above 8.5, the rate of hydrolysis of the PNP ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.

Q4: What solvents are compatible with this linker?

A4: BCN-HS-PEG2-bis(PNP) is often first dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution. This stock solution is then added to the reaction mixture, which is typically an aqueous buffer (e.g., PBS) for biological applications. It is crucial to minimize the final concentration of the organic solvent (usually <10% v/v) to avoid denaturation of proteins.

Q5: How can I monitor the progress of the reactions?

A5: The reaction of the PNP ester can be monitored by spectrophotometry. The release of the p-nitrophenolate byproduct results in an increase in absorbance at approximately 400 nm. The SPAAC reaction can be monitored using techniques like HPLC, mass spectrometry (MS), or SDS-PAGE (if conjugating to a protein, which will show a shift in molecular weight).

Reaction Mechanism and Workflow

The overall reaction scheme involves two distinct bioconjugation chemistries integrated by the linker.

G cluster_0 Step 1: Aminolysis of PNP Ester cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_2 Alternative: One-Pot Reaction Molecule1 Molecule 1 (with primary amine, R1-NH2) Intermediate BCN-PEG-PNP-Molecule1 Molecule1->Intermediate pH 7.2-8.5 Aqueous Buffer Linker BCN-HS-PEG2-bis(PNP) Linker->Intermediate Final_Product Molecule2-BCN-PEG-PNP-Molecule1 (Final Conjugate) Intermediate->Final_Product Molecule2 Molecule 2 (with azide, R2-N3) Molecule2->Final_Product Physiological pH (e.g., pH 7.4) OnePot_Start Molecule 1 (R1-NH2) + Molecule 2 (R2-N3) + Linker OnePot_End Final Conjugate OnePot_Start->OnePot_End Optimized Buffer (e.g., pH 7.5-8.0) caption Figure 1. Reaction workflow for BCN-HS-PEG2-bis(PNP).

Caption: Figure 1. Reaction workflow for BCN-HS-PEG2-bis(PNP).

Experimental Protocols

Protocol 1: Two-Step Conjugation - PNP Ester Reaction Followed by SPAAC

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing molecule (Molecule 1)

  • Azide-containing molecule (Molecule 2)

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., desalting column, HPLC)

Procedure:

Step 1: Reaction of PNP Ester with Amine-Containing Molecule

  • Preparation of Reagents:

    • Equilibrate the vial of BCN-HS-PEG2-bis(PNP) to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

    • Dissolve Molecule 1 in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the solution of Molecule 1.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the SPAAC reaction (e.g., PBS, pH 7.4).

Step 2: SPAAC Reaction with Azide-Containing Molecule

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the azide-containing Molecule 2 to the purified BCN-functionalized Molecule 1 from Step 1.

    • Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized.

  • Final Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess Molecule 2.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

Quantitative Data Summary

The efficiency of the conjugation reactions is dependent on several factors. The following tables provide a summary of typical reaction parameters and their impact.

Table 1: Reaction Condition Optimization for PNP-Ester Aminolysis

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine nucleophilicity with ester hydrolysis.
Temperature 4°C - 25°CLower temperatures can reduce hydrolysis and are gentler on sensitive biomolecules.
Molar Excess of Linker 5 - 20 foldEnsures efficient conjugation, but may need optimization to avoid multiple conjugations on a single molecule.
Reaction Time 1 - 12 hoursDependent on temperature, pH, and reactant concentrations.
Solvent Aqueous buffer with <10% DMSO/DMFMaintains protein stability and linker solubility.

Table 2: Reaction Condition Optimization for SPAAC

ParameterRecommended RangeRationale
pH 6.5 - 7.5SPAAC is generally efficient at physiological pH.
Temperature 4°C - 37°CHigher temperatures can increase the reaction rate.
Molar Excess of Azide Molecule 1.5 - 5 foldDrives the reaction to completion.
Reaction Time 2 - 12 hoursDependent on the specific BCN and azide reactants.
Solvent Aqueous buffer (e.g., PBS)Compatible with most biological molecules.

Troubleshooting Guide

Low or no conjugation yield is a common issue. The following guide provides potential causes and solutions.

G cluster_PNP Troubleshooting PNP-Ester Reaction cluster_SPAAC Troubleshooting SPAAC Reaction cluster_Solutions_PNP Solutions for PNP-Ester Issues cluster_Solutions_SPAAC Solutions for SPAAC Issues Start Low or No Conjugation Yield PNP_Problem Problem with PNP-Amine Step Start->PNP_Problem SPAAC_Problem Problem with SPAAC Step Start->SPAAC_Problem Hydrolysis Linker Hydrolyzed PNP_Problem->Hydrolysis High pH (>8.5) Moisture in organic solvent Inactive_Amine Inactive Amine on Molecule 1 PNP_Problem->Inactive_Amine Low pH (<7.2) Steric Hindrance Wrong_Buffer Incorrect Buffer Composition PNP_Problem->Wrong_Buffer Buffer contains primary amines (e.g., Tris, Glycine) Sol_Hydrolysis Optimize pH to 7.2-8.0 Use anhydrous DMSO/DMF Hydrolysis->Sol_Hydrolysis Sol_Inactive_Amine Increase pH to 7.5-8.0 Use a longer PEG spacer Inactive_Amine->Sol_Inactive_Amine Sol_Wrong_Buffer Use amine-free buffer (e.g., PBS, HEPES) Wrong_Buffer->Sol_Wrong_Buffer BCN_Degradation BCN Linker Degraded SPAAC_Problem->BCN_Degradation Exposure to strong acids or thiols Inactive_Azide Inactive Azide on Molecule 2 SPAAC_Problem->Inactive_Azide Degradation of azide Low_Concentration Low Reactant Concentration SPAAC_Problem->Low_Concentration Insufficient molar excess Sol_BCN_Degradation Maintain neutral pH Avoid reducing agents like DTT/TCEP if possible BCN_Degradation->Sol_BCN_Degradation Sol_Inactive_Azide Use freshly prepared azide molecule Inactive_Azide->Sol_Inactive_Azide Sol_Low_Concentration Increase molar excess of azide molecule Increase overall reactant concentrations Low_Concentration->Sol_Low_Concentration caption Figure 2. Troubleshooting workflow for BCN-HS-PEG2-bis(PNP) reactions.

Caption: Figure 2. Troubleshooting workflow for BCN-HS-PEG2-bis(PNP) reactions.

Common issues with BCN-HS-PEG2-bis(PNP) and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-HS-PEG2-bis(PNP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments with this bifunctional ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what are its primary applications?

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker used primarily in the development of Antibody-Drug Conjugates (ADCs). It contains three key components:

  • A Bicyclononyne (BCN) group: A strained alkyne for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for conjugation to azide-modified antibodies or other biomolecules.

  • A short polyethylene glycol (PEG2) spacer: This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate, which can help prevent aggregation.

  • A bis(p-nitrophenyl) carbonate group: This moiety is a reactive ester that couples with primary amines, such as those on a drug payload, to form a stable carbamate (B1207046) linkage.[1][2]

Its primary application is in the sequential conjugation of a payload (via the PNP-ester) and a biomolecule (via the BCN group) to create ADCs or other targeted bioconjugates.[1][2]

Q2: What are the recommended storage and handling conditions for BCN-HS-PEG2-bis(PNP)?

To ensure the stability and reactivity of BCN-HS-PEG2-bis(PNP), it is crucial to handle and store it properly.

  • Storage: The compound should be stored at low temperatures, typically between -20°C and -80°C, to maintain its stability. It should be kept in a tightly sealed container to protect it from moisture and light.[3]

  • Handling: Before use, allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis of the reactive PNP ester. For preparing stock solutions, use anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Q3: What are the most common side reactions observed with the functional groups of this linker?

Users should be aware of potential side reactions involving both the BCN and the bis(PNP) functional groups:

  • BCN Group: The most prominent side reaction of BCN linkers is the thiol-yne reaction, an undesired reaction with free thiol groups, particularly from cysteine residues in proteins.[4][5][6] This can lead to non-specific labeling and heterogeneous conjugates. BCN moieties can also be susceptible to degradation under highly acidic or oxidative conditions.[4][7]

  • bis(PNP) Group: The p-nitrophenyl carbonate is susceptible to hydrolysis, especially at neutral to high pH. This hydrolysis competes with the desired aminolysis reaction with the payload, potentially reducing conjugation efficiency.[8][9]

Q4: How can I monitor the progress of the conjugation reactions?

The two main reactions can be monitored as follows:

  • Payload Conjugation (Amine Acylation): The reaction of the PNP ester with an amine-containing payload releases p-nitrophenol, which has a distinct absorbance at approximately 405 nm. This can be used to monitor the reaction progress spectrophotometrically.

  • SPAAC Reaction (Click Chemistry): The progress of the SPAAC reaction between the BCN group and an azide-modified molecule can be monitored using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the heavier conjugate and the disappearance of the starting materials.

Troubleshooting Guides

Issue 1: Low Payload Conjugation Efficiency

Symptom: Low yield of the BCN-linker-payload intermediate, as determined by LC-MS or other analytical methods.

Possible Cause Recommended Solution
Hydrolysis of PNP Ester Ensure the reaction is performed in an anhydrous aprotic solvent (e.g., DMSO, DMF). Minimize exposure of the stock solution and reaction mixture to moisture. Prepare fresh stock solutions of the linker before use.
Suboptimal Reaction pH The acylation of amines with PNP esters is pH-dependent. While the reaction can proceed without a base, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can accelerate the reaction. However, excessive base can also accelerate hydrolysis. Optimize the amount of base used in small-scale trials.
Inactive Payload Verify the purity and integrity of your amine-containing payload. Ensure the primary amine is not sterically hindered or has low nucleophilicity.
Insufficient Reaction Time/Temp Incubate the reaction for a longer duration (e.g., overnight) or at a slightly elevated temperature (e.g., 37°C), while monitoring for potential degradation.
Issue 2: Low Yield in SPAAC (Copper-Free Click Chemistry) Reaction

Symptom: Incomplete conjugation of the BCN-linker-payload to the azide-modified biomolecule.

Possible Cause Recommended Solution
Degradation of BCN Moiety Avoid harsh conditions such as strong acids or oxidizing agents.[4][7] If the biomolecule contains free thiols (cysteines), consider blocking them with a reagent like iodoacetamide (B48618) prior to the SPAAC reaction to prevent the thiol-yne side reaction.[4][5][6]
Steric Hindrance The azide (B81097) or BCN group may be sterically inaccessible. If possible, consider redesigning the azide-modified biomolecule with a longer spacer arm. The PEG2 spacer in BCN-HS-PEG2-bis(PNP) is designed to mitigate this, but it may not be sufficient in all cases.
Suboptimal Reaction Conditions SPAAC reactions are generally robust in aqueous buffers (pH 6.5-8.0).[10] Ensure the pH is within this range. While the reaction is typically performed at room temperature, gentle warming (e.g., to 37°C) can sometimes improve yields for slow reactions.
Low Concentration of Reactants The rate of this bimolecular reaction is dependent on the concentration of both reactants. If possible, increase the concentration of one or both components.
Issue 3: Aggregation of the Final Conjugate

Symptom: Precipitation or observation of high molecular weight species during or after the final conjugation/purification steps.

Possible Cause Recommended Solution
Hydrophobicity of the Conjugate Although the PEG2 spacer adds hydrophilicity, a highly hydrophobic payload can still induce aggregation.[11] Perform the conjugation and purification steps at lower concentrations.
Suboptimal Buffer Conditions The final conjugate may have different stability requirements than the starting biomolecule. Screen for an optimal storage buffer with varying pH, ionic strength, or the addition of stabilizers (e.g., glycerol, sucrose).[11]
Solvent Mismatch When adding the linker (dissolved in an organic solvent like DMSO) to the aqueous buffer containing the biomolecule, ensure the final concentration of the organic solvent is low (ideally ≤5% v/v) to prevent protein denaturation. Add the linker solution dropwise while gently stirring.[11]
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot the final conjugate into single-use volumes for storage.[11]

Experimental Protocols

Protocol: Two-Step Conjugation of a Payload and an Azide-Modified Antibody

This protocol provides a general framework. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific applications.

Step 1: Conjugation of an Amine-Containing Payload to BCN-HS-PEG2-bis(PNP)

  • Reagent Preparation:

    • Dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the amine-containing payload in anhydrous DMSO to a stock concentration of 20 mM.

    • Prepare a 100 mM stock solution of DIPEA in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add 1 equivalent of the BCN-HS-PEG2-bis(PNP) stock solution.

    • Add 1.5 to 2 equivalents of the payload stock solution.

    • Add 2 to 3 equivalents of the DIPEA stock solution.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, or overnight for sterically hindered amines. Protect the reaction from light and moisture.

  • Monitoring and Purification (Optional but Recommended):

    • Monitor the reaction progress by LC-MS, looking for the formation of the desired product mass.

    • Once the reaction is complete, the BCN-linker-payload intermediate can be purified by reverse-phase HPLC if necessary, although for some applications, the crude product can be used directly in the next step after quantifying the concentration.

Step 2: SPAAC Conjugation of BCN-Linker-Payload to an Azide-Modified Antibody

  • Antibody Preparation:

    • Prepare the azide-modified antibody in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer is free of any primary amines (like Tris) or thiols.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Reaction Setup:

    • Add a 5- to 10-fold molar excess of the BCN-linker-payload solution (from Step 1) to the antibody solution. Add the linker solution dropwise while gently vortexing or stirring to avoid localized high concentrations that could cause aggregation.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may vary depending on the specific reactants.

  • Purification:

    • Remove the excess, unreacted BCN-linker-payload using a desalting column (e.g., PD-10), spin desalting column, or through dialysis against the desired storage buffer.

  • Analysis:

    • Characterize the final ADC using methods such as HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR) and assess the level of aggregation.

Visualizations

experimental_workflow cluster_step1 Step 1: Payload Conjugation cluster_step2 Step 2: SPAAC Conjugation reagent1 BCN-HS-PEG2-bis(PNP) in Anhydrous DMSO reaction1 Mix & Incubate (RT, 2-12h) reagent1->reaction1 reagent2 Amine-Payload in Anhydrous DMSO reagent2->reaction1 base DIPEA base->reaction1 product1 BCN-Linker-Payload Intermediate reaction1->product1 product1_input BCN-Linker-Payload product1->product1_input reaction2 Mix & Incubate (RT or 4°C, 4-24h) product1_input->reaction2 reagent3 Azide-Modified Antibody in PBS (pH 7.4) reagent3->reaction2 purification Purification (e.g., Desalting Column) reaction2->purification product2 Final ADC Conjugate purification->product2 troubleshooting_logic start Low Final ADC Yield check_step1 Analyze BCN-Linker-Payload Intermediate (LC-MS) start->check_step1 step1_ok Intermediate Formed? check_step1->step1_ok step1_fail Troubleshoot Step 1: - PNP Hydrolysis - Inactive Payload - Suboptimal Reaction step1_ok->step1_fail No check_agg High Aggregation? step1_ok->check_agg Yes final_ok Yield Optimized step1_fail->final_ok check_step2 Troubleshoot Step 2: - BCN Degradation (Thiols) - Steric Hindrance - Suboptimal SPAAC Conditions check_step2->final_ok check_agg->check_step2 No agg_issue Troubleshoot Aggregation: - Lower Concentration - Optimize Buffer - Control Solvent Addition check_agg->agg_issue Yes agg_issue->final_ok

References

Technical Support Center: BCN-HS-PEG2-bis(PNP) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the conjugation of BCN-HS-PEG2-bis(PNP) to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating BCN-HS-PEG2-bis(PNP) to a primary amine?

A1: The optimal pH for the reaction is between 8.3 and 8.5.[1][2][3] This pH range provides the best balance between the reactivity of the primary amine and the stability of the N-hydroxysuccinimide (NHS) ester group on the linker.

Q2: Why is pH so critical for this conjugation reaction?

A2: The pH of the reaction buffer directly influences two competing processes: the desired amine reaction and the undesired hydrolysis of the NHS ester.[4]

  • Amine Reactivity: For the reaction to occur, the primary amine on your target molecule must be in its deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine (typically around 10.5 for lysine (B10760008) residues), the amine is protonated (-NH3+) and non-reactive.[4] As the pH increases towards the pKa, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders the linker inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[4]

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if the pH is too low?

A3: If the pH is too low (e.g., below 7.5), the concentration of the deprotonated, reactive primary amine will be insufficient, leading to a very slow reaction rate and low conjugation efficiency.[1][4]

Q4: What happens if the pH is too high?

A4: If the pH is too high (e.g., above 9.0), the hydrolysis of the NHS ester will be very rapid, leading to a significant reduction in the amount of active linker available to react with your target molecule. This will result in a low yield of the desired conjugate.[1][2]

Q5: Does the recommended pH range affect the stability of the BCN group?

A5: The BCN group is generally stable within the optimal pH range for NHS ester conjugation (pH 8.3-8.5). However, studies have shown that BCN can exhibit instability under certain conditions, such as in the presence of reducing agents like TCEP or thiols like GSH.[5] While the pH itself in this range is not a primary concern for the BCN moiety, it is crucial to consider the overall composition of the reaction buffer.

Q6: What buffers are recommended for this conjugation?

A6: Amine-free buffers are essential to prevent the buffer components from competing with your target molecule for reaction with the NHS ester. Recommended buffers include:

Q7: Are there any buffers I should avoid?

A7: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will react with the NHS ester and reduce your conjugation yield.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH of reaction buffer: The pH may be too low, resulting in protonated, non-reactive amines.Verify the pH of your reaction buffer is between 8.3 and 8.5. Adjust if necessary. Use a freshly prepared buffer.
Hydrolysis of the NHS ester: The pH may be too high, or the linker was exposed to aqueous conditions for too long before the reaction.Ensure the pH does not exceed 8.5. Dissolve the BCN-HS-PEG2-bis(PNP) in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.[1][4]
Presence of competing primary amines: The buffer (e.g., Tris) or other components in the reaction mixture contain primary amines.Use an amine-free buffer such as sodium bicarbonate or sodium phosphate.[1][4]
Inconsistent Results Fluctuations in pH during the reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly lower the pH of a poorly buffered solution.Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH during the reaction and adjust if necessary.[1][2]
Loss of BCN Reactivity Presence of incompatible reagents: The reaction mixture may contain reducing agents (e.g., TCEP) or high concentrations of thiols (e.g., GSH).Ensure your reaction buffer and purification steps are free from reagents known to react with BCN.[5]

Data Summary

The efficiency of the NHS ester conjugation is highly dependent on the pH of the reaction medium. The following table summarizes the relationship between pH and the competing reactions of amidation (conjugation) and hydrolysis.

pHAmine ReactivityNHS Ester Half-life (Hydrolysis)Conjugation Efficiency
7.0Low~4-5 hours at 0°C[6]Very Low
7.5ModerateShorterLow to Moderate
8.3 - 8.5 High Optimal balance High
9.0Very High~10 minutes at 4°C[6]Low due to rapid hydrolysis

Experimental Protocols

General Protocol for Conjugation of BCN-HS-PEG2-bis(PNP) to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3) at a concentration of 1-10 mg/mL.[4]

    • Ensure the protein solution is free of any stabilizing agents that contain primary amines.

  • Prepare the BCN-HS-PEG2-bis(PNP) Solution:

    • Immediately before starting the reaction, dissolve the BCN-HS-PEG2-bis(PNP) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][4]

  • Perform the Conjugation Reaction:

    • Add the dissolved BCN-HS-PEG2-bis(PNP) solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the linker over the protein is a common starting point.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][4]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, or glycine.[4] This will react with any remaining unreacted NHS esters.

  • Purify the Conjugate:

    • Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or another appropriate chromatographic method.[1]

Visualizations

G cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) Protonated_Amine R-NH3+ (Non-nucleophilic) Low_Yield Low Conjugation Yield Protonated_Amine->Low_Yield Low Reactivity NHS_Ester_Stable NHS Ester (Stable) Deprotonated_Amine R-NH2 (Nucleophilic) High_Yield High Conjugation Yield Deprotonated_Amine->High_Yield High Reactivity NHS_Ester_Reactive NHS Ester (Reactive) NHS_Ester_Reactive->High_Yield Forms Stable Amide Bond Deprotonated_Amine_High R-NH2 (Nucleophilic) NHS_Ester_Unstable NHS Ester (Unstable) Hydrolysis Rapid Hydrolysis NHS_Ester_Unstable->Hydrolysis Low_Yield_High Low Conjugation Yield Hydrolysis->Low_Yield_High Linker Inactivated

Caption: Logical relationship between reaction pH and conjugation outcome.

G Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Prepare_Protein Mix Add Linker to Protein (5-20x Molar Excess) Prepare_Protein->Mix Prepare_Linker Dissolve BCN-HS-PEG2-bis(PNP) in Anhydrous DMSO/DMF Prepare_Linker->Mix Incubate Incubate 1-2h at RT or Overnight at 4°C Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify End End Purify->End

Caption: General experimental workflow for BCN-HS-PEG2-bis(PNP) conjugation.

References

Temperature optimization for BCN-HS-PEG2-bis(PNP) reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-HS-PEG2-bis(PNP) reactions. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues, with a particular focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functionalities of BCN-HS-PEG2-bis(PNP) and what are their respective reactions?

A1: BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker with two distinct reactive moieties:

  • Bicyclo[6.1.0]nonyne (BCN): This strained alkyne reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.

  • bis(p-nitrophenyl) (PNP) ester: This is an amine-reactive activated ester that forms stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).

Q2: What is the recommended storage temperature for BCN-HS-PEG2-bis(PNP)?

A2: It is generally recommended to store BCN-HS-PEG2-bis(PNP) at -20°C or -80°C, protected from moisture and light to prevent degradation of the reactive groups. Always refer to the manufacturer's specific storage recommendations provided on the certificate of analysis.

Q3: How does temperature generally affect the SPAAC (BCN-azide) reaction?

A3: Increasing the reaction temperature for SPAAC reactions, for instance from 4°C to room temperature (25°C) or 37°C, can significantly increase the reaction rate. However, excessively high temperatures may lead to the degradation of sensitive biomolecules.

Q4: What is the influence of temperature on the NHS/PNP ester-amine reaction?

A4: The reaction between a PNP ester and a primary amine is also temperature-dependent. NHS ester reactions are commonly performed between 4°C and room temperature (25°C). While higher temperatures can increase the rate of the desired amidation, they also significantly accelerate the competing hydrolysis of the PNP ester, which deactivates the linker.

Q5: I am observing low conjugation yield. Could temperature be the cause?

A5: Yes, suboptimal temperature is a common reason for low conjugation yield.

  • For the SPAAC reaction: A temperature that is too low may result in very slow reaction kinetics, leading to incomplete conjugation within a practical timeframe.

  • For the PNP ester-amine reaction: A temperature that is too high can lead to rapid hydrolysis of the PNP ester, reducing the amount of active linker available for conjugation to your amine-containing molecule. Conversely, a temperature that is too low will slow down the amidation reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Inefficient Reaction Kinetics (SPAAC): The reaction temperature is too low, resulting in a slow reaction rate.Increase the reaction temperature. Consider moving from 4°C to room temperature (25°C) or 37°C. Monitor the reaction over a longer period (e.g., 24-48 hours).
Hydrolysis of PNP Ester: The reaction temperature for the amine coupling step is too high, leading to the deactivation of the linker before conjugation.Perform the PNP ester-amine conjugation at a lower temperature (e.g., 4°C or on ice) to minimize hydrolysis.
Degradation of Reactants: Improper storage or handling of the BCN-HS-PEG2-bis(PNP) linker or other reactants.Ensure the linker is stored at the recommended temperature (-20°C or -80°C) and protected from moisture. Prepare fresh solutions of all reactants before each experiment.
Presence of Side Products Side Reactions of BCN: At elevated temperatures, the highly strained BCN group may undergo side reactions, particularly with thiols if present in the reaction mixture.If your molecule contains free thiols, consider performing the SPAAC reaction at a lower temperature. Alternatively, the use of a thiol-capping agent may be necessary.
Side Reactions of PNP Ester: At higher pH and temperature, the PNP ester can react with other nucleophiles besides primary amines, such as the hydroxyl groups of tyrosine, serine, and threonine, or the sulfhydryl group of cysteine.Optimize the reaction pH to be within the optimal range for primary amine reactivity (typically pH 7.2-8.5) and control the temperature to minimize these side reactions.
Inconsistent Results Between Batches Variability in Reaction Temperature: Fluctuations in ambient temperature can affect reaction rates and the extent of side reactions.Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature for all experiments.
Inconsistent Reagent Quality: Degradation of the BCN-HS-PEG2-bis(PNP) linker due to temperature fluctuations during storage or handling.Aliquot the linker upon receipt to avoid multiple freeze-thaw cycles. Ensure consistent storage conditions.

Quantitative Data Summary

The optimal temperature for your specific reaction will depend on the stability of your biomolecules and the desired reaction time. The following tables provide general guidelines for temperature ranges and their impact on the reactions involving the functional groups of BCN-HS-PEG2-bis(PNP).

Table 1: General Temperature Guidelines for SPAAC (BCN + Azide) Reactions

TemperatureReaction RateConsiderations
4°CSlowRecommended for reactions with highly sensitive biomolecules or when a very slow, controlled reaction is desired. May require extended reaction times (>24 hours).
Room Temperature (20-25°C)ModerateA good starting point for most applications. Balances reaction speed with the stability of most biomolecules. Typical reaction times are 1-24 hours.
37°CFastCan significantly accelerate the reaction. Suitable for robust biomolecules. Monitor for potential degradation of reactants or products.

Table 2: Temperature and pH Effects on NHS/PNP Ester Hydrolysis Half-life

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Note: This data is for N-hydroxysuccinimide (NHS) esters and is expected to be comparable for p-nitrophenyl (PNP) esters. Higher temperatures will further decrease the half-life.

Experimental Protocols

Protocol: Two-Step Temperature Optimization for BCN-HS-PEG2-bis(PNP) Conjugation

This protocol assumes a two-step conjugation: first, the reaction of the PNP esters with an amine-containing molecule (e.g., a protein), followed by the SPAAC reaction with an azide-containing molecule.

Step 1: Temperature Optimization of the PNP Ester-Amine Reaction

  • Reagent Preparation:

    • Dissolve your amine-containing molecule in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.

    • Prepare a stock solution of BCN-HS-PEG2-bis(PNP) in an anhydrous organic solvent such as DMSO.

  • Reaction Setup:

    • Set up at least three parallel reactions at different temperatures: 4°C (on ice), room temperature (~25°C), and 37°C.

    • To each reaction, add the BCN-HS-PEG2-bis(PNP) stock solution to the solution of your amine-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

  • Incubation and Analysis:

    • Incubate the reactions for a set period (e.g., 1-4 hours).

    • Analyze the reaction products by a suitable method (e.g., SDS-PAGE, mass spectrometry) to determine the extent of conjugation and identify any degradation.

  • Evaluation:

    • Compare the results from the different temperatures to identify the optimal balance between conjugation efficiency and biomolecule integrity.

Step 2: Temperature Optimization of the SPAAC (BCN-Azide) Reaction

  • Reagent Preparation:

    • Use the product from the optimized PNP ester-amine reaction from Step 1.

    • Prepare a solution of your azide-containing molecule in a compatible buffer.

  • Reaction Setup:

    • Set up parallel reactions at different temperatures, for example, room temperature (~25°C) and 37°C.

    • Add the azide-containing molecule to the solution of the BCN-functionalized molecule.

  • Incubation and Analysis:

    • Incubate the reactions, monitoring the progress over time (e.g., at 1, 4, 12, and 24 hours) using an appropriate analytical technique (e.g., LC-MS, HPLC, gel electrophoresis).

  • Evaluation:

    • Determine the temperature that provides the desired reaction rate and yield without causing degradation of the final conjugate.

Visualizations

experimental_workflow Experimental Workflow for BCN-HS-PEG2-bis(PNP) Conjugation cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Azide Conjugation (SPAAC) amine Amine-containing Molecule reaction1 PNP Ester-Amine Reaction amine->reaction1 linker BCN-HS-PEG2-bis(PNP) linker->reaction1 product1 BCN-functionalized Molecule reaction1->product1 reaction2 SPAAC Reaction product1->reaction2 Purified Intermediate azide Azide-containing Molecule azide->reaction2 final_product Final Conjugate reaction2->final_product

Caption: A diagram illustrating the two-step experimental workflow for conjugation using BCN-HS-PEG2-bis(PNP).

troubleshooting_logic Troubleshooting Low Yield in BCN-HS-PEG2-bis(PNP) Reactions cluster_spaac SPAAC (BCN-Azide) Step cluster_pnp PNP Ester-Amine Step start Low Conjugation Yield spaac_temp Is the reaction temperature too low? start->spaac_temp increase_spaac_temp Increase temperature (e.g., to 25°C or 37°C) spaac_temp->increase_spaac_temp Yes pnp_temp Is the reaction temperature too high? spaac_temp->pnp_temp No decrease_pnp_temp Decrease temperature (e.g., to 4°C) pnp_temp->decrease_pnp_temp Yes reagent_stability Are the reagents stable? pnp_temp->reagent_stability No check_storage Verify storage conditions and use fresh reagents reagent_stability->check_storage No

Caption: A logical decision tree for troubleshooting low yield in BCN-HS-PEG2-bis(PNP) reactions.

Technical Support Center: Scaling Up BCN-HS-PEG2-bis(PNP) Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with BCN-HS-PEG2-bis(PNP) conjugations, with a special focus on the challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the scaling up of BCN-HS-PEG2-bis(PNP) conjugation reactions in a question-and-answer format.

Q1: We are observing a significantly lower conjugation yield at a larger scale compared to our bench-scale experiments. What are the potential causes and solutions?

A1: Low conjugation yield upon scale-up can stem from several factors related to reaction kinetics and physical processing.

  • Insufficient Mixing and Mass Transfer: At larger scales, achieving rapid and uniform mixing of the BCN-HS-PEG2-bis(PNP) linker with the amine-containing molecule (e.g., a protein or peptide) is more challenging. This can lead to localized areas of high and low reactant concentrations, resulting in incomplete reactions and increased side products.

    • Solution: Implement a well-designed agitation system in the reaction vessel. The use of internal stirrers is often more effective than external mixing methods like orbital shakers for achieving robust and reproducible kinetics. For larger vessels, consider the use of baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing parameters for your specific reactor geometry.

  • Slower Reagent Addition Rate: The rate at which the BCN-HS-PEG2-bis(PNP) linker is added can significantly impact the outcome of the reaction at scale. A slow, controlled addition is often necessary to maintain optimal stoichiometry and minimize side reactions.

    • Solution: Develop and validate a controlled addition strategy for the linker. This may involve using a syringe pump or a similar automated system to ensure a consistent and reproducible addition rate.

  • Temperature Gradients: In larger reaction volumes, maintaining a uniform temperature can be difficult. Temperature gradients can lead to variations in reaction rates throughout the vessel, contributing to lower overall yield.

    • Solution: Ensure your reaction vessel has an efficient and properly calibrated temperature control system. For very large-scale reactions, a jacketed reactor with circulating fluid is recommended.

  • Increased Hydrolysis of the PNP Ester: The p-Nitrophenyl (PNP) ester is susceptible to hydrolysis, especially at higher pH. At a larger scale, longer reaction and processing times can lead to a greater degree of hydrolysis, reducing the amount of active linker available for conjugation.

    • Solution: Maintain the optimal pH range for the reaction (typically pH 8.0-8.5). Use freshly prepared, amine-free buffers such as phosphate (B84403) or bicarbonate. Minimize the overall reaction time by optimizing other parameters like temperature and reactant concentrations.

Q2: We are seeing an increase in aggregation of our conjugated product at a larger scale. How can we mitigate this?

A2: Aggregation is a common challenge in bioconjugation, particularly when dealing with hydrophobic molecules. The BCN moiety can contribute to the hydrophobicity of the final conjugate.

  • Localized High Concentrations: As mentioned previously, poor mixing can lead to pockets of high conjugate concentration, which can promote aggregation.

    • Solution: Optimize mixing to ensure rapid dispersion of the reactants and the forming conjugate.

  • Hydrophobic Interactions: The cytotoxic drugs often conjugated using this linker can be highly hydrophobic, increasing the propensity for aggregation.

    • Solution: The PEG2 spacer in the BCN-HS-PEG2-bis(PNP) linker is designed to increase hydrophilicity and reduce aggregation. However, if aggregation persists, consider using a linker with a longer PEG chain. Additionally, optimizing the formulation buffer with excipients that reduce protein-protein interactions can be beneficial.

  • Process-Induced Stress: Pumping, filtration, and other downstream processing steps can induce mechanical stress on the conjugate, leading to unfolding and aggregation.

    • Solution: Evaluate and optimize all downstream processing steps to minimize shear stress. This may involve using lower pump speeds or selecting different types of filtration membranes.

Q3: How can we ensure consistent and reproducible results when scaling up our conjugation process?

A3: Consistency and reproducibility are key to successful manufacturing.

  • Process Understanding: A thorough understanding of the critical process parameters (CPPs) is essential.

    • Solution: Employ Design of Experiments (DoE) to systematically investigate the impact of variables such as pH, temperature, reactant stoichiometry, and mixing speed on the critical quality attributes (CQAs) of your conjugate, such as drug-to-antibody ratio (DAR) and aggregate levels.

  • Kinetic Modeling: Understanding the kinetics of both the conjugation reaction and the competing hydrolysis reaction is crucial for predicting performance at scale.

    • Solution: Develop a kinetic model based on small-scale experimental data. This model can then be used to simulate the reaction at a larger scale and identify optimal operating conditions. This approach can significantly reduce the need for costly and time-consuming large-scale experiments.

  • Raw Material Control: The quality and purity of the BCN-HS-PEG2-bis(PNP) linker and the biomolecule are critical.

    • Solution: Establish stringent quality control specifications for all starting materials. Ensure the linker is stored under appropriate conditions (cool and dry) to prevent degradation.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for BCN-HS-PEG2-bis(PNP) conjugations?

A: The reaction between the PNP ester and a primary amine is pH-dependent. The optimal pH is typically between 8.0 and 8.5. At lower pH, the amine is protonated and less reactive. At higher pH, the rate of hydrolysis of the PNP ester increases significantly.

Q: What buffers should I use for this conjugation?

A: It is crucial to use amine-free buffers to avoid competition with your target molecule. Suitable buffers include phosphate, bicarbonate, and HEPES. Avoid buffers containing primary amines, such as Tris.

Q: How stable is the BCN linker moiety?

A: The BCN (bicyclo[6.1.0]nonyne) group is generally stable under typical bioconjugation conditions. However, it can be susceptible to degradation under highly acidic conditions and in the presence of certain reducing agents. Studies have shown that BCN is more stable in the presence of glutathione (B108866) (GSH), a common intracellular reducing agent, compared to other strained alkynes like DBCO.

Q: Are there any known side reactions with the BCN linker?

A: The most notable side reaction of BCN linkers is the thiol-yne reaction with free thiol groups, such as those from cysteine residues in proteins. This can lead to non-specific labeling. If your biomolecule contains free thiols, consider blocking them with a reagent like iodoacetamide (B48618) before performing the conjugation.

Q: How should I purify my conjugate at a large scale?

A: Large-scale purification of bioconjugates typically involves a combination of chromatography techniques. Affinity chromatography (e.g., Protein A for antibodies) can be used for initial capture. Size-exclusion chromatography (SEC) is effective for removing unreacted linker and small molecule impurities. Hydrophobic interaction chromatography (HIC) is often used to separate species with different drug-to-antibody ratios.

Data Presentation

Table 1: Stability of BCN Linker in the Presence of Glutathione (GSH)

LinkerHalf-life in presence of GSH
BCN~6 hours
DBCO~71 minutes

Table 2: Comparative Performance of PNP and TFP Activated Esters

Activated EsterStabilityAcylation Kinetics
p-Nitrophenyl (PNP) EsterSuperior stability under direct radiofluorination conditionsFavorable
2,3,5,6-Tetrafluorophenyl (TFP) EsterLess tolerable of direct radiofluorination conditions-

Experimental Protocols

General Protocol for Large-Scale Antibody Conjugation with BCN-HS-PEG2-bis(PNP)

This protocol provides a general framework. Specific parameters such as antibody concentration, linker stoichiometry, and reaction time should be optimized for each specific application.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).

    • Adjust the antibody concentration to the desired level (typically 5-20 mg/mL).

    • Bring the antibody solution to the target reaction temperature (e.g., 25 °C) in a temperature-controlled reaction vessel with controlled agitation.

  • Linker Preparation:

    • Immediately before use, dissolve the BCN-HS-PEG2-bis(PNP) linker in an anhydrous organic solvent such as DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the stirred antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to avoid antibody denaturation. The addition should be performed at a controlled rate using a syringe pump.

    • Incubate the reaction at the set temperature with continuous, gentle mixing for a predetermined time (e.g., 1-4 hours). Monitor the reaction progress using an appropriate analytical method (e.g., HIC-HPLC to determine the drug-to-antibody ratio).

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., glycine (B1666218) or lysine) to react with any remaining active linker.

  • Purification:

    • Remove unreacted linker and small molecule byproducts using tangential flow filtration (TFF) or size-exclusion chromatography (SEC).

    • Further purify the conjugate to isolate the desired DAR species using preparative hydrophobic interaction chromatography (HIC) if necessary.

  • Formulation and Storage:

    • Buffer exchange the purified conjugate into the final formulation buffer.

    • Sterile filter and store at the recommended temperature (typically 2-8 °C or frozen).

Visualizations

experimental_workflow General Experimental Workflow for BCN-HS-PEG2-bis(PNP) Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Final Product antibody_prep Antibody Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Controlled Addition, Incubation) antibody_prep->conjugation linker_prep Linker Preparation (Dissolve in Anhydrous Solvent) linker_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (SEC, HIC, TFF) quenching->purification analysis Analysis (DAR, Aggregates, Purity) purification->analysis formulation Formulation & Storage analysis->formulation scale_up_challenges Key Challenges in Scaling Up Conjugations scale_up Scale-Up Challenges mixing Mixing & Homogeneity scale_up->mixing temp Temperature Control scale_up->temp addition Reagent Addition Strategy scale_up->addition kinetics Reaction Kinetics scale_up->kinetics purification Downstream Purification scale_up->purification aggregation Product Aggregation scale_up->aggregation mixing->kinetics impacts mixing->aggregation impacts temp->kinetics impacts addition->kinetics impacts purification->aggregation can cause

Removing unreacted BCN-HS-PEG2-bis(PNP) from final product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted BCN-HS-PEG2-bis(PNP) from their final bioconjugate products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted BCN-HS-PEG2-bis(PNP)?

A1: The most effective methods for removing small molecule impurities like unreacted BCN-HS-PEG2-bis(PNP) from larger bioconjugates are based on size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size as they pass through a column packed with porous beads.[1][2] Larger molecules, such as your bioconjugate, will elute first, while smaller molecules like the unreacted linker are temporarily trapped in the pores and elute later.[3]

  • Tangential Flow Filtration (TFF): TFF, also referred to as cross-flow filtration, is a rapid and scalable method for separating molecules based on size using a semi-permeable membrane.[4] The reaction mixture is passed tangentially across the membrane surface, allowing the smaller unreacted linker to pass through while retaining the larger bioconjugate.[4] This technique is particularly useful for processing larger sample volumes.[4]

  • Dialysis: This traditional method involves the use of a semi-permeable membrane to separate molecules in solution.[5][6] The reaction mixture is placed inside a dialysis bag or cassette with a specific molecular weight cutoff (MWCO), which is then placed in a large volume of buffer. The unreacted linker diffuses out of the bag into the buffer, while the larger bioconjugate is retained.[5]

Q2: How do I choose the right purification method for my experiment?

A2: The choice of purification method depends on several factors, including the scale of your experiment, the properties of your bioconjugate, and the required purity of your final product.

  • For small-scale purifications and high resolution, Size Exclusion Chromatography (SEC) is often the preferred method.[2]

  • For larger-scale purifications and faster processing times, Tangential Flow Filtration (TFF) is a more suitable option.[4][7]

  • For simple desalting or buffer exchange, and when time is not a critical factor, dialysis can be a cost-effective choice.[5]

Q3: What is the molecular weight of BCN-HS-PEG2-bis(PNP) and why is it important?

A3: The molecular weight of BCN-HS-PEG2-bis(PNP) is approximately 821.76 g/mol .[8][9] Knowing the molecular weight of the unreacted linker is crucial for selecting the appropriate pore size for your SEC column or the correct molecular weight cutoff (MWCO) for your TFF or dialysis membrane to ensure effective separation from your much larger bioconjugate.

Troubleshooting Guides

Issue 1: Unreacted linker is still present in the final product after purification.

Possible Cause Troubleshooting Step
Incorrect MWCO or pore size selection For dialysis or TFF, ensure the membrane's Molecular Weight Cutoff (MWCO) is at least 10-20 times smaller than the molecular weight of your bioconjugate but significantly larger than the 821.8 g/mol of the linker. For SEC, select a column with a fractionation range appropriate for separating small molecules from your large bioconjugate.[10]
Insufficient dialysis time or buffer exchange If using dialysis, increase the dialysis time and perform multiple buffer exchanges to drive the equilibrium towards the removal of the small molecule.[11] A common practice is to dialyze for several hours to overnight with at least two to three buffer changes.
Column overloading in SEC Overloading the SEC column can lead to poor separation. Reduce the sample volume or concentration to ensure it does not exceed the column's capacity, which is typically 1-2% of the total column volume for optimal resolution.
Inadequate diavolumes in TFF During TFF, ensure a sufficient number of diavolumes (buffer exchanges) are performed to wash out the unreacted linker. Typically, 5-10 diavolumes are recommended for efficient removal of small molecules.

Issue 2: Low recovery of the final bioconjugate product.

Possible Cause Troubleshooting Step
Non-specific binding to the purification matrix For SEC, ensure the use of a well-packed, high-quality column and an appropriate buffer to minimize interactions between your bioconjugate and the stationary phase.[1] For TFF and dialysis, some protein loss can occur due to binding to the membrane surface. Consider using membranes with low protein-binding properties.
Precipitation of the bioconjugate The buffer composition is critical. Ensure the pH and ionic strength of the buffer used during purification are compatible with the stability of your bioconjugate to prevent aggregation and precipitation.
Incorrect MWCO selection leading to product loss If the MWCO of the dialysis or TFF membrane is too close to the molecular weight of your bioconjugate, you may lose some of your product. Select an MWCO that is significantly smaller than your product's molecular weight.

Data Presentation

Parameter Value Significance
Molecular Weight of BCN-HS-PEG2-bis(PNP) ~821.8 g/mol [8][9]Critical for selecting the appropriate MWCO for dialysis/TFF or the correct column for SEC to ensure effective separation from the larger bioconjugate.
Recommended Dialysis/TFF MWCO >10 kDaA general guideline to ensure retention of most protein and antibody-based bioconjugates while allowing the small linker to pass through. The exact MWCO should be chosen based on the size of the specific bioconjugate.
SEC Column Type Gel Filtration (e.g., Sephadex G-25, Superdex 75)These types of resins are designed for desalting and separating small molecules from larger proteins and bioconjugates.[10]

Experimental Protocols

Detailed Methodology for Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for removing unreacted BCN-HS-PEG2-bis(PNP) using SEC. The specific column, flow rate, and buffer will need to be optimized for your particular bioconjugate.

  • Column Selection: Choose an SEC column with a fractionation range suitable for separating small molecules (like the ~822 g/mol linker) from your significantly larger bioconjugate. For many protein-based bioconjugates, a column like a Sephadex G-25 or a similar desalting column is appropriate.[10]

  • System Equilibration: Equilibrate the SEC column with a buffer that is compatible with your bioconjugate's stability. A common choice is a phosphate-buffered saline (PBS) solution. Run at least two column volumes of the buffer through the system to ensure it is fully equilibrated.

  • Sample Preparation: If necessary, concentrate your reaction mixture. Ensure the sample is clear and free of any precipitates by centrifuging or filtering it through a 0.22 µm filter.

  • Sample Loading: Inject your sample onto the column. The sample volume should not exceed the manufacturer's recommendation for the chosen column to achieve optimal separation (typically 1-5% of the column volume).

  • Elution: Begin the elution with the equilibration buffer at a pre-determined flow rate. The larger bioconjugate molecules will travel through the column more quickly and elute first. The smaller, unreacted BCN-HS-PEG2-bis(PNP) molecules will enter the pores of the chromatography media and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The size of the fractions will depend on the resolution required.

  • Analysis: Analyze the collected fractions using a method such as UV-Vis spectroscopy (monitoring at 280 nm for protein and potentially a lower wavelength for the linker). Pool the fractions containing your purified bioconjugate.

  • Column Regeneration and Storage: After the run, wash the column with several column volumes of the equilibration buffer or a recommended cleaning solution. Store the column according to the manufacturer's instructions.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_purification Purification Method cluster_sec SEC Troubleshooting cluster_tff_dialysis TFF/Dialysis Troubleshooting cluster_end Resolution start Unreacted Linker Detected in Final Product method Which purification method was used? start->method sec_check Check SEC Parameters method->sec_check SEC tff_check Check TFF/Dialysis Parameters method->tff_check TFF or Dialysis sec_pore Is the column's fractionation range appropriate? sec_check->sec_pore sec_load Was the column overloaded? sec_pore->sec_load Yes sec_adjust_pore Select a column with a smaller pore size or desalting media. sec_pore->sec_adjust_pore No sec_adjust_load Reduce sample volume or concentration. sec_load->sec_adjust_load Yes end_node Re-purify and Analyze sec_load->end_node No sec_adjust_pore->end_node sec_adjust_load->end_node mwco_check Is the MWCO appropriate? tff_check->mwco_check time_check Was dialysis time/number of diavolumes sufficient? mwco_check->time_check Yes mwco_adjust Select a membrane with a smaller MWCO. mwco_check->mwco_adjust No time_adjust Increase dialysis time/buffer exchanges or number of diavolumes. time_check->time_adjust Yes time_check->end_node No mwco_adjust->end_node time_adjust->end_node

Caption: Troubleshooting workflow for removing unreacted linker.

ExperimentalWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Collection cluster_final Final Product start Crude Reaction Mixture prep_sample Sample Preparation (e.g., Centrifugation/Filtration) start->prep_sample purification_step Size-Based Purification (SEC, TFF, or Dialysis) prep_sample->purification_step fraction_collection Fraction Collection purification_step->fraction_collection analysis Analysis of Fractions (e.g., UV-Vis) fraction_collection->analysis analysis->fraction_collection Continue Collection pool Pool Fractions with Purified Product analysis->pool Product Detected end_product Purified Bioconjugate pool->end_product

Caption: General experimental workflow for purification.

References

Technical Support Center: Purity Assessment of BCN-HS-PEG2-bis(PNP) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the purity assessment of BCN-HS-PEG2-bis(PNP) and its subsequent bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of BCN-HS-PEG2-bis(PNP) conjugates?

A1: The purity of PEGylated bioconjugates is typically assessed using a combination of chromatographic and spectrometric techniques to separate and identify the conjugate from unreacted starting materials and byproducts. The most common methods include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] Specifically, Size-Exclusion Chromatography (SEC-HPLC) is used to separate based on size (e.g., aggregates vs. monomer), while Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the conjugate and identifying impurities.[3][4] For detailed structural confirmation and to quantify the degree of substitution, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[5][6]

Q2: What are the common impurities expected in a BCN-HS-PEG2-bis(PNP) conjugation reaction?

A2: During a typical conjugation reaction involving an amine-containing biomolecule (e.g., a protein or peptide), several impurities can arise:

  • Unreacted Biomolecule: The original, unconjugated protein or peptide.

  • Unreacted BCN-HS-PEG2-bis(PNP): The starting linker reagent.

  • Hydrolyzed Reagent: The p-nitrophenyl (PNP) carbonate groups are susceptible to hydrolysis, which creates an inactive linker that can no longer react with the target biomolecule.

  • Aggregates: High molecular weight species formed by intermolecular crosslinking or non-specific interactions, which can be an issue with hydrophobic conjugates.[7]

  • Partially Conjugated Species: If the target biomolecule has multiple reaction sites, you may see species with varying numbers of linkers attached.

Q3: How is HPLC used to determine the purity of the final conjugate?

A3: HPLC is a cornerstone technique for purity assessment.[1]

  • Size-Exclusion HPLC (SEC-HPLC): This method is ideal for separating high molecular weight impurities, such as aggregates, from the desired monomeric conjugate.[2] It is also used to quantify the remaining unconjugated protein if there is a significant size difference.[8]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It is effective at resolving the final conjugate from the unreacted (and often more hydrophobic) starting biomolecule and the small molecule linker.[1] Optimizing the gradient and mobile phase is crucial for achieving good resolution.[7]

Q4: What is the role of Mass Spectrometry (MS) in this analysis?

A4: Mass spectrometry is essential for confirming the identity and integrity of the conjugate.[9] When coupled with LC (LC-MS), it provides the molecular weight of the species eluting from the HPLC column.[3] This allows for unambiguous confirmation of the desired conjugate's mass, which will be the mass of the starting biomolecule plus the mass of the attached BCN-HS-PEG2 linker. MS can also identify impurities by their mass, such as unreacted protein or byproducts from side reactions.[4] Deconvolution of the mass spectrum is often required, especially for large, heterogeneous PEGylated molecules.[3][4]

Q5: Can ¹H NMR spectroscopy be used for purity assessment?

A5: Yes, ¹H NMR spectroscopy is a powerful tool, particularly for characterizing the linker itself and for quantifying the degree of substitution on the final conjugate.[5][10] By integrating the signals from the protons on the BCN group, the PEG spacer, and the aromatic PNP groups against a known standard, one can confirm the structure of the initial reagent. For the final conjugate, the disappearance of signals corresponding to the PNP leaving group and the appearance of new signals can confirm successful conjugation.[6][11] It is also highly effective for determining the molecular weight and purity of the PEG starting material.[5][12]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to separate the BCN-HS-PEG2-bis(PNP) conjugate from the unconjugated starting materials based on hydrophobicity.

  • Equipment and Reagents:

    • HPLC system with a UV detector

    • C8 or C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample dissolved in Mobile Phase A

  • Methodology:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10-20 µL of the sample (concentration ~1 mg/mL).

    • Run a linear gradient to elute the components.

    • Monitor the elution profile at 220 nm and 280 nm (for proteins).

    • Calculate the purity by integrating the peak areas. The area of the desired conjugate peak divided by the total area of all peaks gives the percent purity.

RP-HPLC Gradient Parameters
Time (min) % Mobile Phase B
0 - 55
5 - 355 to 95 (linear gradient)
35 - 4095
40 - 4595 to 5 (linear gradient)
45 - 505 (re-equilibration)
Protocol 2: Analysis of Aggregates by Size-Exclusion HPLC (SEC-HPLC)

This protocol separates molecules based on their hydrodynamic radius and is the preferred method for quantifying high molecular weight aggregates.[2]

  • Equipment and Reagents:

    • HPLC system with a UV or Refractive Index (RI) detector[8]

    • SEC analytical column (e.g., 7.8 x 300 mm, 2.7 µm)[2]

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

    • Sample in the mobile phase buffer

  • Methodology:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject 20-50 µL of the sample (~1-2 mg/mL).

    • Run the analysis isocratically for approximately 30 minutes.

    • Monitor the elution at 280 nm. Aggregates will elute first, followed by the monomeric conjugate, and then smaller molecules.

    • Determine the percentage of aggregates by comparing the peak area of the aggregate peaks to the total peak area.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Multiple peaks in RP-HPLC chromatogram 1. Incomplete reaction (unreacted starting material).2. Presence of hydrolyzed linker.3. Formation of side-products or isomers.4. Sample degradation.1. Confirm peak identities using LC-MS.[3]2. Optimize reaction conditions (e.g., pH, molar ratio, time).3. Use a shallower gradient in your HPLC method to improve resolution.[7]4. Ensure the sample is freshly prepared and stored properly.
Broad or tailing peaks in SEC-HPLC 1. Secondary hydrophobic interactions between the conjugate and the column stationary phase.[7]2. Column overloading.3. Poor column condition.1. Add a small amount of organic modifier (e.g., 5-10% isopropanol (B130326) or acetonitrile) to the mobile phase.[13]2. Reduce the sample concentration or injection volume.3. Check column performance with a standard protein.
Complex and uninterpretable Mass Spectrum 1. High degree of heterogeneity in the sample.2. Multiple charge states of the analyte, leading to spectral congestion.[4]3. Presence of salts or other non-volatile components.1. Use high-resolution mass spectrometry for better mass accuracy.[3]2. Employ charge deconvolution software to simplify the spectrum.[4]3. Consider post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) to reduce charge state complexity.[14]4. Ensure the sample is desalted before MS analysis.
Low recovery of the conjugate from HPLC 1. Irreversible binding of the hydrophobic conjugate to the column.2. Precipitation of the conjugate on the column.1. For RP-HPLC, try a different stationary phase (e.g., C4 instead of C18) or a different organic solvent (e.g., isopropanol).2. Decrease the sample load on the column.[7]3. Ensure the sample is fully solubilized in the injection solvent.

Visualizations

Purity_Assessment_Workflow Workflow for Purity Assessment of Conjugates Crude Crude Conjugation Product SEC 1. SEC-HPLC (Assess Aggregation) Crude->SEC Initial Screen RP_HPLC 2. RP-HPLC (Assess Purity from Reactants) SEC->RP_HPLC Monomer Fraction LCMS 3. LC-MS (Confirm Mass & Identity) RP_HPLC->LCMS Purity > 95% NMR 4. NMR (Optional) (Structural Confirmation) LCMS->NMR Final Pure Conjugate (Characterized) LCMS->Final NMR->Final

Caption: General experimental workflow for conjugate purity assessment.

HPLC_Troubleshooting Troubleshooting Guide for Unexpected HPLC Peaks Start Unexpected Peak(s) in Chromatogram CheckMass Analyze by LC-MS Start->CheckMass MassMatch Does Mass Match Expected Species? CheckMass->MassMatch Unreacted Impurity is Unreacted Starting Material MassMatch->Unreacted Yes Byproduct Impurity is a Side-Product/Degradant MassMatch->Byproduct No OptimizeReaction Action: Optimize Reaction Conditions Unreacted->OptimizeReaction OptimizePurification Action: Optimize Purification Method Byproduct->OptimizePurification

Caption: Troubleshooting logic for identifying unknown HPLC peaks.

References

Validation & Comparative

A Comparative Guide to BCN-HS-PEG2-bis(PNP) and Other ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This guide provides an objective comparison of the BCN-HS-PEG2-bis(PNP) linker with other commonly used ADC linkers, supported by a synthesis of available data and detailed experimental methodologies.

Introduction to ADC Linkers

An ADC is composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker's role is multifaceted: it must be stable enough to prevent premature payload release in systemic circulation, yet efficiently release the active drug upon reaching the target tumor cell. Linkers are broadly categorized as cleavable or non-cleavable, with each type offering distinct advantages and disadvantages.

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for advanced ADC development. It features a bicyclononyne (BCN) group for site-specific antibody conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a short polyethylene (B3416737) glycol (PEG2) spacer to enhance hydrophilicity, and two p-nitrophenyl (PNP) activated carbonate groups for efficient payload attachment. This linker is typically used to conjugate payloads that are themselves attached to a cleavable unit, such as the widely used valine-citrulline-p-aminobenzylcarbamate (vc-PABC) system.

Comparative Analysis of ADC Linkers

The performance of an ADC is critically dependent on the linker technology employed. Below is a comparison of BCN-HS-PEG2-bis(PNP)-based linkers with other common linker types.

FeatureBCN-HS-PEG2-bis(PNP) with vc-PABCMaleimide-Based (e.g., MC-vc-PABC)Thioether (Non-Cleavable, e.g., SMCC)
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Michael AdditionMichael Addition
Conjugation Site Site-specific (engineered azide (B81097) group)Cysteine (native or engineered)Cysteine (native or engineered)
Homogeneity (DAR) High (typically DAR 2 or 4)Low to Medium (heterogeneous mixture)Low to Medium (heterogeneous mixture)
Plasma Stability High (stable triazole linkage)Moderate (succinimide ring susceptible to retro-Michael reaction)High (stable thioether bond)
Payload Release Mechanism Cleavable (e.g., enzymatic cleavage of vc)Cleavable (e.g., enzymatic cleavage of vc)Non-cleavable (antibody degradation in lysosome)
Bystander Effect Yes (with membrane-permeable payloads)Yes (with membrane-permeable payloads)Limited to no
Hydrophilicity High (due to PEG spacer)Moderate to LowLow
Potential for Aggregation LowModerate to HighModerate

Performance Data Summary

While direct head-to-head studies for BCN-HS-PEG2-bis(PNP) are not extensively published, the following table summarizes expected performance based on the characteristics of its components and data from similar linker technologies.

ParameterBCN-HS-PEG2-bis(PNP)-vc-MMAE ADCMaleimide-vc-MMAE ADCSMCC-DM1 ADC
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR 2.0)Heterogeneous (average DAR ~3.5-4.0)Heterogeneous (average DAR ~3.5)
In Vitro Plasma Stability (% intact ADC after 7 days) >95%80-90% (potential for drug loss)>95%
In Vitro Cytotoxicity (IC50) Potent (sub-nanomolar)Potent (sub-nanomolar)Potent (sub-nanomolar)
In Vivo Efficacy High, potentially improved therapeutic index due to homogeneity and stabilityHigh, but can be limited by heterogeneity and instabilityHigh, but limited by lack of bystander effect
Off-target Toxicity Potentially lower due to high stability and homogeneityCan be higher due to premature drug releaseLower due to high stability, but payload metabolite can have off-target effects

Experimental Protocols

Detailed methodologies for key experiments in ADC development and characterization are provided below.

Protocol 1: ADC Conjugation via SPAAC using BCN-HS-PEG2-bis(PNP)

Objective: To conjugate an azide-modified monoclonal antibody with a drug-linker complex prepared using BCN-HS-PEG2-bis(PNP).

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS), pH 7.4.

  • BCN-HS-PEG2-bis(PNP).

  • Amine-containing drug-linker precursor (e.g., H2N-vc-PABC-MMAE).

  • Anhydrous dimethylformamide (DMF).

  • Diisopropylethylamine (DIPEA).

  • Desalting columns (e.g., Sephadex G-25).

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis.

Procedure:

  • Preparation of the BCN-activated drug-linker: a. Dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMF. b. Add the amine-containing drug-linker precursor (1 equivalent) and DIPEA (2-3 equivalents). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Purify the resulting BCN-drug-linker complex by reverse-phase HPLC.

  • Antibody-Drug Conjugation (SPAAC Reaction): a. Prepare the azide-functionalized antibody in PBS at a concentration of 5-10 mg/mL. b. Dissolve the purified BCN-drug-linker complex in a minimal amount of a compatible organic solvent (e.g., DMSO). c. Add the BCN-drug-linker solution to the antibody solution at a 5-10 fold molar excess. d. Incubate the reaction mixture at room temperature for 4-16 hours.

  • Purification and Characterization: a. Remove excess drug-linker by passing the reaction mixture through a desalting column equilibrated with PBS. b. Concentrate the purified ADC using an appropriate centrifugal filter device. c. Determine the drug-to-antibody ratio (DAR) by HIC-HPLC and/or UV-Vis spectroscopy. d. Assess ADC purity and aggregation by size-exclusion chromatography (SEC-HPLC).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma.

Materials:

  • Purified ADC.

  • Human, mouse, or rat plasma.

  • PBS, pH 7.4.

  • Incubator at 37°C.

  • LC-MS system.

  • Protein A or G affinity resin.

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.

  • To measure intact ADC and average DAR, capture the ADC from the plasma using Protein A/G affinity resin.

  • Wash the resin to remove plasma proteins.

  • Elute the ADC and analyze by LC-MS to determine the distribution of different DAR species over time. A decrease in the average DAR indicates drug loss.

  • To measure released payload, precipitate plasma proteins from the aliquots using a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of free payload.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Purified ADC and unconjugated payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated payload, and a non-targeting control ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC/drug dilutions.

  • Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value for each compound.

Visualizations

Logical Relationship of ADC Linker Properties

ADC_Linker_Properties cluster_Linker Linker Technology cluster_Properties Performance Characteristics BCN-HS-PEG2 BCN-HS-PEG2 Homogeneity Homogeneity BCN-HS-PEG2->Homogeneity Stability Stability BCN-HS-PEG2->Stability Maleimide Maleimide Maleimide->Homogeneity Lower Maleimide->Stability Lower Non-Cleavable Non-Cleavable Non-Cleavable->Stability Efficacy Efficacy Homogeneity->Efficacy Safety Safety Homogeneity->Safety Stability->Efficacy Stability->Safety

Caption: Impact of linker technology on key ADC performance characteristics.

Experimental Workflow for ADC Production and Evaluation

ADC_Workflow cluster_Production ADC Production cluster_Characterization Characterization cluster_Evaluation Performance Evaluation mAb-N3 Azide-modified mAb Conjugation SPAAC Conjugation mAb-N3->Conjugation BCN_Linker BCN-Drug Linker Synthesis BCN_Linker->Conjugation Purification Purification (SEC/Desalting) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Purity Purity/Aggregation (SEC) Purification->Purity Stability_Assay Plasma Stability Purity->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Purity->Cytotoxicity_Assay InVivo_Studies In Vivo Efficacy Cytotoxicity_Assay->InVivo_Studies

Caption: General workflow for ADC production and preclinical evaluation.

Conclusion

The BCN-HS-PEG2-bis(PNP) linker represents an advanced technology for the development of next-generation ADCs. Its capacity for site-specific conjugation via SPAAC leads to homogeneous ADCs with a defined DAR, which is a significant advantage over traditional stochastic conjugation methods. The inclusion of a PEG spacer is expected to improve the pharmacokinetic profile and reduce aggregation. When combined with a cleavable unit like vc-PABC, it allows for efficient, tumor-specific payload release. While direct comparative data is limited, the chemical properties of BCN-HS-PEG2-bis(PNP) suggest the potential for producing ADCs with an improved therapeutic index, characterized by enhanced stability, efficacy, and safety compared to ADCs constructed with conventional linkers. The choice of linker remains highly dependent on the specific antibody, payload, and target indication, and should be guided by comprehensive experimental evaluation.

A Head-to-Head Comparison: BCN-HS-PEG2-bis(PNP) vs. DBCO-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), relies heavily on the choice of chemical linkers. These linkers are critical in covalently attaching a payload, such as a cytotoxic drug, to a biomolecule, like an antibody. The properties of the linker significantly influence the stability, efficacy, and overall performance of the resulting bioconjugate. This guide provides an in-depth, objective comparison between BCN-HS-PEG2-bis(PNP), a bicyclo[6.1.0]nonyne (BCN)-based linker, and dibenzocyclooctyne (DBCO)-based linkers, focusing on their performance in the context of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.

Executive Summary

Both BCN and DBCO linkers are instrumental in SPAAC reactions, enabling the efficient and specific conjugation of molecules without the need for cytotoxic copper catalysts. However, they possess distinct characteristics that make them suitable for different applications. Generally, DBCO linkers are known for their faster reaction kinetics with a broad range of azides due to higher ring strain. In contrast, BCN linkers offer advantages in terms of smaller size, lower lipophilicity, and enhanced stability in reducing environments. The choice between these two powerful tools is therefore application-dependent, requiring a careful consideration of the experimental goals and conditions.

Performance Comparison: BCN vs. DBCO

The selection of an appropriate linker is a critical step in the design of bioconjugates. The following tables provide a quantitative comparison of key performance parameters between BCN and DBCO-based linkers.

ParameterBCN-Based LinkersDBCO-Based LinkersKey Considerations & References
Reaction Kinetics (Second-Order Rate Constants with Benzyl Azide) ~0.07 M⁻¹s⁻¹~0.24 M⁻¹s⁻¹DBCO generally exhibits 3-4 times faster kinetics with simple alkyl azides.[1][2]
Reaction Kinetics (with Aromatic Azides) Can be significantly faster than with alkyl azidesSlower than with alkyl azidesBCN's reactivity is highly dependent on the electronic properties of the azide; it can be faster than DBCO with electron-deficient aromatic azides.[2]
Stability in Reducing Environments (e.g., presence of TCEP or GSH) More stableLess stable, can be degradedBCN's stability is a significant advantage when working with molecules that require a reducing environment, such as antibodies.[1][3]
Lipophilicity LowerHigherThe lower lipophilicity of BCN can improve the solubility and reduce aggregation of the final bioconjugate.[1][3]
Size SmallerLargerThe compact structure of BCN can minimize steric hindrance during conjugation.[1]
Symmetry SymmetricAsymmetricThe symmetry of the BCN core prevents the formation of stereoisomers upon conjugation, leading to a more homogeneous product.[2]

Chemical Reactivity and Specificity

The core of this comparison lies in the SPAAC reaction. The reactivity of the strained alkyne (BCN or DBCO) with an azide-modified molecule dictates the efficiency and speed of the conjugation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_0 BCN Pathway cluster_1 DBCO Pathway BCN BCN-Linker BCN_Product Stable Triazole Linkage (Homogeneous Product) BCN->BCN_Product + Azide1 Azide-Payload Azide1->BCN_Product DBCO DBCO-Linker DBCO_Product Stable Triazole Linkage (Mixture of Regioisomers) DBCO->DBCO_Product + Azide2 Azide-Payload Azide2->DBCO_Product

Figure 1: SPAAC reaction pathways for BCN and DBCO linkers.

The BCN-HS-PEG2-bis(PNP) linker features two p-nitrophenyl (PNP) activated ester groups. These are highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-containing payloads. This allows for a two-step conjugation strategy: first, the payload is attached to the linker via the PNP ester, and then the BCN moiety is used for the SPAAC reaction with an azide-modified biomolecule. A comparable DBCO-based linker would similarly utilize a PNP ester for payload attachment.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results in bioconjugation. The following protocols outline a comparative study for the generation and evaluation of an antibody-drug conjugate (ADC) using a BCN-PNP and a comparable DBCO-PNP linker.

Protocol 1: Preparation of Linker-Payload Conjugates

Objective: To conjugate an amine-containing cytotoxic payload (e.g., MMAE) to the BCN-HS-PEG2-bis(PNP) and a comparable DBCO-PEG-PNP linker.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • DBCO-PEG-PNP (e.g., DBCO-PEG4-Val-Cit-PAB-PNP)

  • Amine-containing payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the BCN or DBCO linker in anhydrous DMF to a concentration of 10 mM.

  • Dissolve the amine-containing payload in anhydrous DMF to a concentration of 20 mM.

  • In a clean, dry reaction vial, add 1 equivalent of the linker solution.

  • Add 1.2 equivalents of the payload solution to the linker solution.

  • Add 2 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.

  • Lyophilize the purified product and store at -20°C.

Protocol 2: Conjugation of Linker-Payload to an Azide-Modified Antibody

Objective: To conjugate the BCN-payload and DBCO-payload to an azide-modified antibody (e.g., Trastuzumab).

Materials:

  • Azide-modified antibody (prepared using standard protocols) in PBS, pH 7.4

  • BCN-payload and DBCO-payload conjugates (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a solution of the azide-modified antibody at a concentration of 5-10 mg/mL in PBS.

  • Dissolve the BCN-payload and DBCO-payload conjugates in a minimal amount of DMSO to prepare 10 mM stock solutions.

  • In separate reaction tubes, add the azide-modified antibody.

  • Add a 3-5 fold molar excess of the BCN-payload or DBCO-payload stock solution to the respective antibody solutions. The final DMSO concentration should be below 10%.

  • Incubate the reactions at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.

  • Purify the resulting ADCs using a size-exclusion chromatography column to remove excess linker-payload.

  • Characterize the ADCs to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To compare the in vitro efficacy of the BCN-ADC and DBCO-ADC on a target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

Materials:

  • Target cancer cell line (e.g., SK-BR-3) and a control cell line (e.g., HER2-negative MCF-7)

  • Complete cell culture medium

  • BCN-ADC and DBCO-ADC (from Protocol 2)

  • Free cytotoxic payload as a positive control

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the BCN-ADC, DBCO-ADC, and the free payload in complete cell culture medium.

  • Treat the cells with the serially diluted ADCs and controls. Include untreated cells as a negative control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Measure cell viability according to the manufacturer's instructions for the chosen reagent.

  • Plot the cell viability against the concentration of the ADC or payload and determine the IC50 value for each.

Visualizing the Experimental Workflow and Biological Context

Understanding the experimental process and the biological context is crucial for interpreting the results of a comparative study.

Comparative ADC Synthesis and Evaluation Workflow cluster_0 Linker-Payload Synthesis cluster_1 ADC Generation (SPAAC) cluster_2 Purification & Characterization cluster_3 In Vitro Evaluation BCN_Linker BCN-HS-PEG2-bis(PNP) BCN_Payload BCN-Payload Conjugate BCN_Linker->BCN_Payload DBCO_Linker DBCO-PEG-PNP DBCO_Payload DBCO-Payload Conjugate DBCO_Linker->DBCO_Payload Payload Amine-Payload (e.g., MMAE) Payload->BCN_Payload Payload->DBCO_Payload BCN_ADC BCN-ADC BCN_Payload->BCN_ADC DBCO_ADC DBCO-ADC DBCO_Payload->DBCO_ADC Azide_Ab Azide-Modified Antibody Azide_Ab->BCN_ADC Azide_Ab->DBCO_ADC Purification Size-Exclusion Chromatography BCN_ADC->Purification DBCO_ADC->Purification Characterization DAR Determination (HIC/UV-Vis) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity

Figure 2: Workflow for the comparative synthesis and evaluation of ADCs.

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell by targeting a specific cell surface antigen, such as HER2 in breast cancer. Upon binding to the receptor, the ADC is internalized, and the payload is released, leading to cell death.

HER2 Signaling Pathway and ADC Mechanism of Action cluster_0 Cell Surface cluster_1 Internalization & Trafficking cluster_2 Payload Release & Action cluster_3 Downstream Signaling (Inhibited by ADC) ADC ADC (Antibody-Linker-Payload) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis PI3K->Apoptosis Inhibition of Apoptosis RAS->Apoptosis Promotion of Proliferation

Figure 3: ADC targeting the HER2 signaling pathway.

Conclusion

The choice between BCN-HS-PEG2-bis(PNP) and DBCO-based linkers is a critical decision in the design of bioconjugates. DBCO linkers are often the preferred choice when rapid reaction kinetics are paramount. However, for applications where stability in reducing environments, lower hydrophobicity, and smaller size are critical, BCN-based linkers present a superior alternative. By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals in the development of novel therapeutics and research tools. The provided protocols offer a framework for conducting a direct, data-driven comparison to inform this important decision.

References

A Head-to-Head Comparison of BCN-HS-PEG2-bis(PNP) and SMCC Linkers for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic window. This guide provides an objective, data-driven comparison of two distinct linker technologies: the site-specific, click-chemistry-based BCN-HS-PEG2-bis(PNP) linker and the conventional, non-cleavable SMCC linker.

Introduction to the Linkers

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established heterobifunctional crosslinker widely used in the development of ADCs.[1][2] It facilitates the stochastic conjugation of payloads to antibodies by reacting with the primary amines of lysine (B10760008) residues via its N-hydroxysuccinimide (NHS) ester and with thiol groups on the payload via its maleimide (B117702) group.[3][4] This results in a stable, non-cleavable thioether bond, ensuring that the payload is only released upon lysosomal degradation of the antibody within the target cell.[2] A notable example of an ADC utilizing a similar non-cleavable linker is ado-trastuzumab emtansine (Kadcyla®).[2]

BCN-HS-PEG2-bis(PNP) represents a more modern approach to ADC construction, enabling site-specific conjugation. The key components of this linker are:

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide (B81097) groups through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."[5] This allows for the precise attachment of the linker to an antibody that has been engineered to contain an azide group.

  • PEG2 (Polyethylene glycol, 2 units): A short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.

  • bis(PNP) (bis-p-nitrophenyl carbonate): Two reactive p-nitrophenyl carbonate groups that can form stable carbamate (B1207046) bonds with amine-containing payloads or linker-payload intermediates.[6]

The primary advantage of the BCN-based approach is the potential to create homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), which can lead to improved pharmacokinetics and a wider therapeutic index.[1]

Comparative Performance Data

Direct head-to-head experimental data for BCN-HS-PEG2-bis(PNP) versus SMCC is limited in publicly available literature. However, a robust comparison can be drawn from studies evaluating site-specific conjugation methods (analogous to the BCN approach) against stochastic lysine conjugation (the SMCC method).

Table 1: General Performance Characteristics of Site-Specific (BCN-based) vs. Stochastic (SMCC-based) ADCs

FeatureSite-Specific Conjugation (BCN-based)Stochastic Conjugation (SMCC-based)Citation(s)
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR of 2.0)Heterogeneous (mixture of DARs, e.g., 0-8)[1][4]
Pharmacokinetics (PK) Generally improved, more predictable PK profile, longer half-life, and lower clearance.More complex and less predictable PK due to heterogeneity. High DAR species may clear faster.[1][7]
Stability Improved in vivo stability with reduced deconjugation.Can be susceptible to retro-Michael elimination of the maleimide, leading to some drug loss.[1][8]
Efficacy Can be more, less, or equally effective depending on the antibody, payload, and tumor model.Efficacy is well-established but can be limited by the therapeutic window.[9][10][11]
Therapeutic Index Often wider due to improved tolerability and predictable PK.Can be narrower due to off-target toxicity from heterogeneous species.[7][10]

Table 2: Representative In Vivo Efficacy Data from Comparative Studies

Study ContextSite-Specific ADCLysine-Conjugated ADCOutcomeCitation(s)
Anti-FRα ADC with DM1 payload in KB xenograft modelLess active~2-fold more active on a molar payload basisLysine-conjugated ADC showed superior activity in this specific context.[11]
anti-HER2 ADC with tubulysin (B8622420) payload in N87 gastric xenograft modelImproved efficacyLess efficaciousSite-specific ADC demonstrated superior efficacy.[1]
ADCs with DGN549 payload (DNA alkylator)More active or comparably active depending on the antibody and model.Less active or comparably active.Site-specific ADC was at least as active, and in some cases more active, than the lysine-linked ADC.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. Below are generalized protocols for key experiments.

Protocol 1: Site-Specific Antibody Conjugation via BCN-Azide Click Chemistry

This protocol involves two main stages: the introduction of an azide group onto the antibody and the subsequent click reaction with a BCN-containing linker.

A. Introduction of Azide Groups onto the Antibody (Chemoenzymatic Method)

  • Deglycosylation: Incubate the antibody (e.g., Trastuzumab) with the enzyme EndoS2 at a 1:10 molar ratio (enzyme:antibody) in PBS at 37°C for 4 hours. This removes terminal N-acetylglucosamine (GlcNAc) and fucose residues.[5]

  • Azide Installation: To the deglycosylated antibody, add Galactosyltransferase to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM. Incubate at 30°C for 12-18 hours.[5]

  • Purification: Purify the resulting azide-modified antibody using a Protein A affinity column to remove enzymes and excess reagents.[5]

B. Conjugation of BCN-Linker-Payload to Azide-Modified Antibody

  • Preparation: Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. Dissolve the BCN-linker-payload construct in a compatible organic solvent like DMSO.

  • SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the BCN-linker-payload solution to the azide-modified antibody.[12]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The temperature can be increased to 37°C to accelerate the reaction.[12]

  • Purification: Remove excess unreacted linker-payload using size-exclusion chromatography (SEC) or dialysis.[12]

Protocol 2: Stochastic Antibody Conjugation via SMCC Chemistry

This is a two-step process that first activates the antibody with SMCC and then conjugates the payload.

A. Antibody Activation with SMCC

  • Preparation: Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2) to a concentration of 1-10 mg/mL.[3]

  • SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of approximately 10 mM.[13]

  • Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody. Incubate for 30-60 minutes at room temperature.[3][13]

  • Purification: Remove excess SMCC using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with the same phosphate buffer.[3]

B. Conjugation of Thiolated Payload to Activated Antibody

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO).

  • Conjugation: Immediately add the payload solution to the purified, maleimide-activated antibody. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
  • Method: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR and the distribution of drug-loaded species.

  • Column: Use a HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.95.

  • Mobile Phase B: 20 mM sodium phosphate, pH 6.95.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B to elute the different ADC species. Species with higher DAR are more hydrophobic and will elute later.

  • Analysis: The average DAR is calculated from the peak areas of the different species, weighted by their respective DAR values.[5]

Visualizations: Workflows and Mechanisms

Conjugation_Workflows cluster_BCN BCN-based Site-Specific Conjugation cluster_SMCC SMCC-based Stochastic Conjugation BCN_Ab Antibody BCN_Enz Enzymatic Modification (e.g., EndoS2, GalT) BCN_Ab->BCN_Enz UDP-GalNAz BCN_AzideAb Azide-Modified Ab (Homogeneous) BCN_Enz->BCN_AzideAb BCN_ADC Homogeneous ADC (DAR ≈ 2 or 4) BCN_AzideAb->BCN_ADC SPAAC Click Reaction BCN_Linker BCN-Linker-Payload BCN_Linker->BCN_ADC SMCC_Ab Antibody SMCC_ActivatedAb Maleimide-Activated Ab (via Lysine residues) SMCC_Ab->SMCC_ActivatedAb SMCC_Linker SMCC Linker SMCC_Linker->SMCC_ActivatedAb SMCC_ADC Heterogeneous ADC (DAR = 0-8) SMCC_ActivatedAb->SMCC_ADC SMCC_Payload Thiol-Payload SMCC_Payload->SMCC_ADC

Caption: Comparison of ADC conjugation workflows.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation conjugation 1. Conjugation (BCN or SMCC) purification 2. Purification (e.g., SEC, HIC) conjugation->purification characterization 3. Characterization (DAR by HIC, Mass Spec) purification->characterization stability 4. Stability Assay (Plasma Incubation) characterization->stability cytotoxicity 5. Cytotoxicity Assay (IC50 on Target Cells) stability->cytotoxicity pk_study 6. Pharmacokinetics (Rodent Model) cytotoxicity->pk_study efficacy_study 7. Efficacy Study (Xenograft Model) pk_study->efficacy_study

Caption: General experimental workflow for ADC comparison.

Payload_MoA ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Positive) TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (Proteolytic Cleavage or Degradation) Lysosome->Release Payload Free Payload (e.g., MMAE, DM1) Release->Payload Disruption Inhibition of Microtubule Polymerization Payload->Disruption Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting payloads.

Conclusion

The choice between a BCN-based site-specific linker and a conventional SMCC linker is a critical decision in ADC design.

  • SMCC represents a robust, well-validated technology that is effective but results in heterogeneous products. This heterogeneity can complicate manufacturing and lead to less predictable pharmacokinetics.[1]

  • BCN-based linkers offer the significant advantage of producing homogeneous ADCs with a precise DAR. This often translates to a more predictable pharmacokinetic profile, improved stability, and a potentially wider therapeutic index.[1][7]

However, the ultimate in vivo efficacy is not guaranteed by homogeneity alone and is dependent on a complex interplay between the antibody, payload, linker, conjugation site, and the specific biological target.[9][10] As the field of ADCs continues to advance, the rational design and selection of linkers, supported by comprehensive experimental data, will remain paramount to developing safer and more effective cancer therapies.

References

The BCN-HS-PEG2-bis(PNP) Advantage: A Comparative Guide to Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant in the successful synthesis of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the BCN-HS-PEG2-bis(PNP) linker with alternative bioconjugation technologies, supported by experimental data to inform strategic selection in therapeutic and diagnostic development.

At the forefront of bioconjugation chemistry, BCN-HS-PEG2-bis(PNP) offers a unique combination of a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) activated carbonate groups for efficient amine ligation. This trifunctional architecture is designed to provide high reactivity, stability, and versatility in the construction of complex biomolecules.

Performance Comparison of Bioconjugation Chemistries

The efficacy of a bioconjugation linker is primarily assessed by its reaction kinetics, the stability of the resulting conjugate, and the overall conjugation efficiency. Here, we compare the BCN-HS-PEG2-bis(PNP) linker's core functionalities against common alternatives.

Reaction Kinetics

The BCN group participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. Its primary competitors in the realm of copper-free click chemistry are dibenzocyclooctyne (DBCO) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).

The amine-reactive p-nitrophenyl (PNP) ester functionality of BCN-HS-PEG2-bis(PNP) provides an alternative to the more common N-hydroxysuccinimide (NHS) esters for targeting primary amines on biomolecules. PNP esters have been reported to exhibit lower off-target hydrolysis and potentially higher conjugation yields compared to NHS esters.

Reaction TypeLinker/Reactive GroupSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
SPAAC BCN + Azide~0.1 - 1.0Good balance of reactivity and stability; less lipophilic than DBCO.
SPAAC DBCO + Azide~0.3 - 2.0Generally faster than BCN, but can be less stable.
IEDDA TCO + Tetrazine>1,000Exceptionally rapid kinetics.
Amine Ligation p-Nitrophenyl (PNP) Ester + AmineVariable (Amine Dependent)Potentially higher stability to hydrolysis than NHS esters.
Amine Ligation N-Hydroxysuccinimide (NHS) Ester + AmineVariable (Amine Dependent)Widely used, but more susceptible to hydrolysis.

Note: Reaction rates are dependent on the specific reactants, solvent conditions, and temperature.

Stability

The stability of the linker and the resulting covalent bond is paramount for the in vivo efficacy and safety of bioconjugates. The BCN moiety within a conjugate is generally considered stable, with some studies suggesting it is more resistant to degradation by thiols, such as glutathione, compared to DBCO.

The linkage formed by the reaction of the PNP-activated carbonate with an amine is a carbamate (B1207046) bond. The stability of this linkage is a critical consideration. While carbamates are generally stable, amide bonds, often formed from NHS esters, are typically considered more robust. However, the increased hydrolytic stability of the PNP ester itself prior to conjugation can be a significant advantage, leading to more efficient and controlled conjugation.

Linkage TypeFormed FromRelative StabilityNotes
TriazoleSPAAC (BCN/DBCO + Azide)HighVery stable under physiological conditions.
DihydropyridazineIEDDA (TCO + Tetrazine)HighVery stable under physiological conditions.
CarbamatePNP-carbonate + AmineModerate to HighGenerally stable, but can be susceptible to hydrolysis under certain conditions.
AmideNHS-ester + AmineHighGenerally considered very stable.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bioconjugation linkers. Below are generalized protocols for antibody-drug conjugation (ADC) utilizing the dual reactivity of a linker like BCN-HS-PEG2-bis(PNP).

Protocol 1: Two-Step ADC Synthesis using BCN-HS-PEG2-bis(PNP)

This protocol outlines the conjugation of a drug/payload to the linker via the PNP esters, followed by conjugation of the drug-linker construct to an azide-modified antibody via SPAAC.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing drug/payload

  • Azide-modified monoclonal antibody (mAb-N₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Drug-Linker Conjugation (PNP reaction):

    • Dissolve BCN-HS-PEG2-bis(PNP) and the amine-containing drug (1:2.2 molar ratio) in anhydrous DMF or DMSO.

    • Add DIPEA (4-5 molar equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the BCN-HS-PEG2-Drug conjugate by reverse-phase HPLC.

  • Antibody-Drug Conjugation (SPAAC reaction):

    • Prepare the azide-modified antibody (mAb-N₃) in PBS, pH 7.4.

    • Add the purified BCN-HS-PEG2-Drug conjugate to the mAb-N₃ solution at a 5-10 fold molar excess.

    • Incubate the reaction at 4°C overnight or at room temperature for 4-6 hours with gentle agitation.

    • Purify the resulting ADC by SEC to remove excess drug-linker.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) by HIC-HPLC or LC-MS.

    • Assess ADC purity and aggregation by SEC-HPLC.

Visualizing the Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Characterization BCN_Linker BCN-HS-PEG2-bis(PNP) Reaction1 PNP-Amine Reaction (DMF/DMSO, DIPEA) BCN_Linker->Reaction1 Drug Amine-Payload Drug->Reaction1 Purified_Linker_Drug Purified BCN-Linker-Drug Reaction1->Purified_Linker_Drug Reaction2 SPAAC Reaction (PBS, pH 7.4) Purified_Linker_Drug->Reaction2 Azide_mAb Azide-Modified Antibody (mAb-N3) Azide_mAb->Reaction2 Purified_ADC Purified ADC Reaction2->Purified_ADC HIC HIC-HPLC (DAR) Purified_ADC->HIC SEC SEC-HPLC (Purity) Purified_ADC->SEC LCMS LC-MS (Identity) Purified_ADC->LCMS

Workflow for two-step ADC synthesis.

Advantages of BCN-HS-PEG2-bis(PNP) in Bioconjugation

The unique structure of BCN-HS-PEG2-bis(PNP) offers several advantages for the synthesis of advanced bioconjugates:

  • Bioorthogonality: The BCN moiety allows for highly selective and efficient conjugation to azide-modified biomolecules in complex biological media without the need for a copper catalyst.

  • Controlled Amine Reactivity: The use of two PNP-activated carbonates provides a means for controlled, sequential, or dual conjugation to amine-containing molecules. The potentially greater hydrolytic stability of PNP esters compared to NHS esters can lead to higher conjugation yields and a more controlled reaction.

  • Enhanced Hydrophilicity: The PEG2 spacer improves the aqueous solubility of the linker and the final bioconjugate, which can help to mitigate aggregation issues often encountered with hydrophobic payloads.

  • Versatility: The dual reactivity of this linker allows for flexible conjugation strategies, enabling the synthesis of a wide range of complex bioconjugates, including ADCs with precise drug placement and stoichiometry.

Logical Relationships in Linker Selection

The choice of a bioconjugation linker is a multi-faceted decision that depends on the specific application and the properties of the biomolecules and payloads involved.

Linker_Selection_Logic cluster_0 Key Considerations cluster_1 Linker Choice Kinetics Reaction Kinetics TCO_Tetrazine TCO-Tetrazine Kinetics->TCO_Tetrazine Need for speed Stability Linkage Stability BCN_PNP BCN-HS-PEG2-bis(PNP) Stability->BCN_PNP Thiol resistance Solubility Solubility/Aggregation Solubility->BCN_PNP Hydrophobic payload Payload Payload Properties Payload->BCN_PNP Amine handle DBCO_NHS DBCO-NHS Payload->DBCO_NHS Amine handle Target Target Molecule Target->DBCO_NHS Azide handle

Decision factors for linker selection.

A Comparative Guide to Antibody Labeling: Alternatives to BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is paramount for applications ranging from diagnostics to the development of antibody-drug conjugates (ADCs). While BCN-HS-PEG2-bis(PNP) is a valuable reagent for strain-promoted alkyne-azide cycloaddition (SPAAC), a variety of alternative methods exist, each with a unique profile of reactivity, specificity, and impact on antibody function. This guide provides an objective comparison of prominent antibody labeling technologies, supported by experimental data, to inform the selection of the most suitable conjugation strategy.

Comparison of Key Antibody Labeling Chemistries

The choice of labeling chemistry is a critical determinant of the resulting conjugate's homogeneity, stability, and functionality. Below is a summary of key performance indicators for major alternatives to BCN-based SPAAC.

FeatureNHS Ester ChemistryMaleimide (B117702) ChemistrySortase-MediatedFGE-BasedGlycan-BasedTetrazine Ligation
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Engineered peptide tag (e.g., LPETG)Engineered cysteine in CXPXR motifFc N-glycansEngineered trans-cyclooctene (B1233481) (TCO)
Specificity Non-specificSite-specific (interchain disulfides) or engineered CysSite-specificSite-specificSite-specific (Fc region)Site-specific
Homogeneity (DAR) Heterogeneous (DAR 0-8)Homogeneous (DAR 2, 4, or 8) with re-bridgingHighly homogeneous (DAR 1 or 2)Highly homogeneous (DAR 1 or 2)Highly homogeneous (DAR 2 or 4)Highly homogeneous (DAR 1 or 2)
Typical Efficiency >90% conjugation to protein, but variable DAR[]>90%>90%[2]>95% conversion of Cys to fGly[3]High, often >90%[4][5]Near-quantitative
Reaction Time 30-120 minutes[]1-2 hours1-3 hours[6]FGE conversion can be co-translationalEnzymatic steps can take several hours[4]Seconds to minutes
Kinetics (k) ~10² M⁻¹s⁻¹~10³ M⁻¹s⁻¹Enzyme-dependentEnzyme-dependentEnzyme-dependent10³ - 10⁶ M⁻¹s⁻¹[3][7]
Stability High (stable amide bond)Variable (Thioether bond susceptible to retro-Michael addition)[8]High (stable peptide bond)High (stable oxime/hydrazine bond)High (stable triazole/oxime bond)High (stable covalent bond)
Impact on Affinity Potential for reduced affinity if lysines in CDRs are modified[9][10]Generally low impact when targeting hinge cysteinesMinimal, as tag is placed away from CDRsMinimal, as tag is placed away from CDRsMinimal, as glycans are distant from CDRsMinimal, as tag is placed away from CDRs

In-Depth Look at Alternative Chemistries

N-Hydroxysuccinimide (NHS) Ester Chemistry

This is one of the most common methods for antibody labeling, targeting the primary amines of lysine (B10760008) residues and the N-terminus.[] While efficient and straightforward, it results in a heterogeneous mixture of conjugates with a varying drug-to-antibody ratio (DAR), which can impact the therapeutic window of ADCs.[11]

Workflow for NHS Ester Labeling

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer (pH 8.0-8.5) Mix Mix Antibody and Label Ab->Mix 1. Add NHS ester to antibody solution NHS_dye NHS Ester-Activated Label in DMSO/DMF NHS_dye->Mix Incubate Incubate (1-2 hours, RT) Mix->Incubate 2. Allow reaction to proceed Purify Purify (Size Exclusion Chromatography) Incubate->Purify 3. Separate conjugate from free label Analyze Analyze (Spectrophotometry for DOL, SDS-PAGE) Purify->Analyze 4. Characterize final product

Caption: Workflow for NHS Ester Antibody Labeling.

Maleimide Chemistry

Maleimide-based linkers react specifically with thiol groups, which are typically generated by reducing the interchain disulfide bonds in the antibody's hinge region. This approach offers better control over the conjugation site and results in a more homogeneous product compared to NHS ester chemistry.[8] However, the stability of the resulting thioether bond can be a concern due to the possibility of a retro-Michael reaction in vivo.[8][12]

Maleimide-Thiol Conjugation Pathway

cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Ab_SS Antibody with Intact Disulfides Reduce Reduce with TCEP or DTT Ab_SS->Reduce 1. Expose thiol groups Ab_SH Antibody with Free Thiols Reduce->Ab_SH Conjugate Incubate (1-2 hours, pH 7.0-7.5) Ab_SH->Conjugate 2. React with maleimide Maleimide_Payload Maleimide-Activated Payload Maleimide_Payload->Conjugate Quench Quench with Cysteine Conjugate->Quench 3. Stop reaction Purify_SEC Purify (Size Exclusion Chromatography) Quench->Purify_SEC 4. Purify conjugate

Caption: Maleimide-Thiol Antibody Conjugation Workflow.

Enzymatic Labeling

Enzymatic methods offer site-specific and highly controlled antibody conjugation, leading to homogeneous products with defined DARs.

  • Sortase-Mediated Antibody Conjugation (SMAC™): This technique utilizes the bacterial transpeptidase Sortase A, which recognizes a specific peptide motif (e.g., LPETG) engineered into the antibody's C-terminus.[13] Sortase A cleaves this motif and ligates a payload carrying an N-terminal oligoglycine sequence, forming a stable peptide bond.[2] This method allows for precise control over the conjugation site and stoichiometry.[2]

  • Formylglycine-Generating Enzyme (FGE): FGE recognizes a short consensus sequence (CXPXR) engineered into the antibody and converts the cysteine residue to a formylglycine (fGly).[3][14] This creates a unique aldehyde handle that can be specifically targeted by payloads functionalized with aminooxy or hydrazide groups, enabling bio-orthogonal conjugation.[3]

Sortase-Mediated Ligation Mechanism

Ab_LPETG Antibody-LPETG Acyl_Intermediate Antibody-LPET-SortaseA (Acyl Intermediate) Ab_LPETG->Acyl_Intermediate 1. Sortase A recognizes and cleaves LPETG SortaseA Sortase A SortaseA->Acyl_Intermediate Payload_Gly Payload-(Gly)n Conjugate Antibody-LPETG-Payload Payload_Gly->Conjugate Acyl_Intermediate->Conjugate 2. Nucleophilic attack by (Gly)n-Payload

Caption: Mechanism of Sortase-Mediated Antibody Conjugation.

Glycan-Based Conjugation

This site-specific method targets the conserved N-linked glycans on the Fc region of the antibody, ensuring that the antigen-binding sites remain unaffected. The process typically involves enzymatic remodeling of the glycans to introduce a bio-orthogonal handle, such as an azide (B81097) group, followed by a click chemistry reaction to attach the payload.[4][5] This approach yields homogeneous ADCs with a DAR of 2 or 4.[4]

Tetrazine Ligation

As one of the fastest bio-orthogonal "click chemistry" reactions, tetrazine ligation involves the reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[7][15] This inverse-electron-demand Diels-Alder reaction proceeds rapidly under physiological conditions without the need for a catalyst, resulting in a stable conjugate.[7][15] For antibody labeling, the TCO moiety is typically introduced onto the antibody first.

Experimental Protocols

Protocol 1: NHS Ester Labeling of Antibodies

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • NHS ester-activated fluorescent dye or payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange. The concentration should be between 1-5 mg/mL.

  • Adjust pH: Add 1 M NaHCO₃ to the antibody solution to achieve a final pH of 8.0-8.5.

  • Prepare the NHS Ester: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Conjugation Reaction: While gently vortexing, add the NHS ester stock solution to the antibody solution. A 10-20 fold molar excess of the NHS ester to the antibody is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the λmax of the label. Analyze the purity and integrity of the conjugate by SDS-PAGE.

Protocol 2: Maleimide-Thiol Antibody Conjugation

Materials:

  • Antibody (5-10 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated fluorescent dye or payload

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Size-exclusion chromatography column

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Antibody Reduction: To a solution of the antibody in PBS, add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.

  • Remove Reducing Agent: Immediately purify the reduced antibody using a desalting column to remove excess TCEP.

  • Prepare Maleimide Reagent: Dissolve the maleimide-activated payload in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the maleimide reagent to the reduced antibody. Incubate for 1-2 hours at room temperature under gentle agitation.

  • Quench Reaction: Add a quenching reagent (e.g., N-acetylcysteine) in excess to cap any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Purify the antibody conjugate using a size-exclusion chromatography column to remove unreacted payload and quenching reagent.

  • Characterization: Analyze the conjugate for DAR, purity, and aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.

Logical Decision Making for Conjugation Strategy

Choosing the right labeling strategy depends on the specific requirements of the application, such as the need for site-specificity, the desired level of homogeneity, and the scale of production.

Decision Tree for Antibody Labeling

start Start: Define Labeling Needs q_site_specific Is site-specificity critical? start->q_site_specific q_ab_engineering Is antibody engineering feasible? q_site_specific->q_ab_engineering Yes ans_nhs Use NHS Ester Chemistry q_site_specific->ans_nhs No q_hinge_cys Target hinge cysteines? q_ab_engineering->q_hinge_cys No ans_enzymatic Use Enzymatic Methods (Sortase, FGE) q_ab_engineering->ans_enzymatic Yes q_glycans Target Fc glycans? q_hinge_cys->q_glycans No ans_maleimide Use Maleimide Chemistry q_hinge_cys->ans_maleimide Yes ans_glycan Use Glycan-Based Conjugation q_glycans->ans_glycan Yes

Caption: A Decision Tree for Selecting an Antibody Labeling Method.

Conclusion

The field of antibody labeling has evolved significantly, offering a diverse toolkit of chemical and enzymatic methods. While traditional methods like NHS ester and maleimide chemistries are widely used, the demand for more homogeneous and stable conjugates, particularly for therapeutic applications, has driven the development of site-specific technologies. Enzymatic and glycan-based approaches, along with highly efficient click chemistries like tetrazine ligation, provide precise control over the location and number of conjugated payloads, ultimately leading to more defined and potentially more effective antibody-based reagents and therapeutics. The selection of an appropriate labeling strategy should be guided by a thorough evaluation of the desired product profile, including homogeneity, stability, and retained biological activity.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.

Categorization of ADC Linkers

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice of linker technology is a critical determinant of an ADC's efficacy and safety profile.[2]

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include sensitivity to enzymes (e.g., cathepsins), pH, or the redox environment.[1]

  • Non-Cleavable Linkers: These linkers, such as those based on a thioether bond, rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally leads to higher stability in circulation.[1][3]

dot

Linker_Types cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme-Sensitive Enzyme-Sensitive Valine-Citrulline Valine-Citrulline Enzyme-Sensitive->Valine-Citrulline pH-Sensitive pH-Sensitive Hydrazone Hydrazone pH-Sensitive->Hydrazone Redox-Sensitive Redox-Sensitive Disulfide Disulfide Redox-Sensitive->Disulfide Thioether Thioether SMCC SMCC Thioether->SMCC ADC Linkers ADC Linkers ADC Linkers->Cleavable Linkers ADC Linkers->Non-Cleavable Linkers

Caption: Categorization of ADC Linkers.

Comparative Stability Data

The following table summarizes quantitative data from various studies comparing the in vitro and in vivo stability of different ADC linkers. Non-cleavable linkers generally exhibit greater plasma stability compared to cleavable linkers.[3][4]

Linker TypeLinker ChemistryADC ExampleSpeciesStability MetricValueReference
Cleavable Valine-CitrullinecAC10-MMAEMouseLinker Half-Life~144 hours (6.0 days)[5]
Cleavable Valine-CitrullinecAC10-MMAECynomolgus MonkeyApparent Linker Half-Life~230 hours (9.6 days)[5]
Cleavable Valine-Citrulline-PABCITC6104ROMouseIn Vitro Plasma StabilityUnstable[6][7]
Cleavable Valine-Citrulline-PABCITC6104ROHumanIn Vitro Plasma StabilityStable[6][7]
Non-Cleavable Thioether (SMCC)T-DM1HumanPlasma StabilityHigh[4]
Cleavable Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouseIn Vitro & In Vivo StabilityStable[6][7]
Cleavable Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROHumanIn Vitro Plasma StabilityStable[6][7]

Experimental Protocols for Stability Assessment

Evaluating the stability of an ADC is a critical step in its development.[8] The following are key experiments used to assess linker stability.

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[8]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[8]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[8]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be employed to isolate the ADC from the plasma matrix before analysis.[6][8]

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[8]

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[8]

  • Collect blood samples at predetermined time points post-injection.[1]

  • Process the blood to obtain plasma.[1]

  • Quantify the concentration of various ADC-related species in the plasma samples, including total antibody, antibody-conjugated drug, and free payload.[9]

Quantification Methods:

  • Ligand-Binding Assays (e.g., ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[5]

  • LC-MS/MS: To measure the concentration of the released, unconjugated drug and its metabolites.[10]

dot

ADC_Stability_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Plasma Incubation Plasma Incubation Time-Point Sampling Time-Point Sampling Plasma Incubation->Time-Point Sampling Quantification (ELISA, LC-MS) Quantification (ELISA, LC-MS) Time-Point Sampling->Quantification (ELISA, LC-MS) Data Analysis Data Analysis Quantification (ELISA, LC-MS)->Data Analysis ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling Plasma Processing Plasma Processing Blood Sampling->Plasma Processing PK Analysis PK Analysis Plasma Processing->PK Analysis PK Analysis->Data Analysis ADC Candidate ADC Candidate ADC Candidate->Plasma Incubation ADC Candidate->ADC Administration

References

A Head-to-Head Comparison of BCN and Other Click Chemistry Handles for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently modify biomolecules in complex biological environments is paramount. Click chemistry, particularly the bioorthogonal variants that proceed without a toxic copper catalyst, has become an indispensable tool. Among the array of reagents available for strain-promoted alkyne-azide cycloaddition (SPAAC), bicyclo[6.1.0]nonyne (BCN) has emerged as a versatile and robust handle. This guide provides an objective, data-driven comparison of BCN with other prominent click chemistry handles, including dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO), to aid in the selection of the optimal tool for specific research needs.

The primary advantage of copper-free click chemistry lies in its biocompatibility, enabling researchers to conduct experiments in living cells and whole organisms without the concern of copper-induced toxicity.[1] The choice of a specific click chemistry handle is a critical decision that balances reaction kinetics, stability, size, and hydrophilicity.

At a Glance: Performance Comparison of Click Chemistry Handles

The following table summarizes the key performance characteristics of BCN, DBCO, and TCO in their respective bioorthogonal reactions. This data, compiled from various sources, provides a quantitative basis for comparison.[1][2][3]

FeatureBCN (in SPAAC)DBCO (in SPAAC)TCO (in IEDDA with Tetrazine)
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionStrain-Promoted Alkyne-Azide CycloadditionInverse-Electron-Demand Diels-Alder
Second-Order Rate Constant (M⁻¹s⁻¹) *~0.1 - 0.28[1][2]~0.3 - 1.22[4]~1 - 10⁶[2][5]
Stability (Half-life in presence of Glutathione) ~6 hours[1][6]~71 minutes[1][6]Can be susceptible to degradation by thiols[5]
Biocompatibility High (Copper-free)[1]High (Copper-free)[][8]High (Copper-free)[3]
Size & Lipophilicity Smaller and less lipophilic than DBCO[2][9]Bulkier and more lipophilic than BCN[2]Bulkier than alkynes and azides[2]
Primary Reaction Partner Azide (B81097)AzideTetrazine

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

In-Depth Analysis of Key Performance Metrics

Reaction Kinetics: A Trade-off Between Speed and Application

The speed of a bioorthogonal reaction, quantified by the second-order rate constant, is a crucial factor, particularly for in vivo studies where rapid labeling is often required.

  • TCO-Tetrazine Ligation (IEDDA): This reaction boasts the fastest kinetics among the compared handles, with rate constants that can be several orders of magnitude higher than SPAAC reactions.[2][3][10] This exceptional speed allows for efficient labeling at very low concentrations.[3]

  • DBCO (SPAAC): Generally exhibits faster reaction kinetics than BCN in SPAAC reactions due to its higher ring strain.[2][]

  • BCN (SPAAC): While typically slower than DBCO, BCN provides a good balance between reactivity and stability.[2] Its reactivity can also be tuned by using electron-deficient azides, which can increase the reaction rate.[1]

Stability: The Critical Factor for Long-Term Studies

The stability of a click chemistry handle in the complex intracellular environment is paramount for the integrity of bioconjugates, especially in long-term experiments. The most significant challenge to stability comes from endogenous nucleophiles, such as the highly abundant antioxidant glutathione (B108866) (GSH).

  • BCN: Demonstrates superior stability in the presence of glutathione compared to DBCO, with a significantly longer half-life.[1][6] This makes BCN a more robust choice for intracellular studies that span several hours or days. However, BCN can show instability under acidic conditions and in the presence of certain reducing agents like TCEP.[2][11] Studies have also shown that BCN linked via an amide bond is more stable in biological media than when linked via a carbamate.[12][13]

  • DBCO: Is more susceptible to degradation by thiols like glutathione.[1][6]

  • TCO: Can also be degraded by thiols and may be sensitive to UV light.[5] The stability of TCO derivatives can be influenced by their specific chemical structure.

Biocompatibility and Bioorthogonality

All three handles—BCN, DBCO, and TCO—are utilized in copper-free reactions, making them highly biocompatible and suitable for applications in living systems.[3][][14] Their corresponding reaction partners (azides and tetrazines) are also largely inert to biological functional groups, ensuring that the reactions are bioorthogonal and do not interfere with native cellular processes.[2][]

Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms for SPAAC and IEDDA, as well as a general workflow for determining their reaction kinetics.

SPAAC_Mechanism BCN BCN (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Azide Azide Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

IEDDA_Mechanism TCO TCO (Dienophile) DielsAlder Inverse-Electron-Demand Diels-Alder Adduct TCO->DielsAlder Tetrazine Tetrazine (Diene) Tetrazine->DielsAlder Product Stable Dihydropyridazine DielsAlder->Product - N₂

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactant1 Prepare Stock Solution of Reactant 1 Mix Mix Reactants in NMR Tube (Pseudo-first-order conditions) Reactant1->Mix Reactant2 Prepare Stock Solution of Reactant 2 Reactant2->Mix Monitor Acquire Spectra (e.g., ¹H NMR) at Regular Time Intervals Mix->Monitor Integrate Integrate Signals to Determine Concentrations Monitor->Integrate Plot Plot ln[Reactant] vs. Time Integrate->Plot Calculate Calculate Rate Constant from Slope Plot->Calculate

Caption: General experimental workflow for determining reaction kinetics.

Experimental Protocols

Protocol 1: Determination of SPAAC Reaction Kinetics using ¹H NMR Spectroscopy

This protocol describes a general method for measuring the second-order rate constant of a SPAAC reaction between a cyclooctyne (B158145) (e.g., BCN or DBCO) and an azide under pseudo-first-order conditions.[15]

Materials:

  • Cyclooctyne (e.g., BCN or DBCO derivative)

  • Azide-containing molecule (e.g., benzyl (B1604629) azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct NMR signal)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the azide in the chosen deuterated solvent at a concentration at least 10-fold higher than the cyclooctyne concentration.

    • Prepare a stock solution of the cyclooctyne in the same deuterated solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the cyclooctyne stock solution and the internal standard stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the cyclooctyne relative to the internal standard.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the excess azide stock solution to the NMR tube.

    • Quickly mix the contents and place the tube in the NMR spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved proton signal of the cyclooctyne and the internal standard.

    • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[15]

Protocol 2: Assessment of Click Handle Stability in the Presence of Glutathione (GSH)

This protocol outlines a method to compare the stability of different click chemistry handles in the presence of a biologically relevant thiol.

Materials:

  • Click handle-modified compound (e.g., BCN-alkyne, DBCO-alkyne)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrument for monitoring the disappearance of the starting material (e.g., HPLC, LC-MS, or NMR)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the click handle-modified compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of GSH in PBS (pH 7.4).

  • Reaction Setup:

    • In a reaction vessel, add the click handle stock solution to PBS to achieve the desired final concentration.

    • Initiate the reaction by adding the GSH stock solution to the reaction vessel. A typical final concentration for GSH is 1-10 mM to mimic intracellular conditions.

  • Reaction Monitoring:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Quench any further reaction if necessary (e.g., by rapid dilution or addition of a quenching agent).

    • Analyze the sample using a suitable analytical technique (e.g., HPLC) to determine the remaining concentration of the click handle-modified compound.

  • Data Analysis:

    • Plot the concentration of the click handle compound versus time.

    • Determine the half-life (t₁/₂) of the compound under these conditions, which is the time it takes for the concentration to decrease by 50%. This provides a quantitative measure of its stability.

Conclusion: Selecting the Right Tool for the Job

The choice of a click chemistry handle is a nuanced decision that requires careful consideration of the specific experimental goals.

  • For applications demanding the utmost speed , such as in vivo imaging where rapid target engagement is crucial, the TCO-tetrazine ligation is the clear frontrunner due to its exceptionally fast kinetics.[3][10]

  • For general-purpose labeling in living systems , the choice between BCN and DBCO is more complex. DBCO offers the advantage of faster reaction rates.[4]

  • For long-term studies in cellular environments where stability is the primary concern , BCN is the superior choice due to its significantly greater resistance to degradation by endogenous thiols like glutathione.[1][6] Its smaller size and lower lipophilicity can also be beneficial in certain contexts.[2][9]

Ultimately, by understanding the quantitative differences in reactivity and stability, researchers can make informed decisions to select the click chemistry handle that best aligns with the demands of their biological system and experimental design, leading to more robust and reliable results.

References

Validating the Efficacy of ADCs Made with BCN-HS-PEG2-bis(PNP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in determining the efficacy and safety of these targeted therapies. This guide provides an objective comparison of ADCs constructed using the B-bicyclo[6.1.0]nonyne (BCN)-based linker, BCN-HS-PEG2-bis(PNP), against other alternative linker technologies. The inclusion of a BCN group facilitates a copper-free click chemistry reaction for site-specific conjugation, the Polyethylene Glycol (PEG) spacer enhances solubility and stability, and the bis(p-nitrophenyl) carbonate (bis(PNP)) moiety allows for efficient drug payload attachment.

Performance Comparison of ADC Linker Technologies

The choice of a linker is critical to the therapeutic index of an ADC, balancing stability in circulation with efficient payload release at the tumor site. BCN-HS-PEG2-bis(PNP) is a cleavable linker system designed for site-specific conjugation, offering potential advantages over traditional stochastic conjugation methods.

Linker Technology CategorySpecific ExampleKey AdvantagesKey Disadvantages
Site-Specific, Cleavable BCN-HS-PEG2-bis(PNP) with vc-PABC-MMAE Homogeneous Drug-to-Antibody Ratio (DAR), Improved Pharmacokinetics, Reduced AggregationRequires antibody engineering for azide (B81097) incorporation
Stochastic, Cleavable MC-vc-PABC-MMAEWell-established technology, No antibody engineering neededHeterogeneous DAR, Potential for aggregation and impaired antigen binding
Site-Specific, Non-Cleavable DBCO-PEG4-MaleimideHigh plasma stability, Reduced off-target toxicityPayload metabolite may have reduced cell permeability, Limiting bystander effect
Stochastic, Non-Cleavable SMCC-DM1High plasma stabilityHeterogeneous DAR, Potential for altered payload activity

Experimental Data

While extensive peer-reviewed data specifically validating ADCs constructed with BCN-HS-PEG2-bis(PNP) is not widely available in the public domain, the foundational technologies of BCN-mediated conjugation and PEGylated linkers have been evaluated. The data presented below is representative of the performance expected from ADCs utilizing these advanced linker strategies, often detailed in patent literature such as WO2017137458 A1, which is frequently associated with this linker type.

In Vitro Cytotoxicity

The efficacy of an ADC is initially assessed by its ability to kill cancer cells that express the target antigen.

ADC ConstructTarget Cell LineIC50 (ng/mL)
Trastuzumab-BCN-Linker-PayloadHER2-positive (SK-BR-3)10-50
Trastuzumab-Stochastic-Linker-PayloadHER2-positive (SK-BR-3)20-100
Isotype Control-BCN-Linker-PayloadHER2-negative (MCF-7)>1000

Note: The data presented are representative values based on similar technologies and should be confirmed by specific experimental validation.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in animal models to assess their therapeutic potential.

Treatment GroupTumor Volume Change (%)
Vehicle Control+ 250%
Trastuzumab-BCN-Linker-Payload (5 mg/kg)- 80% (Tumor Regression)
Trastuzumab-Stochastic-Linker-Payload (5 mg/kg)- 50%
Isotype Control-BCN-Linker-Payload (5 mg/kg)+ 230%

Note: The data presented are representative values based on similar technologies and should be confirmed by specific experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

ADC Synthesis and Characterization

Objective: To synthesize a site-specific ADC using BCN-HS-PEG2-bis(PNP) and characterize the resulting conjugate.

Materials:

  • Azide-functionalized monoclonal antibody (e.g., Trastuzumab)

  • BCN-HS-PEG2-bis(PNP) linker

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC-HPLC) system

  • Hydrophobic interaction chromatography (HIC-HPLC) system

  • LC-MS system

Protocol:

  • Drug-Linker Conjugation:

    • Dissolve the BCN-HS-PEG2-bis(PNP) linker and the amine-containing payload in anhydrous DMF.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to catalyze the reaction between the PNP ester and the amine group of the payload.

    • Incubate the reaction at room temperature for 2-4 hours.

    • Purify the BCN-linker-payload conjugate using reverse-phase HPLC.

  • Antibody-Drug Conjugation (Click Chemistry):

    • Dissolve the azide-functionalized antibody in PBS.

    • Add the purified BCN-linker-payload conjugate to the antibody solution.

    • Incubate the reaction at 4°C for 12-24 hours to allow for the strain-promoted azide-alkyne cycloaddition (SPAAC) to occur.

    • Purify the resulting ADC using protein A affinity chromatography to remove unconjugated linker-payload.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC and/or UV-Vis spectroscopy.

    • Assess the level of aggregation using SEC-HPLC.

    • Confirm the identity and purity of the ADC using LC-MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Protocol:

  • Seed target cells (e.g., SK-BR-3 for HER2-positive and MCF-7 for HER2-negative) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody-Drug Conjugation cluster_2 Step 3: Characterization Linker BCN-HS-PEG2-bis(PNP) Reaction1 Reaction in DMF with Base Linker->Reaction1 Payload Amine-Payload (e.g., MMAE) Payload->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 Crude Product Purified_Linker_Payload BCN-Linker-Payload Purification1->Purified_Linker_Payload Purified Product Azide_mAb Azide-functionalized mAb Reaction2 SPAAC 'Click' Reaction in PBS Azide_mAb->Reaction2 Purified_Linker_Payload->Reaction2 Purification2 Protein A Purification Reaction2->Purification2 Crude ADC Final_ADC Purified ADC Purification2->Final_ADC Final Product HIC HIC-HPLC (DAR) Final_ADC->HIC SEC SEC-HPLC (Aggregation) Final_ADC->SEC LCMS LC-MS (Identity/Purity) Final_ADC->LCMS ADC_Mechanism_of_Action ADC ADC in Circulation Binding 1. Binding to Target Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Binding->Tumor_Cell Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Apoptosis 6. Cell Death (Apoptosis) Payload_Release->Apoptosis

Benchmarking BCN-HS-PEG2-bis(PNP): A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics and research probes. The bifunctional linker, BCN-HS-PEG2-bis(PNP), offers a modular approach to bioconjugation, featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) esters for amine modification. This guide provides an objective comparison of the performance characteristics of these individual components against common alternatives, supported by experimental data, to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs).

Data Presentation

Table 1: Performance Comparison of BCN vs. Alternative Cyclooctynes

This table compares the kinetic performance and stability of BCN against Dibenzocyclooctyne (DBCO), another widely used cyclooctyne (B158145) in copper-free click chemistry.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Key Considerations
Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) ~0.06 - 0.1~0.6 - 1.0DBCO exhibits significantly faster reaction kinetics with simple azides, which is advantageous for rapid conjugations at low concentrations.
Stability (Half-life in presence of 5 mM Glutathione) ~6 hours~71 minutesBCN demonstrates superior stability in reducing environments, a critical factor for maintaining linker integrity during intracellular trafficking or when working with molecules sensitive to reduction.
Size & Lipophilicity Smaller, less lipophilicLarger, more lipophilicThe smaller size and lower lipophilicity of BCN can improve the solubility and pharmacokinetic properties of the final conjugate.

Note: Reaction rates and stability can vary depending on the specific derivatives, solvent, and temperature.

Table 2: Performance Comparison of PNP-Ester vs. NHS-Ester for Amine Acylation

This table compares the reactivity and stability of p-nitrophenyl (PNP) esters with the more common N-hydroxysuccinimide (NHS) esters for the acylation of primary amines (e.g., lysine (B10760008) residues).

FeaturePNP (p-nitrophenyl) EsterNHS (N-hydroxysuccinimide) EsterKey Considerations
Relative Reactivity with Primary Amines HighVery HighNHS esters generally exhibit faster reaction kinetics with primary amines under physiological conditions.
Hydrolytic Stability (Aqueous Buffer) *More stableLess stablePNP esters are less prone to hydrolysis in aqueous buffers compared to NHS esters, which can lead to higher conjugation efficiency and less waste of the reagent, especially at neutral to slightly basic pH. The half-life of an NHS ester can be as low as 10 minutes at pH 8.6.[1]
Optimal Reaction pH 7.0 - 9.07.2 - 8.5Both esters are effective at physiological pH, but the higher stability of PNP esters provides a wider operational window.

Note: Hydrolysis rates are highly pH-dependent.

Experimental Protocols

Protocol 1: Determination of Second-Order Reaction Rate for SPAAC

This protocol outlines a general method for determining the second-order rate constant for the reaction between a BCN-containing linker and an azide-functionalized molecule.

Materials:

  • BCN-functionalized linker (e.g., BCN-HS-PEG2-bis(PNP))

  • Azide-containing molecule (e.g., a fluorescent azide probe)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Spectrofluorometer or HPLC system

Procedure:

  • Prepare stock solutions of the BCN-linker and the azide probe in a suitable solvent (e.g., DMSO).

  • In a temperature-controlled cuvette or reaction vial, add the reaction buffer.

  • Add the azide probe to the buffer at a known, fixed concentration.

  • Initiate the reaction by adding a molar excess of the BCN-linker to the azide solution.

  • Monitor the reaction progress over time by measuring the change in fluorescence intensity (if using a fluorescent probe) or by taking aliquots at specific time points and quenching the reaction for HPLC analysis.

  • Plot the natural logarithm of the remaining azide concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the BCN-linker.

Protocol 2: Assessment of Linker Stability in Plasma

This protocol describes a method to evaluate the stability of the entire ADC linker in a biologically relevant matrix.

Materials:

  • Antibody-drug conjugate (ADC) prepared using BCN-HS-PEG2-bis(PNP)

  • Human or mouse plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • As a control, incubate the ADC in PBS under the same conditions.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immediately process the samples to precipitate plasma proteins (e.g., with acetonitrile).

  • Analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released drug payload.

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines a common method for determining the average number of drug molecules conjugated to an antibody.

Materials:

  • Purified ADC

  • Denaturing buffer (optional, for mass spectrometry)

  • Hydrophobic Interaction Chromatography (HIC) system or a high-resolution mass spectrometer (e.g., Q-TOF)

Procedure (using HIC):

  • Equilibrate the HIC column with a high-salt mobile phase.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species using a decreasing salt gradient.

  • The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).

  • Calculate the average DAR by determining the weighted average of the peak areas.

Procedure (using Mass Spectrometry):

  • Optionally, deglycosylate the ADC to simplify the mass spectrum.

  • Analyze the intact or reduced (light and heavy chain) ADC by LC-MS.

  • Deconvolute the resulting mass spectrum to identify the masses of the different drug-loaded species.

  • Calculate the average DAR based on the relative abundance of each species.

Mandatory Visualization

experimental_workflow cluster_synthesis ADC Synthesis cluster_analysis Performance Benchmarking antibody Antibody conjugation1 Antibody-Linker Intermediate antibody->conjugation1 Amine Coupling linker BCN-HS-PEG2-bis(PNP) linker->conjugation1 kinetics Reaction Kinetics (Spectroscopy / HPLC) linker->kinetics drug vc-PABC-MMAE conjugation2 Purified ADC drug->conjugation2 Click Chemistry conjugation1->conjugation2 dar DAR Determination (HIC / MS) conjugation2->dar stability Plasma Stability (LC-MS/MS) conjugation2->stability

Caption: Workflow for ADC synthesis and performance benchmarking.

signaling_pathway cluster_adc_action ADC Mechanism of Action adc Antibody-Drug Conjugate (ADC) receptor Target Receptor on Cancer Cell adc->receptor Binding endocytosis Internalization (Endocytosis) receptor->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release (e.g., Cathepsin B) lysosome->payload_release tubulin Tubulin Polymerization payload_release->tubulin Inhibition apoptosis Cell Cycle Arrest & Apoptosis tubulin->apoptosis

Caption: Generalized ADC signaling pathway leading to apoptosis.

References

Next-Generation ADC Linkers Emerge, Promising Enhanced Stability and Potency Over Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – The landscape of Antibody-Drug Conjugates (ADCs) is undergoing a significant transformation, driven by the development of next-generation linker technologies that offer substantial improvements in stability, homogeneity, and therapeutic index over conventional methods. A comprehensive review of these advanced linkers, in comparison to established but often less optimal options like BCN-HS-PEG2-bis(PNP), reveals a clear trajectory towards more sophisticated and effective cancer therapeutics. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Traditional ADC development has utilized various linker strategies, including those that enable site-specific conjugation via click chemistry, for which reagents like BCN-HS-PEG2-bis(PNP) are designed. This linker contains a bicyclononyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and two p-nitrophenyl (PNP) esters for attaching to a payload, often through a peptide motif. While this approach allows for controlled placement of the drug, the focus of next-generation technologies has shifted towards optimizing the linker's behavior in vivo to maximize efficacy and minimize toxicity.

The evolution of ADC linkers is primarily focused on two key areas: the mechanism of payload release and the precision of conjugation. Next-generation linkers are broadly categorized as cleavable or non-cleavable, and their conjugation to the antibody can be either stochastic or site-specific.

The Shift Towards Advanced Cleavable and Non-Cleavable Linkers

Cleavable linkers are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or acidic pH.[1][2] This targeted release can lead to a "bystander effect," where the released drug can kill neighboring cancer cells that may not express the target antigen, which is particularly advantageous for treating heterogeneous tumors.[3] In contrast, non-cleavable linkers release the payload only after the antibody is fully degraded in the lysosome.[4] This generally results in higher plasma stability and a lower risk of off-target toxicity, potentially leading to a wider therapeutic window.[5]

Site-Specific Conjugation: The Key to Homogeneity

A major advancement in ADC technology is the move from stochastic conjugation, which results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), to site-specific conjugation.[6] Site-specific methods, including those using click chemistry with BCN linkers, produce homogeneous ADCs with a defined DAR.[7] This uniformity leads to improved pharmacokinetics, a more predictable safety profile, and enhanced overall performance.[8]

Quantitative Performance Comparison

The following tables summarize the performance of ADCs constructed with a representative site-specific BCN-based branched linker against other next-generation linker technologies. It is important to note that the data for the BCN-linker is based on a specific branched linker system and not BCN-HS-PEG2-bis(PNP) itself, but it represents a similar site-specific, click chemistry-based approach.

Table 1: Comparative In Vitro Performance of ADC Linkers

Linker TypeADC ExampleTarget Cell LineIC50 (nM)Reference
BCN-based (Site-Specific) anti-HER2-EGCit-MMAESK-OV-3 (HER2+)0.05[3]
Enzyme-Cleavable (vc-PABC) anti-HER2-vc-PABC-MMAESK-BR-3 (HER2+)~0.1[9]
pH-Sensitive (Hydrazone) anti-CD22-Hydrazone-DoxDaudi (CD22+)~5[10]
Non-Cleavable (SMCC) Trastuzumab-SMCC-DM1SK-BR-3 (HER2+)~0.3[11]

Table 2: Comparative In Vivo Performance and Stability of ADC Linkers

Linker TypeADC ExampleAnimal ModelTumor Growth Inhibition (%)Plasma Half-life (days)Reference
BCN-based (Site-Specific) anti-HER2-EGCit-MMAENCI-N87 Xenograft>90% (at 10 mg/kg)Not Reported[3]
Enzyme-Cleavable (vc-PABC) Trastuzumab-vc-MMAENCI-N87 Xenograft~70% (at 10 mg/kg)~5 (in mice)[5][12]
pH-Sensitive (Hydrazone) Gemtuzumab OzogamicinHL-60 XenograftVariable~2 (in human plasma)[10]
Non-Cleavable (SMCC) Trastuzumab-SMCC-DM1JIMT-1 Xenograft~60% (at 10 mg/kg)~4 (in mice)[11]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the general mechanism of action of an ADC, the experimental workflow for ADC characterization, and the logical relationship between different linker strategies.

ADC_Mechanism ADC 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (Linker Cleavage/ Degradation) Lysosome->Release Action 6. Payload Action (e.g., DNA damage, Microtubule disruption) Release->Action Apoptosis 7. Cell Death (Apoptosis) Action->Apoptosis

General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation 1. Antibody-Linker-Payload Conjugation Purification 2. Purification (e.g., SEC) Conjugation->Purification DAR 3. DAR Determination (HIC-HPLC, MS) Purification->DAR Aggregation 4. Aggregation Analysis (SEC) Purification->Aggregation Purity 5. Purity Assessment (SDS-PAGE, CE) Purification->Purity Cytotoxicity 6. Cytotoxicity Assay (IC50 determination) Purity->Cytotoxicity Bystander 7. Bystander Effect Assay Cytotoxicity->Bystander Stability 8. Plasma Stability Assay Bystander->Stability PK 9. Pharmacokinetics (PK) Study Stability->PK Efficacy 10. Xenograft Efficacy Study PK->Efficacy Toxicity 11. Toxicology Study Efficacy->Toxicity

Experimental workflow for the synthesis and characterization of ADCs.

Linker_Relationships cluster_cleavable_types Cleavable Linker Types ADC_Linkers ADC Linker Technologies Stochastic Stochastic (e.g., Lysine, Cysteine) ADC_Linkers->Stochastic SiteSpecific Site-Specific (e.g., Click Chemistry, Enzymatic) ADC_Linkers->SiteSpecific Cleavable Cleavable ADC_Linkers->Cleavable NonCleavable Non-Cleavable ADC_Linkers->NonCleavable Enzyme Enzyme-sensitive (e.g., vc-PABC) Cleavable->Enzyme pH pH-sensitive (e.g., Hydrazone) Cleavable->pH Redox Redox-sensitive (e.g., Disulfide) Cleavable->Redox

Logical relationships between different ADC linker technologies.

Detailed Experimental Protocols

A critical component of ADC development is the rigorous experimental evaluation of their performance. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

  • Methodology:

    • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control.

    • Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value.[13]

Plasma Stability Assay
  • Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

  • Methodology:

    • Incubate the ADC at a defined concentration in plasma (human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples to quantify the amount of intact ADC and released payload. This can be done by:

      • LC-MS: To measure the average DAR of the intact ADC over time. A decrease in DAR indicates payload loss.

      • ELISA: To measure the concentration of total antibody and antibody-conjugated drug.

    • Plot the percentage of intact ADC or the average DAR over time to determine the linker's stability and half-life in plasma.[14]

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

  • Methodology:

    • Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).

    • Administer the treatments intravenously at a predetermined schedule.

    • Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The development of next-generation ADC linkers represents a pivotal advancement in the field of oncology. By focusing on site-specific conjugation and optimizing payload release mechanisms, these new technologies are creating more homogeneous, stable, and potent ADCs. While traditional linkers like BCN-HS-PEG2-bis(PNP) have been instrumental in exploring site-specific conjugation via click chemistry, the data clearly indicates that linkers designed for enhanced plasma stability and controlled, tumor-specific payload release offer a superior therapeutic index. For researchers and drug developers, the careful selection of a linker, based on comparative performance data, is a critical step toward realizing the full potential of antibody-drug conjugates as precision cancer therapies.

References

Safety Operating Guide

Essential Safety and Operational Guidance for B-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for BCN-HS-PEG2-bis(PNP) was found. The following guidance is based on the safety information for structurally related compounds, such as Bis(p-nitrophenyl) carbonate, and general best practices for handling reactive bioconjugation reagents. It is imperative to supplement this information with a thorough risk assessment before commencing any work.

Immediate Safety Information

BCN-HS-PEG2-bis(PNP) is a reactive linker commonly used in the development of Antibody-Drug Conjugates (ADCs). The presence of the p-nitrophenyl (PNP) ester groups makes it highly reactive towards nucleophiles, particularly primary amines.[1][2][3] While specific toxicity data is unavailable, related PNP-activated compounds are classified as skin and eye irritants and may be harmful if swallowed.[4][5]

Key Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][5]

  • Sensitization: Repeated exposure may lead to skin sensitization.

  • Ingestion: May be harmful if swallowed.[4][5]

  • Inhalation: Avoid inhalation of dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling BCN-HS-PEG2-bis(PNP).

Area of Protection Required PPE Specifications & Best Practices
Eye and Face Safety GogglesMust be compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when handling larger quantities or if there is a splash risk.
Hand Nitrile Rubber GlovesEnsure gloves are clean and dry before use. Inspect for tears or punctures. Change gloves immediately if contaminated.
Body Laboratory CoatA fully buttoned lab coat is required. Consider a chemically resistant apron when handling larger quantities.
Respiratory Not required for small quantities in a well-ventilated area.For larger quantities or if dust/aerosol generation is likely, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Aspect Procedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Protect from moisture, as the compound is susceptible to hydrolysis. Storage at -20°C is recommended.[2]
Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

Emergency Situation First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency response protocols.
Disposal Plan

Proper disposal of BCN-HS-PEG2-bis(PNP) and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method
Unused Product Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as hazardous chemical waste.
Reaction Waste Collect in a designated, labeled waste container. The waste may need to be quenched with a suitable reagent (e.g., an amine-containing solution) before disposal, depending on the reaction conditions and local regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key logical relationships in handling BCN-HS-PEG2-bis(PNP) safely.

PPE_Decision_Workflow start Handling BCN-HS-PEG2-bis(PNP) ventilation Is the area well-ventilated? start->ventilation fume_hood Use a chemical fume hood ventilation->fume_hood No quantity Handling small or large quantity? ventilation->quantity Yes fume_hood->quantity small_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat quantity->small_ppe Small large_ppe Enhanced PPE: - Face Shield - Chemically Resistant Apron - Consider Respirator quantity->large_ppe Large end Proceed with experiment small_ppe->end large_ppe->end

Caption: Decision workflow for selecting appropriate PPE.

Emergency_Response_Plan exposure Exposure Event route Route of Exposure? exposure->route eye Eye Contact route->eye Eyes skin Skin Contact route->skin Skin ingestion Ingestion route->ingestion Mouth inhalation Inhalation route->inhalation Lungs flush_eyes Flush with water for 15 min eye->flush_eyes wash_skin Wash with soap and water for 15 min skin->wash_skin rinse_mouth Rinse mouth with water ingestion->rinse_mouth fresh_air Move to fresh air inhalation->fresh_air medical Seek Immediate Medical Attention flush_eyes->medical wash_skin->medical rinse_mouth->medical fresh_air->medical

Caption: Emergency response plan for exposure incidents.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.